2,2-Difluoropropan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoropropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c1-3(4,5)2-6/h2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPNXSNFIDVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoropropan-1-amine (CAS 868241-48-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Gem-Difluorinated Motifs in Amine Scaffolds
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The gem-difluoro group (CF2), in particular, provides a unique isostere for carbonyl groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When incorporated into an amine-containing molecule such as 2,2-Difluoropropan-1-amine, this motif presents a valuable building block for the synthesis of novel therapeutics and agrochemicals. This guide provides a comprehensive technical overview of 2,2-Difluoropropan-1-amine, detailing its properties, synthesis, reactivity, and potential applications for the discerning researcher.
Physicochemical Properties
2,2-Difluoropropan-1-amine is most commonly available as its hydrochloride salt, which enhances its stability and handling properties.[3] The free amine is a volatile and reactive substance.
| Property | Value | Source(s) |
| CAS Number | 868241-48-9 (HCl salt) | [4] |
| Molecular Formula | C₃H₈ClF₂N (HCl salt) | [4] |
| Molecular Weight | 131.55 g/mol (HCl salt) | [4] |
| Appearance | White to off-white solid (HCl salt) | |
| Purity | Typically ≥96% | [4] |
| Storage | Store at room temperature in an inert atmosphere.[4] |
Synthesis and Methodologies
The synthesis of α,α-difluoroamines like 2,2-Difluoropropan-1-amine can be challenging. While specific, detailed public-domain synthesis protocols for this exact molecule are scarce, general strategies for the synthesis of fluorinated amines provide a strong foundation for its preparation.
Conceptual Synthesis Workflow
A plausible synthetic route could involve the reduction of a corresponding nitrile or amide, or the amination of a suitable difluorinated precursor.
Caption: A potential synthetic pathway to 2,2-Difluoropropan-1-amine via amide reduction.
Experimental Protocol: Reduction of 2,2-Difluoropropanamide (Hypothetical)
Disclaimer: This is a generalized, hypothetical protocol based on established chemical principles for amide reduction. It should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex at 0 °C.
-
Substrate Addition: A solution of 2,2-difluoropropanamide in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water at 0 °C.
-
Purification: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield 2,2-difluoropropan-1-amine.
Reactivity and Chemical Behavior
The chemical behavior of 2,2-Difluoropropan-1-amine is dictated by the interplay between the nucleophilic primary amine and the electron-withdrawing gem-difluoro group.
-
Nucleophilicity of the Amine: The primary amine group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination. However, the electron-withdrawing effect of the adjacent difluoromethyl group can slightly attenuate its basicity and nucleophilicity compared to non-fluorinated analogs.
-
Influence of the Gem-Difluoro Group: The C-F bonds are exceptionally strong, rendering the difluoro moiety metabolically stable.[1][2] This group also imparts a higher lipophilicity to the molecule. The gem-difluoro group can influence the conformation of the molecule due to steric and electronic effects.
Caption: Reactivity profile of 2,2-Difluoropropan-1-amine.
Spectroscopic Characterization (Predicted)
¹H NMR
-
-CH₃ group: A triplet in the upfield region (around 1.2-1.6 ppm) due to coupling with the two fluorine atoms.
-
-CH₂- group: A triplet adjacent to the amine group (around 2.8-3.2 ppm), also due to coupling with the two fluorine atoms.
-
-NH₂ group: A broad singlet (typically 1.0-3.0 ppm) whose chemical shift is concentration and solvent-dependent. This signal will disappear upon D₂O exchange.
¹³C NMR
-
-CH₃ carbon: A triplet in the aliphatic region (around 20-30 ppm) due to one-bond coupling with the fluorine atoms.
-
-CH₂- carbon: A triplet in the aliphatic region (around 40-50 ppm) due to one-bond coupling with the fluorine atoms.
-
-CF₂- carbon: A triplet in a more downfield region (around 120-130 ppm) due to the strong deshielding effect of the two fluorine atoms.
¹⁹F NMR
A single signal, likely a quartet, is expected due to coupling with the protons of the adjacent methyl and methylene groups. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds.
Infrared (IR) Spectroscopy
-
N-H stretch: Two characteristic sharp peaks for a primary amine in the region of 3300-3500 cm⁻¹.[5]
-
N-H bend (scissoring): A band around 1590-1650 cm⁻¹.
-
C-F stretch: Strong absorbance bands in the fingerprint region, typically between 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak (M⁺). Common fragmentation patterns for primary amines include the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium cation.
Applications in Drug Discovery and Development
The unique properties conferred by the gem-difluoro group make 2,2-Difluoropropan-1-amine a highly attractive building block in medicinal chemistry.
-
Metabolic Stability: The replacement of a methylene group with a CF₂ group can block metabolic oxidation at that position, prolonging the half-life of a drug candidate.
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Conformational Control: The steric and electronic properties of the gem-difluoro group can influence the conformational preferences of a molecule, which can be crucial for optimizing its binding to a biological target.
-
Bioisosteric Replacement: The CF₂ group can act as a bioisostere for a carbonyl or other functional groups, allowing for the fine-tuning of a molecule's electronic properties and binding interactions.
While specific examples of marketed drugs containing the 2,2-difluoropropan-1-amine moiety are not readily identifiable, its structural motifs are present in various patented compounds within the pharmaceutical and agrochemical sectors. Its utility as a pharmaceutical intermediate is noted by chemical suppliers.[6]
Safety and Handling
2,2-Difluoropropan-1-amine hydrochloride is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
2,2-Difluoropropan-1-amine represents a valuable and versatile building block for the synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science. Its unique combination of a primary amine and a gem-difluoro group offers a powerful handle for chemical modification while imparting desirable physicochemical properties. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective utilization in research and development.
References
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed. [Link]
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Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]
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24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]
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- 6. 868241-48-9 | 2,2-Difluoropropan-1-amine hydrochloride - AiFChem [aifchem.com]
An In-depth Technical Guide to Gem-Difluorinated Aliphatic Amine Building Blocks for Drug Discovery
Foreword: The Strategic Advantage of Fluorine in Modern Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the gem-difluoromethylene group (CF2) in aliphatic amines stands out for its profound impact on bioactivity, metabolic stability, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of gem-difluorinated aliphatic amine building blocks, from their fundamental properties to their synthesis and strategic application in drug development.
The Physicochemical Impact of Gem-Difluorination on Aliphatic Amines
The strategic placement of a gem-difluoro group on an aliphatic amine instigates significant, and sometimes non-intuitive, changes in its key physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). Understanding these shifts is paramount for rational drug design.
Modulating Basicity (pKa): The Inductive Effect in Action
The potent electron-withdrawing nature of the two fluorine atoms exerts a strong inductive effect, which significantly reduces the electron density on the nitrogen atom. This, in turn, lowers the amine's basicity, resulting in a decrease in its pKa value.[3][4] This modulation is a critical tool for medicinal chemists, as it can be used to fine-tune the ionization state of a drug candidate at physiological pH, thereby influencing its solubility, cell permeability, and off-target interactions.
Studies on gem-difluorinated cycloalkanes have shown that the influence of the CF2 moiety on the basicity of amines is primarily governed by this inductive effect and is relatively consistent across both acyclic and cyclic aliphatic systems.[3][5] For instance, gem-difluorination can be expected to decrease pKa values by approximately 0.3 to 0.5 units.[3]
Table 1: Impact of Gem-Difluorination on the pKa of Representative Aliphatic Amines
| Parent Amine Scaffold | pKa (Non-fluorinated) | pKa (Gem-difluorinated) | ΔpKa | Reference |
| Bicyclic Saturated Amine (6-membered ring) | ~9.8 | ~9.4 | -0.4 | [6] |
| Bicyclic Saturated Amine (7-membered ring) | ~10.2 | ~9.8 | -0.4 | [6] |
| Cyclobutylamine | ~10.4 | ~9.9 | -0.5 | [3] |
Navigating Lipophilicity (LogP): A More Complex Landscape
While the impact on pKa is relatively predictable, the effect of gem-difluorination on lipophilicity is more nuanced and can vary depending on the molecular context.[6][7] The introduction of the CF2 group can either increase or decrease the LogP value, influenced by factors such as the overall molecular structure, the spatial orientation of the C-F bonds, and interactions with neighboring C-H bonds.[6][7]
In some cases, particularly in more rigid systems like bicyclic amines, gem-difluorination has been observed to decrease lipophilicity.[3][6] However, in other instances, especially within O-heterocyclic derivatives, the gem-difluorinated compounds were found to be more lipophilic than their non-fluorinated counterparts.[8] This highlights the importance of empirical determination of LogP for each new series of compounds.
Table 2: Varied Effects of Gem-Difluorination on Lipophilicity (LogP)
| Compound Series | ΔLogP upon Gem-Difluorination | Observed Trend | Reference |
| Bicyclic Saturated Amines | -0.54 to -0.55 | Decrease | [3] |
| Cycloalkane Derivatives | -0.16 to -0.56 | Decrease | [8] |
| O-Heterocyclic Derivatives | Can increase | Increase or No Change | [8] |
Synthetic Strategies for Accessing Gem-Difluorinated Aliphatic Amines
The synthesis of gem-difluorinated aliphatic amines presents unique challenges due to the electronic repulsion between the nitrogen and fluorine atoms.[9] However, several robust synthetic methodologies have been developed to access these valuable building blocks.
Key Synthetic Approaches: A Mechanistic Overview
A prevalent strategy involves the nucleophilic difluoromethylation of imines or their derivatives. This approach often utilizes a difluoromethylating agent, such as difluoromethyl phenyl sulfone, to introduce the CF2H group.[10] Another common method is the desulfurization-fluorination of thioamides, which offers a practical route to α,α-difluoromethylene amines.[11]
More recent advancements include photoredox-catalyzed methods that enable the synthesis of gem-difluorinated N-Boc-protected amines from N-Boc imines via difluorinated phosphonium salts.[12][13] These methods often proceed under mild conditions and exhibit broad functional group tolerance.
Caption: A generalized workflow for the synthesis of gem-difluorinated aliphatic amines.
Experimental Protocol: Stereoselective Synthesis via Nucleophilic Difluoromethylation
The following protocol details a highly stereoselective method for the synthesis of α-difluoromethyl amines from N-(tert-butylsulfinyl)aldimines, a valuable technique for producing chiral amines.[10]
Materials:
-
N-(tert-butylsulfinyl)aldimine (1.0 equiv)
-
Difluoromethyl phenyl sulfone (1.5 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-(tert-butylsulfinyl)aldimine in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base and Difluoromethylating Agent: In a separate flask, dissolve difluoromethyl phenyl sulfone in anhydrous THF and cool to -78 °C. To this solution, add LiHMDS dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Nucleophilic Addition: Transfer the solution from step 3 to the solution from step 2 via cannula. Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO3 and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-difluoromethyl amine.
Applications in Drug Discovery: The Role as a Bioisostere
The gem-difluoromethylene group is often employed as a bioisostere for other functional groups, such as carbonyls, hydroxyls, or even a gem-dimethyl group.[14][15] This bioisosteric replacement can lead to significant improvements in a drug candidate's profile.
Enhancing Metabolic Stability
A primary application of gem-difluorination is to block metabolic oxidation at a susceptible site. The strong C-F bonds are resistant to cleavage by metabolic enzymes, thereby enhancing the metabolic stability and half-life of the drug.[1]
Improving Pharmacokinetic Properties
By modulating lipophilicity and basicity, the gem-difluoro group can improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] This can lead to better oral bioavailability and a more favorable overall pharmacokinetic profile.
Caption: The strategic application of gem-difluorinated amines as bioisosteres in drug design.
Purification and Characterization Considerations
The purification and characterization of gem-difluorinated aliphatic amines require specialized techniques due to their unique properties.
Purification Techniques
Flash column chromatography is a common method for purifying these compounds. For basic amines that may interact with acidic silica gel, using an amine-functionalized silica or adding a competing amine (e.g., triethylamine) to the mobile phase can improve separation and yield.[16] Reversed-phase HPLC with specialized fluorinated columns can also provide excellent resolution for high-purity samples.[17]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. 19F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms.[17] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and assess the purity of the final product.[17]
Conclusion and Future Outlook
Gem-difluorinated aliphatic amine building blocks are powerful tools in the arsenal of medicinal chemists. Their ability to fine-tune basicity, modulate lipophilicity, and enhance metabolic stability makes them highly valuable for the optimization of drug candidates. As synthetic methodologies continue to advance, providing more efficient and scalable access to these compounds, their application in drug discovery is expected to grow, leading to the development of safer and more effective therapeutics.
References
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- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Liashuk, O. S., et al. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
- Wei, W., Pradhan, P., Veresmortean, C., Neary, M. C., & Zajc, B. (2025). Modified Julia Olefination Approach to Chiral α-Fluorovinyl Amino Alcohols and Amino Acids, via Fluorovinyl Oxazolidine Precursors, Conformational and Crystallographic Analyses. Chemistry – A European Journal.
- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery.
- Bai, D., et al. (2023). Palladium-catalyzed multi components oxy-aminofluorination and aminofluorination of gem-difluoroalkenes. Chinese Chemical Letters.
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- Enamine.
- Melnykov, K., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery.
- Grygorenko, O. O., et al. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Cambridge Open Engage.
- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
- Melnykov, K., et al. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
- Lozhkin, G. A., et al. (2025). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry.
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- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
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- Scott, J. S., & Jones, A. M. (2018).
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A Technical Guide to Amine Basicity: A Comparative Analysis of Propylamine and 2,2-Difluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The basicity of amines is a cornerstone of organic chemistry and a critical parameter in medicinal chemistry, influencing drug absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth technical comparison of the basicity of a simple aliphatic amine, propylamine, with its fluorinated analogue, 2,2-difluoropropylamine. We will explore the fundamental electronic principles governing amine basicity, with a specific focus on the powerful inductive effects exerted by alkyl and fluoro- substituents. Quantitative data, including pKa values, are presented to illustrate the dramatic reduction in basicity caused by difluorination. This analysis demonstrates how targeted chemical modification can be used to modulate the physicochemical properties of amine-containing compounds, a crucial strategy in modern drug design. A detailed experimental protocol for the determination of amine pKa via potentiometric titration is also provided for practical application.
Introduction: The Fundamental Nature of Amine Basicity
Amines are organic derivatives of ammonia, characterized by a nitrogen atom with a lone pair of electrons. This lone pair is the epicenter of their chemical reactivity and defines their basicity. According to the Brønsted-Lowry theory, a base is a proton (H⁺) acceptor. The nitrogen lone pair in an amine can readily form a new bond with a proton, resulting in the formation of a positively charged ammonium ion.[1] The ease with which this protonation occurs determines the strength of the amine as a base.
This equilibrium can be described by the base dissociation constant, Kb. However, it is more common and convenient in organic chemistry to discuss the basicity of an amine by referring to the acidity of its conjugate acid (the ammonium ion), represented by the acid dissociation constant, Ka, or its logarithmic form, pKa.[2]
Key Relationship: A stronger base will have a weaker conjugate acid , which corresponds to a higher pKa value . Conversely, a weaker base has a stronger, more acidic conjugate acid with a lower pKa.[2]
Propylamine (CH₃CH₂CH₂NH₂) is a prototypical primary alkylamine. Its basicity is representative of simple amines where the nitrogen is bonded to an sp³-hybridized carbon. In contrast, 2,2-difluoropropylamine (CH₃CF₂CH₂NH₂) introduces highly electronegative fluorine atoms into the alkyl chain. This guide will dissect and quantify the profound impact of this substitution on the electron density at the nitrogen atom and, consequently, on the amine's ability to act as a base.
Theoretical Framework: The Electronic Tug-of-War
Several factors modulate the electron density on the nitrogen atom, thereby influencing basicity. For the molecules , the inductive effect is the paramount consideration.
The Inductive Effect
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[3] It is a distance-dependent effect that weakens with increasing separation from the source.
-
Positive Inductive Effect (+I): Alkyl groups, such as the propyl group in propylamine, are less electronegative than nitrogen and act as electron-donating groups.[3][4] They push electron density towards the nitrogen atom, increasing the availability of the lone pair for protonation and thus enhancing basicity.
-
Negative Inductive Effect (-I): Electronegative atoms, such as fluorine, pull electron density towards themselves.[5][6] This electron-withdrawing effect de-localizes and stabilizes the lone pair, making it less available to accept a proton and thereby decreasing basicity.[7][8] Fluorine is the most electronegative element, exerting a very strong -I effect.[9]
Solvation and Steric Effects
In aqueous solution, the stability of the protonated ammonium cation also plays a crucial role. The cation is stabilized by hydrogen bonding with water molecules (solvation). Primary (RNH₃⁺), secondary (R₂NH₂⁺), and tertiary (R₃NH⁺) ammonium ions have different capacities for hydrogen bonding, which can alter the expected order of basicity seen in the gas phase.[10] Steric hindrance from bulky alkyl groups can also impede the approach of a proton to the nitrogen lone pair, potentially reducing basicity.[11] For the comparison between propylamine and 2,2-difluoropropylamine, both are primary amines with similarly sized substituents, so solvation and steric effects are expected to be comparable, leaving the inductive effect as the primary differentiating factor.
Comparative Analysis: Propylamine vs. 2,2-Difluoropropylamine
The structural difference between these two molecules—the substitution of two hydrogen atoms with two fluorine atoms on the carbon adjacent to the amino group—leads to a stark contrast in their basicity.
Propylamine: The Electron-Donating Case
In propylamine, the propyl group (CH₃CH₂CH₂–) exerts a +I effect. This electron-donating nature enriches the electron density on the nitrogen atom, making the lone pair more "available" and eager to accept a proton. Consequently, propylamine is a relatively strong base among simple organic amines. Its conjugate acid, the propylammonium ion, has a pKa of approximately 10.71, indicating that propylamine is a stronger base than ammonia (whose conjugate acid has a pKa of about 9.25).[2][12]
Caption: Inductive effect in 2,2-difluoropropylamine.
Quantitative Data Summary
The difference in basicity is most clearly illustrated by comparing the pKa values of the respective conjugate acids.
| Compound | Structure | Dominant Electronic Effect | pKa of Conjugate Acid (R-NH₃⁺) | Relative Basicity |
| Propylamine | CH₃CH₂CH₂NH₂ | +I (Electron Donating) | ~10.71 [2][12] | Stronger Base |
| 2,2-Difluoropropylamine | CH₃CF₂CH₂NH₂ | -I (Electron Withdrawing) | ~8.2 (predicted) [13] | Weaker Base |
Experimental Protocol: Determination of Amine pKa by Potentiometric Titration
This protocol outlines a standard, reliable method for experimentally determining the pKa of an amine in aqueous solution. The process involves titrating a solution of the amine (as its hydrochloride salt) with a standardized strong base and monitoring the pH change.
Methodology
-
Preparation of Amine Salt Solution:
-
Accurately weigh approximately 1.0 mmol of the amine hydrochloride salt (e.g., 2,2-difluoropropylamine hydrochloride).
-
Dissolve the salt in ~50 mL of deionized, CO₂-free water in a 100 mL beaker. Add a magnetic stir bar.
-
-
Titrant Preparation:
-
Use a standardized solution of 0.1 M sodium hydroxide (NaOH), which is a strong base. Ensure the concentration is known to four significant figures.
-
-
Apparatus Setup:
-
Place the beaker on a magnetic stirrer.
-
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
-
Immerse the calibrated pH electrode and a temperature probe into the amine solution.
-
Mount a burette containing the standardized 0.1 M NaOH solution directly above the beaker.
-
-
Titration Procedure:
-
Record the initial pH of the amine salt solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue adding titrant, reducing the increment size as you approach the equivalence point (where the rate of pH change is greatest), until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Veq / 2). Locate the volume corresponding to Veq / 2 on the x-axis and find the corresponding pH on the curve. This pH value is the experimental pKa.
-
Caption: Experimental workflow for pKa determination.
Implications in Drug Development
The ability to precisely tune the basicity of an amine is a powerful tool in medicinal chemistry. The pKa of a drug molecule dictates its ionization state at physiological pH (~7.4).
-
Absorption & Permeability: A less basic amine (lower pKa) will be less protonated and more lipid-soluble, potentially enhancing its ability to cross cell membranes.
-
Receptor Binding: The ionization state can be critical for binding to a biological target. A protonated ammonium group may form a crucial ionic bond (salt bridge) with a negatively charged residue in a protein's active site.
-
Metabolic Stability: Introducing fluorine atoms, as in 2,2-difluoropropylamine, is a common strategy to block sites of oxidative metabolism, thereby increasing the drug's half-life.
By understanding the principles outlined in this guide, drug development professionals can make rational design choices to optimize the ADME and pharmacodynamic profiles of new chemical entities.
Conclusion
The comparison between propylamine and 2,2-difluoropropylamine offers a clear and compelling illustration of the inductive effect's role in molecular basicity. The electron-donating propyl group in propylamine enhances the basicity of the amine nitrogen, resulting in a conjugate acid pKa of ~10.71. In stark contrast, the powerful electron-withdrawing effect of the two fluorine atoms in 2,2-difluoropropylamine drastically reduces the electron density on the nitrogen, making it a significantly weaker base, with a predicted conjugate acid pKa of ~8.2. This dramatic difference underscores the power of strategic halogenation to modulate the fundamental physicochemical properties of organic molecules, a principle of immense value in the fields of chemical synthesis and drug discovery.
References
-
Unacademy. (n.d.). Factors That Affect the Basicity of Amines. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]
-
Rawsource. (2024, July 3). How do amines act as bases. Retrieved from [Link]
-
PrepMed. (2025, April 17). How to Determine the Order of Basicity in Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Basicity of Amines: Factors and Order | PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-PROPYLAMINE. Retrieved from [Link]
-
Quora. (2019, February 12). What is the basicity order of ethyl amine in gas phase and in aqueous phase? Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Phase Basicity of Alkanolamines. Retrieved from [Link]
-
NIST. (n.d.). Propylamine. Retrieved from [Link]
-
NEET coaching. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 7.3: Structural Effects on Acidity and Basicity. Retrieved from [Link]
-
Fiveable. (2025, August 15). 5.2 Basicity of amines - Organic Chemistry II. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Khan Academy. (2026, February 11). Basicity of Alkyl amines. Retrieved from [Link]
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Wikipedia. (n.d.). Inductive effect. Retrieved from [Link]
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NIST. (n.d.). Propylamine. Retrieved from [Link]
-
Filo. (2024, December 3). Arrange the following in increasing basic character order. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
Quora. (2018, December 18). How is propylamine different from phenylamine in terms of pH? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine (CAS 75-31-0). Retrieved from [Link]
-
PubChemLite. (n.d.). 2,2-difluoropropylamine hydrochloride (C3H7F2N). Retrieved from [Link]
-
Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB list of experimental proton affinities. Retrieved from [Link]
-
ZambiaWiki. (n.d.). Proton affinity. Retrieved from [Link]
-
NIST. (n.d.). Propane, 2,2-difluoro-. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanamine. Retrieved from [Link]
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Technical Guide: The Role of 2,2-Difluoropropan-1-amine in Medicinal Chemistry
Executive Summary
2,2-Difluoropropan-1-amine (CAS: 421-00-1; HCl Salt: 868241-48-9) has emerged as a high-value bioisostere in modern drug discovery.[1] Unlike its non-fluorinated analog (propylamine), this moiety offers a unique combination of pKa modulation and metabolic resistance . By introducing a gem-difluoro group at the
This guide details the physicochemical rationale, synthetic pathways, and application of this building block in kinase inhibitor design and metabolic optimization.
Part 1: Physicochemical Profile & Mechanism
The "Fluorine Effect" on Basicity
The primary utility of 2,2-difluoropropan-1-amine lies in its ability to modulate the pKa of the primary amine. In a standard alkyl amine (e.g.,
The introduction of two fluorine atoms at the
Table 1: Physicochemical Comparison
| Property | 2,2-Difluoropropan-1-amine | Impact on MedChem | |
| Structure | Bioisosteric replacement | ||
| pKa (approx.) | 10.5 | 8.2 – 8.5 | Reduced basicity; increased fraction of neutral species at pH 7.4 |
| LogD (pH 7.4) | Low (highly polar cation) | Moderate (increased neutral fraction) | Improved passive membrane permeability |
| Metabolic Stability | Low (susceptible to | High (C–F bond is oxidation resistant) | Extended half-life ( |
| Conformation | Flexible | Gauche-biased | Potential for pre-organized binding |
Metabolic Blocking
Aliphatic amines are frequently metabolized via oxidative deamination or hydroxylation at the
Part 2: Synthetic Methodologies
Synthesis of 2,2-difluoropropan-1-amine often requires bypassing the instability of
Primary Synthesis Route (Gabriel Modification)
This route avoids the handling of volatile free amines until the final step and uses stable crystalline intermediates.
Figure 1: Synthetic pathway via Gabriel synthesis intermediate. The difluorination step is performed on the protected ketone to prevent side reactions.
Experimental Protocol: Coupling to a Scaffold
Objective: Amide coupling of 2,2-difluoropropan-1-amine HCl to a carboxylic acid core (General Procedure).
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
2,2-Difluoropropan-1-amine HCl (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a dried round-bottom flask with the Carboxylic Acid Scaffold (e.g., 1.0 mmol) and dissolve in anhydrous DMF (5 mL/mmol).
-
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir at room temperature for 15 minutes to generate the active ester.
-
Addition: Add 2,2-Difluoropropan-1-amine hydrochloride (1.2 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product (
). -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Concentrate in vacuo and purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Part 3: Medicinal Chemistry Applications[2][3][4]
Case Study: Plk1 Inhibitors (Oncology)
In the development of Polo-like Kinase 1 (Plk1) inhibitors, researchers utilized 2,2-difluoropropan-1-amine to optimize the Polo-Box Domain (PBD) binding affinity and metabolic stability.[2]
-
Challenge: Early leads with simple
-propyl chains suffered from rapid metabolic clearance and poor cellular permeability due to high basicity. -
Solution: Incorporation of the 2,2-difluoropropyl moiety (Compound 89i in literature).[2][3]
-
Outcome: The fluorine substitution maintained the necessary steric bulk for the hydrophobic pocket while reducing the amine pKa. This improved the compound's ability to cross cell membranes (higher neutral fraction) and blocked oxidative degradation on the propyl chain.
Strategic Logic: The "Gauche Effect"
Beyond electronics, the 2,2-difluoro motif induces a specific conformational bias known as the gauche effect . The C–F bonds and the C–N bond tend to adopt a gauche conformation relative to each other to maximize orbital overlap (
Figure 2: The multi-faceted impact of replacing a propyl group with a 2,2-difluoropropyl group.
Safety & Handling
-
Thermal Instability: The HCl salt is stable, but the free amine is volatile. Precursors involving 2,2-difluoro-1-haloalkanes or reactions generating HF byproducts must be handled in HF-resistant apparatus (Teflon/PFA) if acidic conditions are extreme.
-
Corrosivity: Synthesis from precursors often involves HF or DAST; standard safety protocols for fluorinating agents apply (calcium gluconate gel availability is mandatory).
References
-
Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors. Journal of Medicinal Chemistry. (2023). Describes the synthesis and SAR of compound 89i using 2,2-difluoropropan-1-amine.
-
Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines. The Journal of Organic Chemistry. (2023). Provides experimental pKa analysis and comparison of 2,2-difluoropropylamine vs. butylamine.[4]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. (2022). Comprehensive analysis of pKa and LogP shifts in gem-difluoro amines.
-
Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. World Intellectual Property Organization (Patent WO2020092621A1). (2020). Example of 2,2-difluoropropan-1-amine used in patent literature for kinase inhibitors.
-
2,2-Difluoropropan-1-amine hydrochloride Product Data. Sigma-Aldrich. Physical properties and safety data for the HCl salt.
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- 1. 868241-48-9 | 2,2-Difluoropropan-1-amine hydrochloride - AiFChem [aifchem.com]
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- 3. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Application of 1-Amino-2,2-difluoropropane as a Bioisostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine in Bioisosteric Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing pharmacological profiles. The unique electronic properties and small steric footprint of fluorine allow for the fine-tuning of a molecule's physicochemical characteristics, including metabolic stability, acidity (pKa), and lipophilicity (logP).[1][2][3] Among the various fluorinated motifs, the gem-difluoro group (CF2) has emerged as a particularly valuable bioisostere, capable of mimicking other functional groups while imparting beneficial properties. This guide provides an in-depth technical exploration of 1-amino-2,2-difluoropropane (also known as 2,2-difluoropropylamine), a versatile building block and a compelling bioisostere for small alkylamines in drug design. We will delve into its synthesis, physicochemical properties, and strategic applications, providing field-proven insights for its effective implementation in drug discovery programs.
Physicochemical Properties of the 1-Amino-2,2-difluoropropane Moiety: A Quantitative Comparison
The introduction of the gem-difluoro group at the 2-position of a propylamine chain significantly alters its electronic and steric properties compared to its non-fluorinated counterpart, propylamine. These changes have profound implications for its behavior in biological systems.
The impact on lipophilicity is another key consideration. While fluorination can sometimes increase lipophilicity, the effect of a gem-difluoro group is context-dependent. An experimentally determined logP value for 1-amino-2,2-difluoropropane is not currently available in the public domain. However, computational tools can provide an estimated value. The metabolic stability of molecules is often enhanced by the introduction of fluorine atoms, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6][7]
Table 1: Comparative Physicochemical Properties
| Property | Propylamine | 1-Amino-2,2-difluoropropane |
| Molecular Formula | C₃H₉N | C₃H₇F₂N |
| Molecular Weight | 59.11 g/mol | 95.09 g/mol |
| pKa (of conjugate acid) | 10.69[4] | ~8.2 (Predicted)[1] |
| logP | 0.48 (Experimental) | Not available (Experimental) |
Strategic Applications in Medicinal Chemistry: The 1-Amino-2,2-difluoropropane Moiety as a Bioisostere
The 1-amino-2,2-difluoropropane moiety serves as an excellent bioisostere for small, flexible alkylamines such as ethylamine and propylamine. Its strategic incorporation can address several challenges encountered during lead optimization.
Modulation of Basicity and Target Engagement
The reduced basicity of the 1-amino-2,2-difluoropropane group can be leveraged to fine-tune the ionization state of a drug candidate at physiological pH. For many G protein-coupled receptors (GPCRs) and ion channels, the protonation state of a key amine is crucial for binding to the target. By replacing a more basic amine with the 2,2-difluoropropylamine moiety, medicinal chemists can optimize this interaction, potentially leading to increased potency and selectivity.
Enhancement of Metabolic Stability
A primary application of fluorination in drug design is to block sites of metabolic oxidation.[5][6] The gem-difluoro group in 1-amino-2,2-difluoropropane effectively shields the adjacent methylene group from enzymatic attack, thereby increasing the metabolic half-life of the drug candidate. This can lead to improved oral bioavailability and a more favorable dosing regimen.
Improving Membrane Permeability and Pharmacokinetics
The overall physicochemical profile of a drug, including its polarity and hydrogen bonding capacity, influences its ability to cross cell membranes. The introduction of the 1-amino-2,2-difluoropropane moiety can modulate these properties, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
While specific, publicly available case studies detailing the direct bioisosteric replacement of an ethylamine or propylamine with a 1-amino-2,2-difluoropropane group and the resulting impact on pharmacological activity are limited, the principles of fluorine's effects on pKa and metabolic stability are well-established and widely applied in drug discovery.[8]
Synthetic Methodologies for 1-Amino-2,2-difluoropropane and its Incorporation
The successful application of the 1-amino-2,2-difluoropropane bioisostere relies on efficient and scalable synthetic routes. Several methods can be employed for its synthesis and subsequent incorporation into target molecules.
Synthesis of 1-Amino-2,2-difluoropropane
One common approach for the synthesis of 1-amino-2,2-difluoropropane is through the reductive amination of 2,2-difluoropropanone.[1] This method involves the reaction of the ketone with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride, to yield the desired primary amine.
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- 8. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triad of Physicochemical & Metabolic Modulation
Engineering Metabolic Robustness: The Strategic Integration of gem-Difluoro Amine Motifs in Drug Discovery
As a Senior Application Scientist navigating the complexities of lead optimization, one of the most elegant and impactful structural interventions I deploy is the strategic incorporation of the gem-difluoro amine motif. Far beyond a simple structural tweak, replacing a metabolically labile methylene group adjacent to an amine with a gem-difluoromethylene (
This technical guide provides an in-depth analysis of the causality behind these bioisosteric replacements, supported by physical organic chemistry principles, quantitative data, and self-validating experimental workflows.
The introduction of a
A. pKa Attenuation via Inductive Effects
Aliphatic amines are frequently highly basic (pKa 9.5–10.5), meaning they are nearly entirely protonated at physiological pH (7.4). This cationic state limits passive membrane permeability and frequently serves as a primary pharmacophore for off-target liabilities, most notably the hERG potassium channel (leading to cardiotoxicity). The highly electronegative fluorine atoms exert a profound electron-withdrawing inductive effect through the sigma bond network. This pulls electron density away from the nitrogen lone pair, predictably lowering the pKa by 1.5 to 3.0 units[1]. Causality in Design: By depressing the pKa to ~7.5–8.5, we exponentially increase the fraction of the neutral, unprotonated amine at pH 7.4. This directly enhances passive transcellular diffusion and mitigates electrostatic binding to the hERG channel's internal cavity.
B. Abrogation of CYP450 Oxidative Liability
Standard aliphatic amines are notorious liabilities for Cytochrome P450 (CYP)-mediated N-dealkylation. While classical medicinal chemistry attributes the metabolic stability of gem-difluoro motifs solely to the high bond dissociation energy of the C-F bond (~116 kcal/mol vs. ~98 kcal/mol for C-H), advanced physical organic profiling reveals a more nuanced reality[2].
Causality in Design: The profound inductive electron withdrawal lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine. This thermodynamically disfavors the initial Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) required by the highly reactive CYP450 Compound I (an FeO
C. Stereoelectronic Conformational Locking
Beyond electronic effects, the gem-difluoromethylene group exerts significant stereoelectronic influence. In saturated heterocyclic and macrocyclic systems, the steric bulk and strong dipole orientation of the
Fig 1. CYP450-mediated N-dealkylation pathway vs. gem-difluoro metabolic shielding.
Quantitative Impact on ADME Properties
The theoretical benefits of gem-difluorination translate directly into quantifiable improvements in in vitro ADME assays. The table below summarizes the comparative physicochemical and metabolic data of standard amines versus their gem-difluorinated matched molecular pairs (MMPs)[4],[1].
| Compound Motif | Representative Scaffold | pKa | LogD (pH 7.4) | HLM | Primary Metabolic Liability |
| Non-Fluorinated | Piperidine | 10.2 | 0.8 | 55.4 | High (N-dealkylation) |
| gem-Difluoro | 3,3-Difluoropiperidine | 7.8 | 1.5 | < 5.0 | Blocked / Minimal |
| Non-Fluorinated | Cyclopentanamine | 10.5 | 0.9 | 62.1 | High ( |
| gem-Difluoro | 3,3-Difluorocyclopentanamine | 8.2 | 1.6 | 12.3 | Significantly Reduced |
Note: While absolute LogP (lipophilicity of the neutral species) may increase slightly upon fluorination, the functionally relevant LogD at pH 7.4 often increases more substantially because a much larger percentage of the molecule exists in the highly permeable, unprotonated state.
Self-Validating Experimental Protocol: In Vitro Microsomal Stability
To empirically prove the metabolic robustness of a novel gem-difluoro amine, we rely on the Human Liver Microsome (HLM) Intrinsic Clearance (
Causality in Assay Design:
-
Matrix Selection: HLMs contain the concentrated membrane-bound CYP450 enzymes responsible for N-dealkylation, providing a biologically relevant oxidative environment.
-
Cofactor Dependence: A NADPH regenerating system (NADP+, Glucose-6-phosphate, G6PDH) is employed rather than direct NADPH addition. CYP450 enzymes require a continuous supply of reducing equivalents; a regenerating system prevents cofactor depletion, ensuring linear enzyme kinetics over the 60-minute incubation.
-
Minus-NADPH Control: Incubating the test compound without the regenerating system isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the matrix.
Step-by-Step Methodology:
-
System Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. Dilute the test compound (e.g., 3,3-difluoropiperidine derivative) and positive controls (Verapamil, Dextromethorphan) to a final assay concentration of 1 . -
Pre-Incubation: Mix the compound with HLMs (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). For the Minus-NADPH control, add an equivalent volume of plain buffer.
-
Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50
aliquot of the reaction mixture and immediately quench it by adding 150 of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. -
Protein Precipitation & Bioanalysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a 96-well plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Data Processing & Validation: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the elimination rate constant (
) from the slope, and derive the intrinsic clearance: , where is the incubation volume and is the mass of microsomal protein. Validation Check: The assay is only accepted if Verapamil demonstrates rapid clearance ( ) and the Minus-NADPH control shows <5% degradation.
Fig 2. Self-validating in vitro microsomal stability workflow for intrinsic clearance determination.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
Strategic Integration of 2,2-Difluoropropan-1-amine in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies
Introduction & Core Rationale
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. 2,2-Difluoropropan-1-amine has emerged as a critical fluorinated building block. By introducing a gem-difluoro group adjacent to an aliphatic amine, drug developers can finely tune basicity, enhance metabolic stability, and improve lipophilicity without imposing significant steric bulk.
This whitepaper provides a comprehensive technical guide on the molecular properties, validated synthesis, and application of 2,2-difluoropropan-1-amine, specifically focusing on its hydrochloride salt form due to the volatility and instability of the free base.
Physicochemical Profiling & Structural Dynamics
Understanding the exact molecular weight and formula of 2,2-difluoropropan-1-amine is foundational for stoichiometric calculations in complex syntheses. The free base (C₃H₇F₂N) is highly volatile and prone to degradation; hence, it is almost exclusively synthesized, stored, and utilized as its hydrochloride salt (C₃H₈ClF₂N) .
| Property | 2,2-Difluoropropan-1-amine (Free Base) | 2,2-Difluoropropan-1-amine Hydrochloride |
| Molecular Formula | C₃H₇F₂N | C₃H₈ClF₂N |
| Molecular Weight | 95.10 g/mol | 131.55 g/mol |
| CAS Number | 421-00-1 | 868241-48-9 |
| SMILES | CC(CN)(F)F | CC(CN)(F)F.Cl |
| Physical State (at RT) | Volatile Liquid | Crystalline Solid |
| Storage Conditions | Inert atmosphere, < 0°C | Inert atmosphere, 2-8°C |
Data synthesized from Sigma-Aldrich and Vulcanchem technical specifications 1.
Mechanistic Role in Drug Design: The Fluorine Effect
The substitution of hydrogen atoms with fluorine at the C2 position of propylamine fundamentally alters the molecule's electronic landscape. Fluorine is the most electronegative element, and the gem-difluoro moiety exerts a strong electron-withdrawing inductive effect (-I effect).
Causality in Design : Why choose 2,2-difluoropropan-1-amine over standard propylamine?
-
pKa Modulation : The strong -I effect pulls electron density away from the terminal amine, significantly lowering its pKa (typically by 1.5 to 2.0 units compared to non-fluorinated analogs). This reduces the basicity of the amine, ensuring that a higher fraction of the drug remains un-ionized at physiological pH (7.4), which directly enhances passive membrane permeability.
-
Metabolic Shielding : Aliphatic chains are notorious liabilities for Cytochrome P450 (CYP450)-mediated oxidation. The strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, blocking metabolism at the C2 position and extending the drug's half-life.
Fig 1: Mechanistic impact of gem-difluoro substitution on pharmacokinetic properties.
Validated Synthetic Methodology & Scale-Up Protocols
The industrial and laboratory-scale synthesis of 2,2-difluoropropan-1-amine hydrochloride relies heavily on the reductive amination of 2,2-difluoropropanone 1. Standard reductive amination conditions often fail here due to the electron-deficient nature of the fluorinated ketone, which makes imine formation thermodynamically challenging.
To overcome this, Titanium(IV) isopropoxide (Ti(O-iPr)₄) is employed. Causality : Ti(O-iPr)₄ acts as both a Lewis acid to activate the recalcitrant ketone carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate.
Self-Validating Protocol: Reductive Amination & Salt Formation
Step 1: Imine Formation
-
Procedure : Dissolve 2,2-difluoropropanone (1.0 eq) in anhydrous THF under argon. Add a methanolic solution of ammonia (5.0 eq), followed by dropwise addition of Ti(O-iPr)₄ (2.0 eq). Stir at ambient temperature for 12 hours.
-
Self-Validation Checkpoint : Extract a 0.1 mL aliquot. Analyze via FTIR. The reaction is validated to proceed to the next step only when the sharp C=O stretch at ~1725 cm⁻¹ is completely replaced by a C=N stretch at ~1650 cm⁻¹.
Step 2: Reduction
-
Procedure : Cool the vessel to 0°C. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions. Causality : NaBH₃CN is chosen over NaBH₄ because it is stable in the slightly acidic conditions generated and selectively reduces the imine without over-reducing other functional groups. Stir for 8 hours, allowing it to warm to room temperature.
-
Self-Validation Checkpoint : Quench a micro-aliquot and perform ¹⁹F NMR. The disappearance of the ketone's fluorine singlet and the emergence of a distinct multiplet (due to coupling with adjacent protons) confirms successful reduction.
Step 3: Isolation and Salt Formation
-
Procedure : Quench with aqueous NaOH (to precipitate TiO₂). Filter through Celite. Extract the free amine into diethyl ether. Dry the organic layer over anhydrous Na₂SO₄. Cool the ether solution to 0°C and bubble anhydrous HCl gas (or add HCl in dioxane) until precipitation ceases. Filter the resulting white solid and recrystallize from ethanol/ether.
-
Self-Validation Checkpoint : Perform elemental analysis (CHN) and melting point determination. Purity must exceed 98% before use in downstream API synthesis.
Fig 2: Reductive amination workflow for 2,2-difluoropropan-1-amine hydrochloride synthesis.
Application Case Study: Polo-like Kinase 1 (Plk1) Inhibitors
The practical utility of 2,2-difluoropropan-1-amine hydrochloride is best exemplified in the structural optimization of anticancer agents. Plk1 is a critical regulator of mitosis, and its Polo-box domain (PBD) is a highly sought-after target for cancer therapeutics.
In a pivotal study optimizing Plk1 PBD inhibitors, researchers utilized 2,2-difluoropropan-1-amine hydrochloride to synthesize 3-(2,2-difluoropropyl)-8-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives 2.
Causality : The incorporation of the 2,2-difluoropropyl group at the N3 position of the quinazolinone scaffold was a deliberate design choice. The fluorine atoms provided essential steric shielding and lipophilic contacts within the hydrophobic pocket of the Plk1 PBD. This modification significantly enhanced binding affinity while simultaneously preventing rapid metabolic degradation of the N-alkyl chain—a common failure point in earlier generation inhibitors.
Conclusion
2,2-Difluoropropan-1-amine (MW: 131.55 g/mol as a hydrochloride salt) is far more than a simple reagent; it is a strategic structural modifier. By mastering its physicochemical properties and the nuances of its synthesis—particularly the necessity of Lewis acid catalysis during reductive amination—drug development professionals can reliably integrate this building block to rescue metabolically labile leads and optimize target binding profiles.
References
-
National Institutes of Health (PMC) . "Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs". Available at:[Link]
Sources
A Technical Guide to High-Purity 2,2-Difluoropropan-1-amine HCl for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of Gem-Difluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluoro group, particularly when positioned adjacent to a key functional group, offers a unique combination of steric and electronic effects that can profoundly influence a molecule's biological activity. 2,2-Difluoropropan-1-amine, and its hydrochloride salt (CAS No: 868241-48-9), has emerged as a critical building block for introducing the 2,2-difluoropropyl moiety. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and utilizing high-purity 2,2-Difluoropropan-1-amine HCl.
The presence of the two electronegative fluorine atoms on the same carbon atom significantly impacts the molecule's properties, including enhanced metabolic stability and binding affinity to target proteins.[1] This makes 2,2-Difluoropropan-1-amine HCl a valuable intermediate in the synthesis of a range of biologically active compounds, including kinase inhibitors and antiviral agents.[1]
Identifying and Qualifying Suppliers of High-Purity 2,2-Difluoropropan-1-amine HCl
The quality of starting materials is paramount in drug discovery and development. For a critical building block like 2,2-Difluoropropan-1-amine HCl, sourcing from a reputable supplier who can provide comprehensive analytical data is essential. Several chemical suppliers offer this compound, typically with purities ranging from 95% to over 97%.
When selecting a supplier, it is crucial to look beyond the listed purity and request a Certificate of Analysis (CoA) for the specific lot being purchased. A comprehensive CoA should include not only the purity as determined by a primary analytical method (e.g., HPLC or GC) but also data from confirmatory techniques such as ¹H and ¹⁹F NMR, and mass spectrometry.
Table 1: Prominent Suppliers of 2,2-Difluoropropan-1-amine HCl
| Supplier | Stated Purity | Available Forms | Key Considerations |
| Sigma-Aldrich | ≥97%[2] | 100 mg, 250 mg, 1 g, 5 g, 25 g[2] | Offers access to Certificates of Analysis and Origin.[2] |
| ChemShuttle | 95%[3] | 25 g, 100 g, and larger quantities upon inquiry[3] | Provides basic product specifications and safety information.[3] |
| ChemScene | ≥96%[4] | Available in various quantities. | Offers detailed product information and safety data.[4] |
| AiFChem | 97%[5] | Available in 25 g and other sizes. | States the product is for research use only.[5] |
| BLD Pharm | Inquire for purity | Various | Provides access to NMR, HPLC, LC-MS, and UPLC data.[6] |
Critical Quality Attributes and Analytical Methodologies
Ensuring the purity and identity of 2,2-Difluoropropan-1-amine HCl is a critical step before its inclusion in a synthetic workflow. The following analytical techniques are indispensable for a thorough quality assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is a powerful technique for assessing the purity of polar compounds like amine hydrochlorides. Due to the lack of a strong chromophore in 2,2-Difluoropropan-1-amine HCl, direct UV detection can be challenging. Pre-column derivatization with a UV-active or fluorescent tag is often the preferred approach for sensitive and accurate quantification.[7]
Experimental Protocol: A General HPLC Method for Amine Analysis
-
Derivatization (Pre-column):
-
React the amine sample with a derivatizing agent such as o-Phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.[7]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is typically employed. For basic compounds like amines, increasing the pH of the mobile phase can increase retention time in reversed-phase chromatography.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Fluorescence detection is ideal for OPA derivatives. If UV detection is used, the wavelength should be optimized based on the absorbance of the chosen derivative.
-
Injection Volume: 10-20 µL.
-
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of primary amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹⁹F NMR are essential for confirming the structure of 2,2-Difluoropropan-1-amine HCl and identifying any fluorinated impurities.
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. The protons on the carbon adjacent to the fluorine atoms will exhibit characteristic splitting patterns due to coupling with the fluorine nuclei.
-
¹⁹F NMR: This is a crucial technique for directly observing the fluorine atoms. The wide chemical shift range of ¹⁹F NMR provides excellent resolution, making it highly sensitive for detecting and quantifying fluorinated impurities.[9][10] For accurate quantification, proper optimization of NMR parameters such as relaxation delay is critical.[11]
Potential Impurities
A thorough understanding of the synthetic route is key to anticipating potential impurities. Common synthetic pathways to 2,2-difluoropropylamine involve the fluorination of propylene derivatives or the reductive amination of difluorinated ketones.[1] Potential process-related impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of fluorination: Incomplete or over-fluorinated species.
-
Residual solvents: Solvents used in the reaction and purification steps.
-
Amine hydrochloride salt dissociation: In solution, amine hydrochloride salts can exist in equilibrium with the free amine and hydrochloric acid, which could potentially be observed in certain analytical techniques.[12]
Safe Handling, Storage, and Disposal
Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.
Storage: 2,2-Difluoropropan-1-amine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[2] Recommended storage temperatures are typically between 2-8°C.[2][3]
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Take precautionary measures against static discharge.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Drug Discovery: A Versatile Building Block
The unique properties conferred by the gem-difluoro group make 2,2-Difluoropropan-1-amine HCl a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of novel therapeutic agents, particularly in the realm of oncology and virology. The introduction of the 2,2-difluoropropylamine moiety can lead to improved metabolic stability and enhanced binding interactions with biological targets.[1]
Diagram of Synthetic Utility
Caption: Synthetic utility of 2,2-Difluoropropan-1-amine HCl.
Conclusion
High-purity 2,2-Difluoropropan-1-amine HCl is a critical and versatile building block for the synthesis of advanced pharmaceutical intermediates. A thorough understanding of its quality attributes, coupled with rigorous analytical testing and safe handling practices, is essential for its successful application in research and drug development. By carefully selecting suppliers, validating incoming material, and adhering to safety protocols, researchers can confidently incorporate this valuable synthon into their discovery programs.
References
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
- The Society of the Plastics Industry, Inc. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
-
Asia Industrial Gases Association. (n.d.). CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. Retrieved from [Link]
- The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
- Camus-Génot, V., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoroethan-1-amine hydrochloride. Retrieved from [Link]
-
PMC. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]
-
Semantic Scholar. (2019, May 1). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
University of Manchester. (2016, June 24). New NMR Tools for Impurity Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
-
Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
Sources
- 1. 2,2-Difluoropropylamine hydrochloride (421-00-1) for sale [vulcanchem.com]
- 2. 2,2-Difluoropropan-1-amine hydrochloride | 868241-48-9 [sigmaaldrich.cn]
- 3. 2,2-difluoropropan-1-amine hydrochloride; CAS No.: 868241-48-9 [chemshuttle.com]
- 4. chemscene.com [chemscene.com]
- 5. 868241-48-9 | 2,2-Difluoropropan-1-amine hydrochloride - AiFChem [aifchem.com]
- 6. 868241-48-9|2,2-Difluoropropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
Thermodynamic Solubility and Solvation Mechanics of 2,2-Difluoropropylamine Salts in Organic Solvents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
In contemporary medicinal chemistry, the incorporation of fluorine atoms into aliphatic amines is a privileged strategy for modulating lipophilicity, metabolic stability, and basicity. 2,2-Difluoropropylamine (2,2-DFPA) and its salts—most notably the hydrochloride salt (CAS 868241-48-9)—are critical building blocks for synthesizing kinase inhibitors, antiviral agents, and novel active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I frequently observe that the unique physicochemical properties of fluorinated amine salts lead to unexpected solubility profiles during process scale-up and purification. This whitepaper provides an in-depth mechanistic analysis of the solubility of 2,2-DFPA-HCl in organic solvents, grounded in thermodynamic principles, and outlines a self-validating quantitative NMR (qNMR) protocol for accurate solubility determination.
Physicochemical Causality: The "Fluorine Effect" on Solvation
To understand the solubility of 2,2-DFPA-HCl, we must first analyze the causality behind its molecular interactions. The solvation of an amine salt in an organic solvent is a thermodynamic competition between the solid crystal lattice energy (
The Inductive (-I) Effect and pKa Depression
The geminal difluoro group (–CF₂–) in 2,2-DFPA exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the terminal amine, significantly reducing its basicity. While non-fluorinated aliphatic amines (e.g., butylamine) typically exhibit an ammonium ion pKa of ~10.7, the pKa of the 2,2-DFPA ammonium ion is depressed to 7.68 .
This altered charge distribution has two critical consequences for solubility:
-
Lattice Softening: The reduced charge density on the ammonium headgroup slightly weakens the ionic lattice compared to non-fluorinated analogs, making it more amenable to disruption by polar organic solvents.
-
Solvent-Solute Hydrogen Bonding: The fluorine atoms act as weak hydrogen-bond acceptors, providing additional interaction sites for protic solvents, while the ammonium proton remains a strong hydrogen-bond donor.
Thermodynamic Solvation Mechanism
Caption: Thermodynamic cycle of 2,2-DFPA-HCl solvation. Solubility is driven by the solvent's ability to overcome lattice energy.
Quantitative Solubility Profile in Organic Solvents
The solubility of 2,2-DFPA-HCl varies drastically across different classes of organic solvents. The table below synthesizes empirical data with mechanistic rationale.
| Solvent | Classification | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Soluble | DMF acts as a powerful H-bond acceptor for the ammonium protons. Its high dielectric constant effectively screens the electrostatic attraction between 2,2-DFPA⁺ and Cl⁻, preventing ion-pairing. |
| Methanol (MeOH) | Polar Protic | 32.7 | Soluble | MeOH acts as both an H-bond donor (solvating the Cl⁻ anion) and an H-bond acceptor (solvating the ammonium cation). |
| Glacial Acetic Acid | Polar Protic | 6.2 | Sparingly Soluble | Despite being protic, the low dielectric constant leads to incomplete dissociation. The salt exists primarily as solvated contact ion pairs. |
| Chloroform (CHCl₃) | Non-polar | 4.8 | Very Slightly Soluble | Lacks sufficient polarity and H-bonding capability to overcome the crystal lattice energy. The salt remains largely insoluble. |
| Hexane / Heptane | Non-polar | ~1.9 | Practically Insoluble | Complete absence of favorable intermolecular interactions (dipole-dipole or H-bonding). |
Experimental Protocol: Thermodynamic Solubility Determination via ¹⁹F qNMR
A common pitfall in pharmaceutical laboratories is attempting to measure the solubility of aliphatic amines using standard HPLC-UV. Because 2,2-DFPA lacks a UV chromophore, UV detection requires complex pre-column derivatization, introducing high variability.
Expert Insight: To ensure a self-validating, highly accurate system, I strongly recommend using Quantitative Nuclear Magnetic Resonance (qNMR) —specifically ¹⁹F qNMR. The geminal fluorines provide a sharp, distinct signal free from solvent background interference.
Step-by-Step Methodology
1. Preparation of Saturated Solutions
-
Weigh approximately 50 mg of 2,2-DFPA-HCl into a 2.0 mL glass HPLC vial.
-
Add 1.0 mL of the target deuterated organic solvent (e.g., CD₃OD, DMF-d₇, or CDCl₃). Ensure the solid is in visible excess; if it dissolves completely, add more salt until a persistent suspension is achieved.
2. Isothermal Equilibration
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermomixer. Agitate at 500 rpm at 25.0 ± 0.1 °C for 48 hours . Causality: 48 hours is required to transition from kinetic solubility (which can be artificially high due to supersaturation) to true thermodynamic equilibrium.
3. Phase Separation (Critical Step)
-
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE is mandatory; nylon or cellulose filters can partially dissolve in harsh organics like DMF, ruining the NMR spectrum.
4. qNMR Sample Preparation
-
Transfer exactly 100.0 µL of the filtered supernatant into a standard 5 mm NMR tube.
-
Add 400.0 µL of the same deuterated solvent containing a known, precise concentration of an internal standard (e.g., Trifluorotoluene, TFT).
5. Data Acquisition and Processing
-
Acquire the ¹⁹F NMR spectrum. Crucial parameter: Set the relaxation delay (D1) to at least
of the slowest relaxing fluorine nucleus to ensure complete longitudinal relaxation and accurate integration. -
Calculate the solubility based on the integral ratio of the 2,2-DFPA –CF₂– signal against the TFT internal standard signal.
Workflow Visualization
Caption: Self-validating workflow for determining the thermodynamic solubility of 2,2-DFPA-HCl using ¹⁹F qNMR.
Conclusion
The solubility of 2,2-difluoropropylamine hydrochloride in organic solvents is strictly governed by the interplay between its depressed pKa (induced by the electronegative fluorine atoms) and the dielectric properties of the solvent. For synthetic chemistry and process scale-up, polar aprotic solvents like DMF and polar protic solvents like Methanol are optimal for complete dissolution, whereas non-polar solvents will force rapid precipitation. By employing the ¹⁹F qNMR protocol outlined above, researchers can bypass the limitations of UV-based assays and obtain highly reliable thermodynamic data.
References
-
Jameson, B., Knobbe, K., & Glaser, R. (2023). Nuclear Magnetic Resonance Study of CO₂ Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. The Journal of Organic Chemistry, 88(16), 11534-11544. URL:[Link]
Methodological & Application
Synthesis of 2,2-Difluoropropyl-Substituted Heterocycles: A Detailed Guide to Application and Protocol
Introduction: The Rising Prominence of the 2,2-Difluoropropyl Moiety in Heterocyclic Chemistry
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered basicity, can profoundly influence the biological activity and pharmacokinetic profile of a molecule. Among the various fluorinated substituents, the 2,2-difluoropropyl group has emerged as a particularly valuable motif. Its gem-difluoro functionality can act as a bioisostere for a carbonyl group, while the additional methyl group can provide beneficial steric interactions and improve metabolic stability. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of 2,2-difluoropropyl-substituted heterocycles, tailored for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Dichotomy of Approach
The synthesis of 2,2-difluoropropyl-substituted heterocycles can be broadly categorized into two primary strategies:
-
The Building Block Approach: This strategy involves the synthesis of a precursor molecule that already contains the 2,2-difluoropropyl group. This building block is then utilized in a subsequent cyclization or condensation reaction to construct the desired heterocyclic ring. This approach offers excellent control over the position of the fluorinated substituent and is often high-yielding.
-
Late-Stage Functionalization: This strategy involves the direct introduction of the 2,2-difluoropropyl group onto a pre-existing heterocyclic scaffold. While potentially more challenging, this approach is highly desirable in drug discovery as it allows for the rapid diversification of complex molecules at a late stage of the synthesis.
This guide will delve into both strategies, providing detailed protocols and mechanistic insights for each.
Part 1: The Building Block Approach - Constructing Heterocycles from 2,2-Difluoropropyl-Containing Precursors
The building block approach is a robust and widely employed strategy for the synthesis of 2,2-difluoropropyl-substituted heterocycles. The key to this approach is the efficient preparation of versatile building blocks that can be readily converted into a variety of heterocyclic systems.
Preparation of Key 2,2-Difluoropropyl Building Blocks
A common and versatile precursor for many 2,2-difluoropropyl-containing building blocks is 2,2-difluoropropane. This readily available starting material can be functionalized to introduce a reactive handle for subsequent transformations.[1]
This protocol describes the deprotonation of 2,2-difluoropropane to form a nucleophilic lithium species, which can then be reacted with various electrophiles to generate functionalized building blocks.[1]
Reaction Scheme:
General workflow for the functionalization of 2,2-difluoropropane.
Materials:
-
2,2-Difluoropropane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide, iodomethane, acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Add 2,2-difluoropropane (1.0 equivalent) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure the formation of the lithiated intermediate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative): [1]
| Electrophile | Product | Yield (%) |
| Benzyl bromide | 1-Phenyl-3,3-difluorobutane | 60-75 |
| Iodomethane | 2,2-Difluorobutane | 55-70 |
| Acetone | 4,4-Difluoro-2-methylpentan-2-ol | 50-65 |
Synthesis of 2,2-Difluoropropyl-Substituted Imidazoles
This protocol outlines the synthesis of a 2-(2,2-difluoropropyl)-substituted imidazole, a common motif in pharmaceuticals, using a functionalized 2,2-difluoropropane derivative.[1]
This multi-step synthesis first involves the preparation of 3,3-difluorobutanoyl chloride, which then undergoes condensation with N-phenyl-1,2-diaminobenzene.
Reaction Scheme:
Synthetic route to 2-(2,2-difluoropropyl)-1-phenyl-1H-benzimidazole.
Materials:
-
3,3-Difluorobutanoic acid
-
Thionyl chloride
-
N-phenyl-1,2-diaminobenzene
-
Triethylamine
-
Anhydrous toluene
-
Acetic acid
Procedure:
Step 1: Synthesis of 3,3-Difluorobutanoyl Chloride
-
In a round-bottom flask, carefully add thionyl chloride (1.5 equivalents) to 3,3-difluorobutanoic acid (1.0 equivalent) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Distill the excess thionyl chloride to obtain the crude 3,3-difluorobutanoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2,2-Difluoropropyl)-1-phenyl-1H-benzimidazole
-
In a round-bottom flask, dissolve N-phenyl-1,2-diaminobenzene (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3,3-difluorobutanoyl chloride (1.1 equivalents) in anhydrous toluene (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
To the crude amide intermediate, add glacial acetic acid and heat the mixture at 100 °C for 3 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2,2-difluoropropyl)-1-phenyl-1H-benzimidazole.
Synthesis of 2,2-Difluoropropyl-Substituted Pyrazoles
The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3] By using a 1,3-diketone containing a 2,2-difluoropropyl group, this method can be adapted to prepare the corresponding pyrazoles.
This protocol describes the synthesis of a 2,2-difluoropropyl-substituted pyrazole from a custom-synthesized fluorinated β-diketone.
Reaction Scheme:
Synthesis of a 2,2-difluoropropyl-substituted pyrazole.
Materials:
-
Ethyl 3,3-difluorobutanoate
-
Acetophenone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 1-(2,2-Difluoropropyl)-3-phenylpropane-1,3-dione
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add a solution of acetophenone (1.0 equivalent) in THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 3,3-difluorobutanoate (1.1 equivalents) in THF dropwise.
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the fluorinated β-diketone.
Step 2: Synthesis of 3-(2,2-Difluoropropyl)-5-phenyl-1H-pyrazole
-
In a round-bottom flask, dissolve the 1-(2,2-difluoropropyl)-3-phenylpropane-1,3-dione (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.
Synthesis of 2,2-Difluoropropyl-Substituted Oxadiazoles
1,3,4-Oxadiazoles are commonly synthesized by the cyclodehydration of 1,2-diacylhydrazines. This can be achieved by reacting an acid hydrazide with a carboxylic acid derivative containing the 2,2-difluoropropyl group.
This protocol details the synthesis of a 2,2-difluoropropyl-substituted oxadiazole starting from benzohydrazide and 3,3-difluorobutanoic acid.
Reaction Scheme:
Synthesis of a 2,2-difluoropropyl-substituted oxadiazole.
Materials:
-
Benzohydrazide
-
3,3-Difluorobutanoic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
Step 1: Synthesis of 1-Benzoyl-2-(3,3-difluorobutanoyl)hydrazine
-
To a solution of 3,3-difluorobutanoic acid (1.0 equivalent) in DMF, add EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzohydrazide (1.0 equivalent) and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diacylhydrazine intermediate.
Step 2: Synthesis of 2-Phenyl-5-(2,2-difluoropropyl)-1,3,4-oxadiazole
-
To the crude diacylhydrazine, add phosphorus oxychloride (5-10 equivalents) and heat the mixture at 100 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the desired oxadiazole.
Part 2: Late-Stage Functionalization - Direct Introduction of the 2,2-Difluoropropyl Group
Late-stage functionalization offers an attractive alternative to the building block approach, enabling the direct introduction of the 2,2-difluoropropyl group onto a pre-existing heterocyclic core. This is particularly valuable for the rapid generation of analogues of complex, biologically active molecules. Radical-mediated processes are often employed for such transformations.
Radical 2,2-Difluoropropylation of Heterocycles
While direct C-H difluoromethylation of heterocycles has seen significant progress, methods for the direct introduction of the larger 2,2-difluoropropyl group are less developed.[4] However, principles from radical alkylation can be adapted. This typically involves the generation of a 2,2-difluoropropyl radical, which then adds to the electron-deficient heterocycle.
This conceptual protocol outlines a possible approach for the direct 2,2-difluoropropylation of an electron-deficient pyridine, inspired by the Minisci reaction.[5]
Reaction Scheme:
Conceptual Minisci-type 2,2-difluoropropylation.
Potential Radical Precursors:
-
3,3-Difluorobutanoic acid: Decarboxylation can generate the desired radical.
-
1-Iodo-2,2-difluoropropane: Homolytic cleavage of the C-I bond.
General Considerations:
-
Radical Initiator: A suitable radical initiator, such as ammonium persulfate (APS) or silver nitrate, would be required.
-
Acidic Conditions: The reaction is typically performed under acidic conditions to protonate the heterocycle, making it more susceptible to radical attack.
-
Solvent: A solvent that is stable to the reaction conditions, such as a mixture of acetonitrile and water, is often used.
-
Regioselectivity: The regioselectivity of the radical addition will depend on the electronic and steric properties of the pyridine substrate.
Illustrative Procedure (Hypothetical):
-
To a solution of the pyridine derivative (1.0 equivalent) and 3,3-difluorobutanoic acid (2.0 equivalents) in a mixture of acetonitrile and water, add sulfuric acid to adjust the pH.
-
Add a solution of silver nitrate (0.1 equivalents) in water.
-
Heat the reaction mixture to 80 °C and add a solution of ammonium persulfate (2.0 equivalents) in water portion-wise over 1 hour.
-
Stir the reaction at 80 °C for an additional 2 hours.
-
Cool the reaction to room temperature, neutralize with a base, and extract with an organic solvent.
-
Purify the crude product by chromatography to isolate the 2,2-difluoropropylated pyridine.
Note: This is a conceptual protocol and would require optimization for specific substrates.
Conclusion and Future Outlook
The synthesis of 2,2-difluoropropyl-substituted heterocycles is a rapidly evolving field with significant implications for drug discovery and materials science. The building block approach provides a reliable and versatile strategy for accessing a wide range of these valuable compounds, as demonstrated by the detailed protocols for the synthesis of substituted imidazoles, pyrazoles, and oxadiazoles. While the late-stage functionalization approach presents greater challenges, the development of novel radical-based methods for the direct introduction of the 2,2-difluoropropyl group holds immense promise for the rapid diversification of complex molecular architectures. As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, the accessibility and application of 2,2-difluoropropyl-substituted heterocycles are set to expand, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.
References
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Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. Available from: [Link]
-
Zhang, X., Wang, C., & Zhang, W. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Communications Chemistry, 4(1), 1-9. Available from: [Link]
-
Kee, C. W., & Martin, R. E. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(3), 845–850. Available from: [Link]
-
Zhang, X., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. ResearchGate. Available from: [Link]
-
Li, W., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. Available from: [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available from: [Link]
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-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6433. Available from: [Link]
- Saikia, P. (2021). Chapter 5: Cross-coupling reactions. Shodhganga.
-
Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 596. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
- Kauth, A. M., & RajanBabu, T. V. (2016). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 55B(7), 868-876.
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-
de la Torre, D., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2996–3035. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(18), 3587–3590. Available from: [Link]
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Förster, C., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry. Available from: [Link]
-
Vasile, F., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 911. Available from: [Link]
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-
Chen, Q. Y., & Wu, S. W. (1989). Direct synthesis of 3-(fluoroalkyl)pyrazoles from polyfluoroalkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 2385-2387. Available from: [Link]
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Zhou, S., et al. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed. Available from: [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
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-
Barriault, L., et al. (2017). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Journal of the American Chemical Society, 139(41), 14733–14741. Available from: [Link]
- Shell Internationale Research Maatschappij B.V. (1986). Process for the preparation of fluorinated pyridines.
-
Beier, P., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 85(5), 3935-3946. Available from: [Link]
-
Mlostoń, G., Shermolovich, Y., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 6934. Available from: [Link]
- Dolbier Jr, W. R., & Duan, J. X. (2001). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Journal of Organic Chemistry, 66(5), 1775-1777.
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-
The Organic Chemistry Channel. (2021, December 11). Synthesis of Uncommon Heterocycles with Dr. David Leboeuf (Episode 74) [Video]. YouTube. Available from: [Link]
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Application Notes and Protocols: A Guide to Peptide Synthesis Using Fluorinated Amine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into peptide structures represents a paradigm shift in medicinal chemistry and biomaterial science. This guide provides a comprehensive overview of the principles and practices governing the synthesis of peptides using fluorinated amine building blocks. We delve into the unique physicochemical properties conferred by fluorine and how these can be leveraged to enhance peptide stability, bioactivity, and pharmacokinetic profiles. Detailed protocols for solid-phase peptide synthesis (SPPS) featuring fluorinated amino acids are presented, with a focus on overcoming the synthetic challenges posed by these specialized monomers. This document serves as a technical resource for researchers seeking to harness the power of fluorination in their peptide-based research and development endeavors.
Introduction: The Fluorine Advantage in Peptide Design
Fluorine, the most electronegative element, imparts profound changes to the properties of organic molecules when strategically incorporated. In the context of peptide science, the introduction of fluorinated amino acids can dramatically alter a peptide's lipophilicity, metabolic stability, binding affinity, and conformational preferences.[1] These modifications are highly sought after in drug discovery, where overcoming the inherent limitations of native peptides, such as poor stability and bioavailability, is a primary objective.[2][3]
The benefits of peptide fluorination are multifaceted:
-
Enhanced Metabolic Stability: Fluorination can increase a peptide's resistance to enzymatic degradation by proteases, prolonging its in vivo half-life.[3][4][5] The strong carbon-fluorine bond is not easily metabolized, and the steric and electronic effects of fluorine can hinder protease recognition.
-
Modulation of Physicochemical Properties: The incorporation of fluorine can fine-tune a peptide's hydrophobicity and lipophilicity, which can in turn improve its cell permeability and bioavailability.[2][4][6]
-
Conformational Control: Fluorine can influence the local electronic environment and induce specific conformational biases in the peptide backbone, potentially leading to more potent and selective receptor binding.[5][6] This has been particularly noted with fluorinated proline derivatives.[6][7]
-
Improved Thermal Stability: Fluorinated peptides often exhibit increased resistance to thermal and chemical denaturation.[4][5][8]
-
Analytical Probes: The unique NMR properties of the ¹⁹F nucleus make fluorinated peptides valuable tools for studying peptide structure, dynamics, and interactions without the background noise of ¹H NMR.[4][6][8] Furthermore, the use of ¹⁸F allows for positron emission tomography (PET) imaging applications.[4][6]
The following sections will provide detailed protocols and practical guidance for the successful synthesis and characterization of these valuable molecules.
Fluorinated Amine Building Blocks: A Comparative Overview
A variety of fluorinated amino acids are commercially available or can be synthesized, offering a range of modifications to peptide side chains and backbones.[5][9] The choice of the building block depends on the desired properties of the final peptide.
| Building Block Type | Example(s) | Key Properties and Applications |
| Aliphatic | 5,5,5-Trifluoroleucine, Hexafluoroleucine | Increased hydrophobicity, enhanced thermal and proteolytic stability.[3][8] |
| Aromatic | 4-Fluorophenylalanine, Pentafluorophenylalanine | Modulation of aromatic interactions, altered electronic properties, improved metabolic stability.[9][10] |
| Proline Analogues | 4-Fluoroproline | Induction of specific backbone conformations, stabilization of polyproline helices.[6][7] |
| Backbone Fluorinated | α-Trifluoromethylated amino acids | Significant conformational constraints, increased hydrophobicity, potential for improved blood-brain barrier penetration.[2] |
The decision of where to incorporate a fluorinated residue is critical. Site-specific incorporation allows for precise tuning of a peptide's properties, for example, at a known protease cleavage site to enhance stability.[3]
Synthesis of Fluorinated Peptides: A Detailed Workflow
The synthesis of fluorinated peptides predominantly relies on Fmoc-based solid-phase peptide synthesis (SPPS).[1][10][11] While the fundamental steps of SPPS remain the same, the unique electronic properties of fluorinated amino acids necessitate careful optimization of the protocol. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine and the reactivity of the carboxyl group, sometimes leading to lower coupling efficiencies.[2][7]
General SPPS Workflow for Fluorinated Peptides
The following diagram illustrates the key stages of incorporating a fluorinated amino acid into a growing peptide chain using Fmoc-SPPS.
Caption: General workflow for Fmoc-SPPS of fluorinated peptides.
Detailed Protocol for Manual SPPS of a Fluorinated Peptide
This protocol provides a step-by-step guide for the manual synthesis of a peptide containing a fluorinated amino acid residue.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)[12]
-
Fmoc-protected amino acids (standard and fluorinated)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[13][14]
-
Coupling Reagents:
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[17]
-
Cold diethyl ether
Protocol:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.[18]
-
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3 minutes.
-
Drain and add fresh deprotection solution, then agitate for an additional 10-15 minutes.[18]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of the Fluorinated Amino Acid:
-
Activation: In a separate tube, dissolve 3-4 equivalents of the Fmoc-fluorinated amino acid and 3-4 equivalents of HCTU (or HATU) in DMF. Add 6-8 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes.
-
Rationale: Uronium salt-based reagents like HCTU and HATU are highly efficient and minimize racemization, which is crucial for challenging couplings.[15][16] The slight excess of reagents helps to drive the reaction to completion, which is particularly important for the potentially less reactive fluorinated amino acids.[7]
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For known difficult couplings (e.g., with α-trifluoromethylated amino acids), the reaction time may need to be extended, or a double coupling performed.[2]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating free amines, a second coupling is necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, then DCM, and finally methanol, then dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the dry resin.[17]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Overcoming Synthetic Challenges
The primary challenge in synthesizing fluorinated peptides is the potential for incomplete coupling reactions.[7]
Caption: Challenges and solutions in fluorinated peptide synthesis.
Characterization and Analysis
The purification and characterization of fluorinated peptides follow standard procedures, with some minor considerations.
-
RP-HPLC: Fluorination generally increases the hydrophobicity of a peptide, which will result in a longer retention time on a C18 column compared to its non-fluorinated counterpart. This property can be used to monitor the success of the synthesis and to guide purification.
-
Mass Spectrometry: ESI-MS and MALDI-TOF MS are used to confirm the molecular weight of the synthesized peptide. The mass difference between the fluorinated and non-fluorinated peptide will correspond to the mass of the incorporated fluorine atoms minus the mass of the replaced hydrogen atoms.
-
¹⁹F NMR Spectroscopy: This powerful technique can be used to confirm the incorporation of fluorine and to study the local environment of the fluorinated residue within the peptide structure.[6][8]
Conclusion
The synthesis of peptides using fluorinated amine building blocks is a powerful strategy for enhancing the therapeutic potential of peptide-based drugs and for creating novel biomaterials. While the unique electronic properties of fluorine can present synthetic challenges, these can be overcome with careful optimization of SPPS protocols, particularly through the use of potent coupling reagents and extended reaction times. The detailed protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully incorporate fluorinated amino acids into their peptide synthesis workflows, thereby unlocking the "fluorine advantage" in their scientific pursuits.
References
-
Kiso, Y., Kimura, T., Fujiwara, Y., Shimokura, M., & Nishitani, A. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024–5027. [Link]
-
Bunnage, M. E., & Croudace, J. E. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. CHIMIA International Journal for Chemistry, 68(9), 621-625. [Link]
-
(2026, March 1). The Impact of Fluorine in Amino Acids for Pharmaceutical Development. Pharmaffiliates. [Link]
-
J. F. Reuther, A. Z. Zvokel, N. D. J. F. R. C. B. C. (2020). Fluorinated peptide biomaterials. Wiley Online Library. [Link]
-
(2026, February 13). Mastering Peptide Synthesis with Fluorinated Amino Acids. Pharmaffiliates. [Link]
-
Fluorinated Peptides. CY BioCIS. [Link]
-
J. A. R. H. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]
-
M. P. A. S. B. V. S. R. B. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications. [Link]
-
M. S. P. M. T. L. S. T. M. K. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Synthetic Chemicals. [Link]
-
Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Royal Society of Chemistry. [Link]
-
H. S. G. P. D. A. D. M. T. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
F. T. B. B. S. S. F. S. (2021). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry. [Link]
-
Coupling Reagents. AAPPTEC - Peptides. [Link]
-
M. P. A. S. B. V. S. R. B. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications. [Link]
-
(2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]
-
M. S. P. M. T. L. S. T. M. K. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. ACS Publications. [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. Royal Society of Chemistry. [Link]
- Carpino, L. A. (2000). Synthesis and use of amino acid fluorides as peptide coupling reagent. U.S.
-
J. E. B. C. M. M. M. S. M. Z. (2013). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. ACS Omega. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acme Synthetic Chemicals. [Link]
-
Optimizing Peptide Coupling: Key Techniques. Acme Synthetic Chemicals. [Link]
-
S. P. L. Y. L. (2010). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. PubMed. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]
-
C. A. P. L. B. M. F. A. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Wiley Online Library. [Link]
-
G. J. T. V. G. M. B. B. N. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
D. P. H. K. D. M. I. (2022). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Springer Link. [Link]
-
F. A. S. A.-R. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
J. S. H. K. L. M. W. H. G. W. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. ACS Publications. [Link]
-
(2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ResearchGate. [Link]
-
A. S. M. K. C. M. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
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Application Note: Reductive Amination Protocols for 2,2-Difluoropropan-1-amine in Drug Discovery
Executive Summary & Mechanistic Rationale
The strategic incorporation of fluorine into aliphatic amine scaffolds is a cornerstone of modern drug development, utilized to enhance metabolic stability, modulate lipophilicity, and fine-tune basicity[1]. 2,2-Difluoropropan-1-amine (CAS 421-00-1) has emerged as a highly valuable building block in the synthesis of kinase inhibitors, muscarinic agonists, and other therapeutic agents[1][2].
However, integrating this fluorinated amine via reductive amination presents a distinct chemical challenge. The strong electron-withdrawing inductive effect (-I) of the
Causality in Reaction Design: Because 2,2-difluoropropan-1-amine is a weak nucleophile, the initial attack on the carbonyl carbon to form the hemiaminal intermediate is kinetically slow. Furthermore, the subsequent dehydration step required to form the imine or iminium species is thermodynamically unfavorable without intervention[4]. Consequently, standard reductive amination conditions that work seamlessly for typical alkylamines often result in poor yields or unreacted starting materials when applied to 2,2-difluoropropan-1-amine. To overcome this, the reaction must be explicitly driven by Brønsted acid catalysis (for reactive aldehydes) or strong Lewis acid-mediated dehydration (for sterically hindered ketones).
Mechanistic Pathway & Workflow Optimization
To design a self-validating and high-yielding protocol, the choice of reagents must be tailored to the electrophilicity of the carbonyl partner.
Mechanistic pathway of reductive amination highlighting the acid-catalyzed dehydration step.
Decision matrix for selecting reductive amination conditions based on carbonyl reactivity.
Step-by-Step Experimental Protocols
Protocol A: Mild Reductive Amination for Aldehydes (STAB Method)
Designed for unhindered to moderately hindered aldehydes.
Scientific Rationale: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that exhibits excellent chemoselectivity for iminium ions over aldehydes[4]. Because 2,2-difluoropropan-1-amine is a weak nucleophile, glacial acetic acid is added to protonate the aldehyde, increasing its electrophilicity and facilitating the rate-limiting hemiaminal dehydration.
Materials:
-
2,2-Difluoropropan-1-amine hydrochloride (1.0 equiv)[2]
-
Aldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Glacial Acetic Acid (1.2 equiv; or 2.2 equiv if using the amine HCl salt)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)
Procedure:
-
Amine Liberation & Activation: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-difluoropropan-1-amine hydrochloride (1.0 equiv) and DCE (0.2 M). Add glacial acetic acid (2.2 equiv) and stir for 5 minutes at room temperature. (Note: If using the free base amine, use only 1.2 equiv of AcOH).
-
Imine Formation: Add the aldehyde (1.05 equiv) to the mixture. Stir the reaction at room temperature for 30–60 minutes.
-
Self-Validation Check: An LCMS aliquot should show the mass of the intermediate imine/iminium species or the hemiaminal, confirming successful nucleophilic attack prior to reduction.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.
-
Reaction Monitoring: Stir the opaque suspension at room temperature. Monitor via TLC or LCMS (typically complete within 2–4 hours for aliphatic aldehydes, up to 12 hours for electron-rich arylaldehydes).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Lewis Acid-Mediated Reductive Amination for Ketones (Ti(OiPr)₄ Method)
Designed for sterically hindered or electronically deactivated ketones.
Scientific Rationale: Ketones lack the electrophilicity of aldehydes. When paired with the attenuated nucleophilicity of 2,2-difluoropropan-1-amine, standard STAB conditions fail. Titanium(IV) isopropoxide acts as a dual-purpose reagent: it is a potent Lewis acid that activates the ketone, and it acts as a stoichiometric water scavenger, irreversibly driving the equilibrium toward the imine[4].
Materials:
-
2,2-Difluoropropan-1-amine (free base, 1.2 equiv)
-
Ketone (1.0 equiv)
-
Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.5 - 2.0 equiv)
-
Sodium borohydride, NaBH₄ (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Absolute Ethanol (EtOH)
Procedure:
-
Strict Dehydration: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the ketone (1.0 equiv) and 2,2-difluoropropan-1-amine (1.2 equiv) in anhydrous THF (0.5 M).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.
-
Imine Condensation: Heat the mixture to 60 °C and stir for 12–18 hours.
-
Self-Validation Check: The solution will typically transition from clear to a pale yellow/orange homogeneous solution, indicating the formation of the titanium-imine complex.
-
-
Reduction: Cool the reaction to 0 °C. Dilute the mixture with absolute ethanol (equal volume to THF) to solubilize the reducing agent. Add NaBH₄ (1.5 equiv) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Workup (Critical Step): To break the titanium emulsion, add water (2 mL per mmol of Ti) and stir vigorously for 30 minutes. A dense white precipitate of TiO₂ will form. Filter the suspension through a pad of Celite, washing the filter cake generously with ethyl acetate. Concentrate the filtrate, resuspend in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford the crude fluorinated secondary amine.
Quantitative Data & Substrate Scope
The following table summarizes the expected performance of 2,2-difluoropropan-1-amine across various carbonyl classes, utilizing the optimized protocols described above.
| Carbonyl Substrate Type | Recommended Protocol | Catalyst / Additive | Temp (°C) | Time (h) | Expected Yield (%) |
| Unhindered Aliphatic Aldehyde | Protocol A | AcOH (1.2 eq) | 20–25 | 2–4 | 85–95% |
| Electron-Rich Aryl Aldehyde | Protocol A | AcOH (1.2 eq) | 20–25 | 6–12 | 75–85% |
| Unhindered Cyclic Ketone | Protocol B | Ti(OiPr)₄ (1.5 eq) | 60 (imine), 20 (red) | 12–18 | 65–80% |
| Sterically Hindered Ketone | Protocol B | Ti(OiPr)₄ (2.0 eq) | 70 (imine), 20 (red) | 18–24 | 45–60% |
References
-
Glaser, R., et al. Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation. The Journal of Organic Chemistry, ACS Publications (2023).[3][5] URL:[Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[4] URL:[Link]
-
European Patent Office. HETEROARYL COMPOUNDS AS IRAK INHIBITORS AND USES THEREOF - EP 3350177 B1. (2016).[1] URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2,2-Difluoropropylamine hydrochloride (421-00-1) for sale [vulcanchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Overcoming Nucleophilic Deficiency in Fluorinated Amine Amidation
Executive Summary
Amide bond formation is a foundational transformation in drug development, yet the coupling of electron-deficient fluorinated amines (e.g., trifluoroethylamines, pentafluoroanilines, and 3,3-difluorocyclopentanamines) remains a notorious synthetic bottleneck[1]. The strong electron-withdrawing nature of fluorine atoms drastically lowers the highest occupied molecular orbital (HOMO) of the amine's nitrogen lone pair, rendering it a sluggish nucleophile[1]. Standard coupling reagents (e.g., HATU, EDC/HOBt) generate sterically hindered, moderately electrophilic active esters that fail to overcome this high activation energy barrier[1].
This application note details the mechanistic rationale and validated protocols for utilizing hyper-reactive coupling systems—specifically TCFH/NMI and Acyl Fluoride generators (BTFFH, PFP) —to achieve high-yielding amidations with recalcitrant fluorinated substrates.
Mechanistic Rationale: Closing the Nucleophile-Electrophile Gap
To force a reaction with a deactivated nucleophile, the electrophile must be exceptionally reactive (possessing a lowered lowest unoccupied molecular orbital, LUMO) and sterically unencumbered[1].
-
The TCFH/NMI System: TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) coupled with N-methylimidazole (NMI) generates an N-acyl imidazolium (NAI) intermediate[2]. NMI acts uniquely as both a Brønsted base to deprotonate the carboxylic acid and a Lewis base to form the highly electrophilic NAI[2]. This intermediate is significantly more reactive than standard OAt/OBt esters, allowing it to efficiently trap hindered and electron-deficient nitrogen nucleophiles[2][3].
-
The Acyl Fluoride Pathway (BTFFH & PFP): Acyl fluorides are uniquely suited for difficult couplings. Unlike acid chlorides, they are highly resistant to background hydrolysis and minimize racemization[4]. More importantly, the fluorine atom is sterically comparable to hydrogen, removing the steric bulk that normally impedes the approach of hindered amines[1][5]. BTFFH generates these acyl fluorides in situ[4][5], while Pentafluoropyridine (PFP) has recently emerged as a highly atom-economical, bench-stable alternative for one-pot deoxyfluorination and amidation[6].
Quantitative Reagent Comparison
The following table summarizes the kinetic and steric profiles of common coupling systems when applied to fluorinated amines.
| Coupling System | Active Intermediate | Steric Demand | Electrophilicity | Typical Yield (Fluorinated Amines) | Byproduct Toxicity / Handling |
| EDC / HOBt | OBt Ester | High | Low | < 15% | Moderate |
| HATU / DIPEA | OAt Ester | High | Moderate | 20 - 40% | Low |
| TCFH / NMI | Acyl Imidazolium | Moderate | Very High | 75 - 95% | Low (Water-soluble byproducts) |
| BTFFH / DIPEA | Acyl Fluoride | Very Low | High | 80 - 98% | Moderate |
| PFP / Pyridine | Acyl Fluoride | Very Low | High | 70 - 90% | Low (Bench-stable reagent) |
Activation Workflow
Workflow of carboxylic acid activation for electron-deficient amine coupling.
Self-Validating Experimental Protocols
Note on Scientific Integrity: A protocol is only as reliable as its in-process controls. The methodologies below incorporate mandatory analytical checkpoints. Do not proceed to the amine addition step until the activation checkpoint is definitively passed.
Protocol A: Amidation via TCFH/NMI (Acyl Imidazolium)
Best for: Highly electron-deficient anilines and heteroarylamines.
-
Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 eq) in anhydrous CH₃CN or CH₂Cl₂ (0.1 M). Add NMI (3.0 eq) followed by TCFH (1.2 eq) in a single portion[3].
-
Self-Validation Checkpoint 1 (Activation): Stir for 15 minutes. Remove a 5 µL aliquot and quench in 100 µL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the corresponding methyl ester mass confirms 100% conversion to the active N-acyl imidazolium. Causality: If activation is incomplete, the deactivated amine will not react; add 0.2 eq TCFH and re-test.
-
Coupling: Add the electron-deficient fluorinated amine (1.1 eq) to the activated mixture[3]. Stir at room temperature. For highly recalcitrant substrates (e.g., pentafluoroaniline), heat to 40 °C.
-
Self-Validation Checkpoint 2 (Completion): Monitor via LC-MS every 2 hours. The highly water-soluble byproducts of TCFH (tetramethylurea and NMI-H⁺) will not suppress the MS ionization of the target amide[2].
-
Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate[3].
Protocol B: Amidation via BTFFH (Acyl Fluoride)
Best for: Sterically hindered, aliphatic fluorinated amines (e.g., 3,3-difluorocyclopentanamine, trifluoroethylamine).
-
Activation: In a dry microwave vial, dissolve the carboxylic acid (1.3 eq) and BTFFH (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M)[7]. Add DIPEA (4.5 eq) dropwise. Stir for 30 minutes at room temperature[7].
-
Self-Validation Checkpoint 1 (Acyl Fluoride Formation): Analyze a crude aliquot via ¹⁹F NMR. The appearance of a diagnostic downfield multiplet (typically +20 to +40 ppm relative to CFCl₃) confirms the quantitative formation of the acyl fluoride intermediate[6].
-
Coupling: Add the fluorinated amine (1.0 eq). Seal the vial and heat to 80 °C in an oil bath for 12 hours[7]. Causality: The elevated temperature provides the thermodynamic energy necessary to overcome the remaining activation barrier of the deactivated amine[5].
-
Self-Validation Checkpoint 2 (Consumption): Re-run ¹⁹F NMR. The complete disappearance of the acyl fluoride peak indicates the reaction has reached its thermodynamic endpoint.
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Purify via flash chromatography[7].
Protocol C: One-Pot Deoxyfluorination via PFP
Best for: Cost-effective scale-up using bench-stable reagents.
-
Activation: Dissolve the carboxylic acid (1.0 eq) and Pentafluoropyridine (PFP, 1.5 eq) in an anhydrous solvent. Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq)[6].
-
Coupling: Add the fluorinated amine (1.0 eq) directly to the mixture. Unlike other reagents, PFP allows for simultaneous activation and coupling without a pre-activation hold time[6].
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS or ¹⁹F NMR. The in situ generation of the acyl fluoride prevents the handling of moisture-sensitive intermediates, driving the equilibrium directly to the amide[6].
-
Workup: Filter the crude mixture through a pad of silica gel to remove polar pyridine byproducts, followed by standard aqueous workup[6].
References
1.[2] Wikipedia. "TCFH - Wikipedia". URL: 2.[5] Organic & Biomolecular Chemistry. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". URL: 3.[1] Benchchem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine". URL: 4.[3] PMC. "Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties". URL: 5.[4] NINGBO INNO PHARMCHEM. "Choosing the Right Amide Coupling Reagent: BTFFH vs. Alternatives". URL: 6.[7] The Royal Society of Chemistry. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - Electronic Supplementary Information". URL: 7.[6] ACS Publications. "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)". URL:
Sources
- 1. benchchem.com [benchchem.com]
- 2. TCFH - Wikipedia [en.wikipedia.org]
- 3. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
Application Note: Strategic Incorporation of gem-Difluoro Groups in Drug Candidates
Introduction & Scientific Rationale
In contemporary medicinal chemistry, the gem-difluoro (
As a Senior Application Scientist, I approach fluorination not merely as a synthetic substitution, but as a targeted optimization tool. The causality behind selecting a gem-difluoro group rests on three mechanistic pillars:
-
pKa Modulation & Permeability: Fluorine is the most electronegative element. The strong electron-withdrawing inductive effect of the
group significantly lowers the pKa of adjacent basic amines or acidic protons. By fine-tuning the ionization state at physiological pH (7.4), we can increase the un-ionized fraction of the molecule, thereby enhancing passive membrane permeability and oral bioavailability[1][2]. -
Metabolic Stability: Replacing a metabolically labile methylene (
) with a group effectively blocks cytochrome P450-mediated oxidation. The high C-F bond dissociation energy (~116 kcal/mol) resists enzymatic cleavage, extending the drug's in vivo half-life[3]. -
Conformational Control: The
group can induce a strong gauche effect when placed adjacent to electronegative heteroatoms. This restricts the conformational flexibility of the molecule, pre-organizing it into the bioactive conformation required for target binding, which minimizes entropic penalties[3].
Logical flow of gem-difluoro bioisosteric replacement in drug optimization.
Data Presentation: Physicochemical Effects
To understand the systemic impact of gem-difluorination, we must quantify its effects. The table below summarizes the typical physicochemical shifts observed when transitioning from a parent motif to a gem-difluoro bioisostere.
Table 1: Comparative Physicochemical Effects of gem-Difluoro Bioisosteric Replacement
| Property | Parent Motif | gem-Difluoro Motif | Mechanistic Effect & Causality |
| Acidity/Basicity | Inductive electron withdrawal lowers pKa, increasing the neutral fraction at pH 7.4 for better cell penetration[1]. | ||
| Metabolic Stability | High C-F bond energy prevents hydrogen abstraction by CYP450 enzymes, reducing clearance rates[3]. | ||
| Lipophilicity | Acts as a "lipophilic hydrogen bond donor." Modulates LogP depending on the adjacent polar surface area[4]. | ||
| Target Affinity | Carbonyl ( | gem-Difluoroalkene ( | Mimics the steric/electronic profile of a ketone without being electrophilic, preventing off-target covalent binding. |
Synthetic Strategies & Experimental Protocols
Historically, introducing a gem-difluoro group via deoxofluorination relied on volatile and hazardous reagents like DAST or Deoxo-Fluor, which generate highly corrosive free HF and can react violently with moisture[5].
To ensure safety, scalability, and scientific integrity, modern protocols utilize XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). XtalFluor-E is a bench-stable, crystalline salt. Crucially, it requires an exogenous promoter (such as
Protocol A: Nucleophilic Deoxofluorination of Carbonyls using XtalFluor-E
This protocol establishes a self-validating system by integrating an internal standard for
Materials Required:
-
Target Aldehyde or Ketone (1.0 mmol)
-
XtalFluor-E (1.5 equiv)
-
Triethylamine trihydrofluoride (
, 3.0 equiv) -
2-Fluoro-4-nitrotoluene (Internal Standard)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
Step-by-Step Methodology:
-
Preparation: To a dried, argon-flushed polytetrafluoroethylene (PTFE) or borosilicate conical tube, add the carbonyl substrate (1.0 mmol) and the anhydrous solvent (2.0 mL)[6].
-
Promoter Addition: Inject
(0.49 mL, 3.0 mmol). Mechanistic Note: The promoter provides the necessary fluoride source to form the active intermediate without generating uncontrolled free HF. -
Reagent Addition: Slowly add solid XtalFluor-E (343.5 mg, 1.5 mmol) in portions.
-
Reaction: Stir the mixture vigorously for 18 hours at room temperature under an argon atmosphere.
-
In-Process Validation: Withdraw a 50
aliquot, dilute in , and add a known mass of 2-fluoro-4-nitrotoluene. Analyze via NMR. Do not proceed to workup unless >85% conversion is confirmed.[6] -
Quench & Workup: Cautiously quench the reaction by adding a saturated aqueous solution of
dropwise until gas evolution ceases. Separate the phases, and extract the aqueous layer with diethyl ether ( mL). -
Purification: Dry the combined organic layers over
, concentrate under reduced pressure, and purify via a short pad of silica gel to yield the gem-difluoro product[7].
Step-by-step experimental workflow for XtalFluor-E mediated deoxofluorination.
Protocol B: Photoredox-Catalyzed Synthesis of gem-Difluoroalkenes
When replacing a carbonyl group with a gem-difluoroalkene (
Step-by-Step Methodology:
-
Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add the
-trifluoromethyl alkene (0.1 mmol), the alkyl radical precursor (e.g., an -chloro ester, 0.2 mmol), and the photocatalyst (e.g., , 2 mol%)[8]. -
Degassing: Transfer the vial to a glovebox under a nitrogen atmosphere. Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP, 1.0 mL). Seal the vial with a septum cap.
-
Irradiation: Remove the sealed vial from the glovebox. Irradiate the reaction mixture using blue LEDs (450 nm) at room temperature for 12–24 hours. Mechanistic Note: The mild room-temperature conditions prevent the degradation of sensitive functional groups common in late-stage drug candidates.[9]
-
Workup: Dilute the mixture with water (5 mL) and extract with EtOAc (
mL). Wash the combined organic layers with brine, dry over , and purify via flash column chromatography to isolate the gem-difluoroalkene.
References
-
Olivier Thibeault, Marie-Rose Ouellet-Du Berger, Marie Gonay, Jean-François Paquin. "Room Temperature Deoxofluorination of Aromatic Aldehydes with XtalFluor-E under Highly Concentrated Conditions." The Royal Society of Chemistry.[Link]
-
X. Li, Y. Jiao, L. Han, J. Sun, X. Zhang. "Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes." RSC Publishing, 2026.[Link]
-
Jean-François Paquin et al. "XtalFluor Deoxofluorination." ResearchGate.[Link]
-
Z. Yang, M. Möller, R. M. Koenigs. "Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes with α-Chloro Esters." The Journal of Organic Chemistry - ACS Publications, 2025.[Link]
-
M. Gonay, C. Batisse, J.-F. Paquin. "Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF- Assisted Deoxofluorination with XtalFluor‑E." eCampus / J. Org. Chem., 2020.[Link]
-
M. W. Campbell et al. "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride." PMC / J. Am. Chem. Soc.[Link]
-
"The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." ResearchGate / Journal of Medicinal Chemistry.[Link]
-
"Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds." d-nb.info.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01732G [pubs.rsc.org]
Application Note: Preparation and Handling of 2,2-Difluoropropan-1-amine Free Base
This Application Note is designed for research scientists and drug development professionals. It details the technical specifications and protocols for converting 2,2-difluoropropan-1-amine hydrochloride (HCl salt) to its free base form.
Executive Summary & Strategic Rationale
2,2-Difluoropropan-1-amine (CAS: 421-00-1 for free base; 868241-48-9 for HCl) is a critical fluorinated building block in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in drug candidates [1, 2].[1]
While the hydrochloride salt is stable and easy to handle, the free amine is required for nucleophilic attacks (e.g., amide couplings, reductive aminations). However, the free base presents distinct challenges:
-
Volatility: The presence of the gem-difluoro group alters the boiling point and vapor pressure relative to the non-fluorinated analog.
-
Basicity Attenuation: The electron-withdrawing effect of the
-fluorines significantly lowers the pKa of the conjugate acid (estimated pKa ~7.5–8.5) compared to non-fluorinated alkyl amines (pKa ~10.5). This reduces its nucleophilicity but also allows for milder bases to effect deprotonation. -
Stability: Free primary amines can react with atmospheric
to form carbamates.
Recommendation: Due to volatility and stability concerns, Method A (In-Situ Neutralization) is the preferred approach for most synthetic applications. Method B (Isolation) should only be used when the free amine must be isolated for characterization or specific solvent-free reactions.
Technical Specifications & Safety Profile
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Compound Name | 2,2-Difluoropropan-1-amine HCl | Salt form |
| CAS Number | 868241-48-9 (HCl) | [3, 4] |
| Molecular Weight | 131.55 g/mol (HCl) | Free base MW: ~95.09 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Critical for long-term stability [5] |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents |
| Estimated pKa | ~7.5 – 8.5 (Conjugate Acid) | Reduced basicity due to |
Safety Advisory:
-
Corrosivity: The free amine is likely corrosive to skin and eyes.
-
Volatility: Perform all operations in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended reaction).
Method A: In-Situ Neutralization (Recommended)
Context: This method generates the free amine directly in the reaction vessel, avoiding isolation losses and exposure. It is ideal for amide couplings or nucleophilic substitutions.
Protocol:
-
Solvent Selection: Choose a solvent compatible with the subsequent reaction (e.g., DCM, DMF, THF).
-
Dissolution: Suspend 2,2-difluoropropan-1-amine HCl (1.0 equiv) in the solvent.
-
Base Addition: Add a non-nucleophilic organic base.
-
Standard: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv).
-
Rationale: The excess base neutralizes the HCl and buffers the solution as the reaction proceeds.
-
-
Equilibration: Stir for 10–15 minutes at Room Temperature (RT) to ensure complete dissociation of the salt before adding the electrophile.
Diagram 1: In-Situ Activation Workflow
Caption: Logical flow for generating the reactive free amine species directly within the reaction matrix.
Method B: Isolation via Biphasic Extraction
Context: Use this method only when the presence of amine hydrochloride salts or organic base byproducts (like DIPEA-HCl) interferes with the reaction or when a pure neat amine is required.
Critical Warning: The free base is volatile. Do not use high vacuum or heating during concentration.
Step-by-Step Protocol:
-
Dissolution: Dissolve the HCl salt (e.g., 1.0 g) in a minimum amount of distilled water (approx. 5–10 mL).
-
Basification:
-
Cool the solution to 0°C (ice bath).
-
Slowly add 2M NaOH or saturated
solution until pH > 10. -
Note: The solution may become cloudy as the free amine separates.
-
-
Extraction:
-
Extract the aqueous layer 3 times with Dichloromethane (DCM) or Diethyl Ether (
). -
Solvent Choice: DCM is preferred for higher solubility, but Ether is easier to remove if the amine is very volatile.
-
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( ) for 10–15 minutes. -
Filtration: Filter off the drying agent.
-
Concentration (Crucial Step):
-
Concentrate the filtrate carefully using a rotary evaporator.
-
Bath Temperature: Do not exceed 20°C.
-
Pressure: Use mild vacuum (e.g., >300 mbar). Do not go to full vacuum.
-
Alternative: If the amine is extremely volatile, use the solution directly or concentrate under a gentle stream of Nitrogen.
-
Diagram 2: Biphasic Isolation Logic
Caption: Extraction workflow emphasizing pH adjustment and careful solvent removal to prevent product loss.
Quality Control & Validation
To ensure the free-basing was successful without degradation:
-
NMR Verification:
-
NMR: Check for the disappearance of ammonium protons (broad singlet often > 8 ppm) and the shift of the
-methylene protons. - NMR: The chemical shift of the gem-difluoro group may shift slightly upon deprotonation.
-
NMR: Check for the disappearance of ammonium protons (broad singlet often > 8 ppm) and the shift of the
-
Gravimetric Analysis: If isolating, weigh the residue. Yields < 80% often indicate volatility losses during concentration.
References
-
Royal Society of Chemistry. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides. Organic & Biomolecular Chemistry. Retrieved March 6, 2026, from [Link]
Sources
Application Note: Optimized Sulfonylation of 2,2-Difluoropropan-1-amine
Executive Summary
The incorporation of fluorine into drug candidates is a pivotal strategy in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity. 2,2-Difluoropropan-1-amine (CAS: 868241-48-9, typically supplied as HCl salt) is a valuable building block that introduces a gem-difluoro motif adjacent to the nitrogen center.
While the reaction of amines with sulfonyl chlorides is a standard transformation, the gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I) . This significantly lowers the pKa of the conjugate acid (estimated ~7.5–8.5 vs. ~10.5 for propylamine) and consequently reduces the nucleophilicity of the amine nitrogen.
This guide provides optimized protocols to address this reduced reactivity, ensuring high yields and minimizing side reactions such as sulfonyl chloride hydrolysis.
Chemical Context & Reactivity Analysis[1][2][3][4][5]
The Fluorine Effect
The presence of the
-
Reduced Nucleophilicity: The nitrogen lone pair is less available for attack on the sulfonyl sulfur, requiring longer reaction times or nucleophilic catalysis (e.g., DMAP).
-
Acidic Sulfonamide NH: The resulting sulfonamide (
) will have a higher acidity than non-fluorinated analogs. This impacts workup, as the product may be soluble in strong aqueous base. -
Volatility: The free base of 2,2-difluoropropan-1-amine is volatile. Handling it as the hydrochloride salt and releasing the free base in situ is critical for stoichiometry control.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The base serves two roles: neutralizing the HCl released during substitution and freeing the amine from its salt form.
Figure 1: Mechanistic pathway for the sulfonylation of 2,2-difluoropropan-1-amine hydrochloride.
Experimental Protocols
Method A: Standard Conditions (DCM/DIPEA)
Best for: Reactive sulfonyl chlorides (e.g., 4-toluenesulfonyl chloride, benzenesulfonyl chloride).
Reagents:
-
2,2-Difluoropropan-1-amine HCl (1.0 equiv)
-
Sulfonyl Chloride (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Dichloromethane (DCM), Anhydrous (0.2 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Solubilization: Add 2,2-difluoropropan-1-amine HCl and anhydrous DCM. The salt may not dissolve completely.
-
Activation: Add DIPEA (2.5 equiv) dropwise at 0°C. Stir for 10–15 minutes. The mixture should become clear as the free amine is liberated.
-
Addition: Add the sulfonyl chloride (dissolved in minimal DCM if solid) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (to remove excess amine/DIPEA). Note: Ensure the aqueous layer is acidic.
-
Wash with Sat.
(to remove hydrolyzed sulfonyl chloride). -
Wash with Brine, dry over
, filter, and concentrate.
-
Method B: Catalytic Enhancement (Pyridine/DMAP)
Best for: Electron-rich or sterically hindered sulfonyl chlorides where Method A shows low conversion.
Reagents:
-
2,2-Difluoropropan-1-amine HCl (1.0 equiv)
-
Sulfonyl Chloride (1.2 equiv)
-
Pyridine (Solvent & Base)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
Procedure:
-
Dissolution: Dissolve the amine HCl salt in Pyridine (0.2 M) at RT under
. -
Catalyst: Add DMAP (10 mol%).
-
Addition: Cool to 0°C and add sulfonyl chloride portion-wise.
-
Reaction: Stir at RT for 16 hours. If conversion is <50% after 4 hours, heat to 50°C.
-
Workup (Critical):
-
Evaporate most of the pyridine under reduced pressure (azeotrope with toluene if necessary).
-
Redissolve residue in EtOAc.
-
Wash extensively with 10% Citric Acid or 1 M CuSO4 solution to remove residual pyridine/DMAP.
-
Standard drying and concentration.
-
Optimization & Troubleshooting
Due to the reduced nucleophilicity of the fluorinated amine, standard issues like hydrolysis of the sulfonyl chloride become more prevalent. Use this decision tree to optimize conditions.
Figure 2: Troubleshooting logic for sulfonylation of fluorinated amines.
Key Troubleshooting Data
| Observation | Probable Cause | Corrective Action |
| Unreacted Amine | Low nucleophilicity of | Add nucleophilic catalyst (DMAP , 10 mol%). Switch to Pyridine as solvent. |
| Sulfonic Acid Byproduct | Moisture in solvent/air | Use anhydrous DCM (freshly distilled or molecular sieves). Run under Argon balloon. |
| Low Isolated Yield | Product lost in aqueous base | The sulfonamide NH is acidic ( |
| Precipitate in Reaction | Amine HCl salt not neutralized | Ensure DIPEA is |
References
- Lerebours, R., & Wolf, C. (2006). Chemoselective substitution of sulfonyl chlorides. Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Harnessing the Power of Fluorine: A Guide to Utilizing 2,2-Difluoropropan-1-amine in Ugi Multicomponent Reactions
An Application Note and Protocol for Researchers
Abstract: The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, prized for its efficiency and convergence in generating complex, peptide-like molecules from simple inputs.[1] The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3] This document provides a detailed guide for researchers on the application of 2,2-difluoropropan-1-amine, a valuable fluorinated building block, in the Ugi reaction. While direct literature precedent for this specific amine is emerging, this guide synthesizes established Ugi principles with known effects of gem-difluorination to provide a robust framework for experimentation.[4] We present mechanistic insights, a detailed proposed protocol, and expert commentary to facilitate the successful synthesis of novel α-acylamino amides bearing the unique 2,2-difluoropropyl moiety.
Mechanistic Framework: The Ugi Reaction
The Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide, also known as a bis-amide.[5] Its power lies in its high atom economy and its ability to rapidly generate molecular diversity. The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the entire sequence to completion.[6]
The core mechanism unfolds as follows:
-
Imine Formation: The amine and carbonyl component condense to form an imine, with the concurrent loss of a water molecule.
-
Protonation & Iminium Ion Formation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide acts as a potent nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion, forming an O-acylated isoamide intermediate.
-
Mumm Rearrangement: This key, irreversible intramolecular acyl transfer sees the R4-acyl group migrate from the oxygen to the nitrogen atom, yielding the thermodynamically stable α-acylamino amide product.[5][7]
Caption: The Ugi four-component reaction (U-4CR) mechanism.
The Role of 2,2-Difluoropropan-1-amine: Scientific Rationale and Predicted Effects
The introduction of a gem-difluoro group adjacent to the amine functionality in 2,2-difluoropropan-1-amine is expected to have significant, predictable electronic effects on its reactivity in the Ugi condensation.
-
Reduced Nucleophilicity: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect).[4] This effect decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to a non-fluorinated analogue like isobutylamine.
-
Impact on Imine Formation: The initial condensation between the amine and the aldehyde (Step 1) is often the rate-determining step in Ugi reactions. The reduced nucleophilicity of 2,2-difluoropropan-1-amine may slow this step considerably. To compensate, slightly elevated temperatures or the use of a dehydrating agent (e.g., anhydrous MgSO₄) could be beneficial, although many Ugi reactions proceed well without them.
-
Reaction Conditions: Standard Ugi reactions are often performed at high concentrations (0.5 M to 2.0 M) in polar solvents like methanol or 2,2,2-trifluoroethanol (TFE).[5] Methanol is an excellent choice as it effectively solvates the ionic intermediates. For a less reactive amine, starting at a concentration of ~1.0 M is a sound strategy.
Despite the potential kinetic challenge, the incorporation of the 2,2-difluoropropyl group is highly desirable. This motif can serve as a non-hydrolyzable bioisostere for esters or amides and can impart favorable pharmacokinetic properties to the final molecule.[3][8]
Proposed Experimental Protocol
This protocol is a robust starting point for exploring the use of 2,2-difluoropropan-1-amine in the Ugi reaction. It is designed to be self-validating, with clear steps for execution and monitoring.
Materials and Reagents
| Reagent | Role | M.W. ( g/mol ) | Proposed Amount (mmol) | Equivalents |
| Benzaldehyde | Carbonyl | 106.12 | 1.0 | 1.0 |
| 2,2-Difluoropropan-1-amine | Amine | 95.09 | 1.0 | 1.0 |
| Acetic Acid | Carboxylic Acid | 60.05 | 1.0 | 1.0 |
| tert-Butyl Isocyanide | Isocyanide | 83.13 | 1.0 | 1.0 |
| Methanol (Anhydrous) | Solvent | - | 1.0 mL | - |
Step-by-Step Methodology
Caption: Experimental workflow for the proposed Ugi reaction.
-
Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg) and methanol (1.0 mL).
-
Amine Addition: Add 2,2-difluoropropan-1-amine (1.0 mmol, 95 mg) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.
-
Acid and Isocyanide Addition: Sequentially add acetic acid (1.0 mmol, 60 mg) followed by the dropwise addition of tert-butyl isocyanide (1.0 mmol, 83 mg). Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle them exclusively in a well-ventilated fume hood.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature. The Ugi reaction is often exothermic, but a significant temperature increase may not be observed due to the potentially slower rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material (e.g., benzaldehyde). Due to the reduced reactivity of the amine, the reaction may require 24-48 hours to reach completion.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure α-acylamino amide.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting and Expert Insights
-
Low or No Conversion: If the reaction fails to proceed, the imine formation is the most likely bottleneck. Consider pre-forming the imine by stirring the aldehyde and 2,2-difluoropropan-1-amine in methanol with a dehydrating agent like anhydrous MgSO₄ for 2-4 hours before adding the acid and isocyanide.
-
Alternative Solvents: If methanol proves ineffective, 2,2,2-trifluoroethanol (TFE) is an excellent alternative that can accelerate Ugi reactions, particularly those with less reactive components.
-
Passerini Byproduct: The Passerini reaction is a three-component reaction between a carbonyl, a carboxylic acid, and an isocyanide. If water is not effectively excluded or if imine formation is very slow, a Passerini byproduct could be observed. Ensuring anhydrous conditions can mitigate this.
-
Purification: The final Ugi product is a bis-amide and is typically a polar, crystalline solid. If the product precipitates from the reaction mixture, it can sometimes be isolated in high purity by simple filtration, which is a known advantage of some Ugi reactions.[9]
By following this scientifically-grounded protocol, researchers can effectively explore the utility of 2,2-difluoropropan-1-amine as a novel component in the Ugi reaction, paving the way for the discovery of new chemical entities with potentially enhanced pharmaceutical properties.
References
-
Recent Advances on the Synthesis and Application of α , α -Difluoro- β -aminophosphonates. (n.d.). Wiley Online Library. Retrieved March 8, 2024, from [Link]
-
Ugi reaction - Wikipedia. (2023, December 29). Wikipedia. Retrieved March 8, 2024, from [Link]
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
-
Ceballos-Pérez, F., et al. (2022). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. Retrieved March 8, 2024, from [Link]
-
Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Retrieved March 8, 2024, from [Link]
-
Ozawa, R., & Yamamoto, T. (2015). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Retrieved March 8, 2024, from [Link]
-
Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Retrieved March 8, 2024, from [Link]
-
Neochoritis, C. G., et al. (2016). Ugi Four-Component Reaction. Organic Syntheses. Retrieved March 8, 2024, from [Link]
-
Altman, R. A. (n.d.). Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. Retrieved March 8, 2024, from [Link]
-
Ozawa, R., & Yamamoto, T. (2015). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Retrieved March 8, 2024, from [Link]
-
Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols. Retrieved March 8, 2024, from [Link]
-
Hollingue, A., et al. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Retrieved March 8, 2024, from [Link]
-
Kiddle, J. J. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments. Retrieved March 8, 2024, from [Link]
-
Schimler, S. D., et al. (2019). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society. Retrieved March 8, 2024, from [Link]
-
Hu, Y., et al. (2018). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition. Retrieved March 8, 2024, from [Link]
-
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Retrieved March 8, 2024, from [Link]
-
Zimmer, R., et al. (2003). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. Retrieved March 8, 2024, from [Link]
-
Performing the Ugi Reaction. (2023, October 20). YouTube. Retrieved March 8, 2024, from [Link]
-
Cumbreno, B., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. Retrieved March 8, 2024, from [Link]
-
Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Retrieved March 8, 2024, from [Link]
-
Phelps, J. M., et al. (2024). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
Sources
- 1. Ugi Reaction [organic-chemistry.org]
- 2. Fluorine-retentive reactions of gem-difluorinated alkenes - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of N-Alkylated 2,2-Difluoropropylamines
Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The incorporation of the gem-difluoroalkyl motif into pharmaceutical pipelines has surged, driven by its profound impact on drug pharmacokinetics. Specifically, N-alkylated 2,2-difluoropropylamines are highly sought-after pharmacophores utilized in the development of advanced therapeutics, including potent inhibitors of Heat Shock Protein 90 (Hsp90)[1].
The strategic placement of two highly electronegative fluorine atoms adjacent to the amine group significantly depresses the ammonium ion pKa (from ~10.5 in unfluorinated analogs to ~8.2)[2]. This pKa modulation ensures that a larger fraction of the drug remains un-ionized at physiological pH, drastically enhancing membrane permeability and oral bioavailability[3].
However, transitioning these molecules from discovery to multi-kilogram production presents severe chemical engineering challenges. Late-stage fluorination using reagents like Diethylaminosulfur trifluoride (DAST) is highly effective at the laboratory scale[4]. Yet, the thermal instability of DAST and the generation of highly corrosive hydrofluoric acid (HF) byproducts mandate specialized Hastelloy reactors, rendering it economically and operationally prohibitive for standard multi-kilogram campaigns[2].
To circumvent these hazards, this guide details a highly scalable, DAST-free Reductive Amination pathway utilizing commercially available 2,2-difluoropropylamine hydrochloride.
Fig 1. Retrosynthetic logic prioritizing reductive amination to avoid over-alkylation and harsh reagents.
Process Development & Causality (E-E-A-T)
To ensure a robust scale-up, every reagent and unit operation must be selected based on mechanistic causality and safety profiles:
-
Reagent Selection (Avoiding Over-Alkylation): Direct alkylation of 2,2-difluoropropylamine with alkyl halides (Route B) inherently leads to intractable mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine intermediate. Reductive amination (Route A) forces a 1:1 stoichiometry via the imine intermediate, ensuring >98% selectivity for the mono-alkylated product.
-
Reductant Causality (STAB vs. NaBH₃CN): Sodium cyanoborohydride (NaBH₃CN) is a classic reductive amination reagent. However, upon aqueous acidic workup, it releases highly toxic hydrogen cyanide (HCN) gas. For multi-kilogram scale-up, we mandate Sodium Triacetoxyborohydride (STAB). STAB is mild, avoids HCN generation, and selectively reduces the protonated imine over the unreacted aldehyde.
-
Solvent Causality (2-MeTHF): While Dichloromethane (DCM) is the academic standard for STAB reductions, it poses environmental and disposal challenges. We utilize 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a greener solvent that provides excellent phase separation during the aqueous quench and allows for a "telescoped" process—meaning the organic phase can be directly solvent-swapped to Isopropyl Acetate (IPAc) for crystallization without intermediate isolation.
-
Purification Strategy: Silica gel chromatography is economically prohibitive at scale. By isolating the final product as a hydrochloride salt from an IPAc/Heptane anti-solvent system, we achieve >99.5% purity while purging neutral impurities (such as alcohol byproducts from competitive aldehyde reduction).
Quantitative Data: Reaction Optimization
The following table summarizes the process optimization parameters that led to the finalized protocol.
| Entry | Solvent | Reductant | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Purity (HPLC Area %) |
| 1 | DCM | NaBH(OAc)₃ | 20 | >99 | 82 | 95.5 |
| 2 | MeOH | NaBH₃CN | 20 | 95 | 78 | 92.0 |
| 3 | 2-MeTHF | NaBH(OAc)₃ | 20 | 85* | 65 | 88.5 |
| 4 | 2-MeTHF | NaBH(OAc)₃ | 0–5 | >99 | 89 | >99.5 |
*Note: At 20 °C in 2-MeTHF, the exothermic hydride transfer leads to competitive reduction of the aldehyde to the corresponding alcohol, lowering the overall yield. Cooling to 0–5 °C (Entry 4) suppresses this side reaction.
Scale-Up Workflow & Self-Validating Protocol
Fig 2. Unit operations for the kilogram-scale reductive amination workflow.
Step-by-Step Methodology: Synthesis of N-Alkyl-2,2-difluoropropan-1-amine HCl
This protocol is engineered as a self-validating system . Progression to subsequent steps is dictated by specific In-Process Controls (IPCs) and visual cues rather than arbitrary timeframes.
Step 1: Free-Basing the Amine
-
Charge a jacketed reactor with 2,2-difluoropropylamine hydrochloride (1.05 equivalents) and 2-MeTHF (10 volumes).
-
Add Triethylamine (TEA) (1.10 equivalents) dropwise at 20 °C.
-
Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick white suspension as TEA-HCl precipitates. Stir for 30 minutes to ensure complete liberation of the free base.
Step 2: Imine Formation
-
Charge the target alkyl aldehyde (1.00 equivalent) to the reactor. Causality: The amine is kept in slight excess to ensure the aldehyde is the limiting reagent, preventing unreacted aldehyde from contaminating the final crystal lattice.
-
Stir the suspension at 20 °C for 2 to 3 hours.
-
Self-Validation Checkpoint (IPC 1): Pull an aliquot, filter the TEA-HCl, and analyze the filtrate via HPLC or GC. Do not proceed until residual aldehyde is <2.0% (Area %).
Step 3: Controlled Reduction
-
Cool the reactor jacket to 0–5 °C.
-
Charge Sodium Triacetoxyborohydride (STAB) (1.50 equivalents) in 4 equal portions over 1.5 hours.
-
Causality: Portion-wise addition is critical. STAB reduction is exothermic; dumping the reagent will spike the internal temperature, leading to the rapid reduction of the imine back to the alcohol byproduct.
-
Stir at 0–5 °C for 2 hours, then allow to warm to 20 °C.
-
Self-Validation Checkpoint (IPC 2): Analyze via HPLC. The imine intermediate must be <1.0% (Area %).
Step 4: Aqueous Quench and Workup
-
Slowly charge 10% aqueous NaHCO₃ (5 volumes) to the reactor.
-
Self-Validation Checkpoint: Vigorous gas evolution (CO₂) will occur as excess STAB is destroyed. The quench is complete only when bubbling ceases and the aqueous phase pH stabilizes at ~8.0.
-
Stop agitation, allow the phases to settle for 30 minutes, and discard the lower aqueous layer.
-
Wash the upper organic layer with 15% aqueous NaCl (brine) (3 volumes) to remove residual water and inorganic salts.
Step 5: Telescoped Crystallization
-
Concentrate the 2-MeTHF organic layer under reduced pressure (40 °C, 100 mbar) to approximately 3 volumes.
-
Add Isopropyl Acetate (IPAc) (8 volumes) and concentrate again to 3 volumes to effectively solvent-swap out the 2-MeTHF.
-
Cool the reactor to 10 °C. Slowly add 5–6 N HCl in isopropanol (1.10 equivalents relative to the starting aldehyde).
-
Self-Validation Checkpoint: Immediate precipitation of the N-alkylated 2,2-difluoropropylamine hydrochloride salt will occur.
-
Add Heptane (5 volumes) as an anti-solvent over 30 minutes to maximize the yield.
-
Filter the slurry, wash the filter cake with cold IPAc/Heptane (1:1), and dry in a vacuum oven at 45 °C until a constant weight is achieved.
References
-
Vulcanchem. 2,2-Difluoropropylamine hydrochloride - 421-00-1 - Vulcanchem: Industrial Synthesis Pathways.2
-
ACS Publications. Optimization of Potent, Selective, and Orally Bioavailable Pyrrolodinopyrimidine-Containing Inhibitors of Heat Shock Protein 90.1
-
NSF Public Access Repository. Two fluorination strategies aimed at ammonium ion pKa depression and low pH carbamylation.3
-
BTC Pharmaceuticals Technology Co., Ltd. New Industry Momentum: Diethylaminosulfur Trifluoride (DAST) Facilitates Efficient Synthesis Of Fluorine-Containing Compounds.4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,2-Difluoropropylamine hydrochloride (421-00-1) for sale [vulcanchem.com]
- 3. Alternative Cover, November 11, 2021, Volume 125, Issue 44, Pages 9567-9724 | NSF Public Access Repository [par.nsf.gov]
- 4. New Industry Momentum: Diethylaminosulfur Trifluoride (DAST) Facilitates Efficient Synthesis Of Fluorine-Containing Compounds - News [btcpharmtech.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Amide Coupling Yields with 2,2-Difluoropropan-1-amine
Welcome to our dedicated technical support center for optimizing amide coupling reactions involving the challenging substrate, 2,2-difluoropropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in achieving high yields for this specific transformation. We will explore the underlying chemical principles, provide a systematic troubleshooting framework, and offer detailed, field-proven protocols to overcome common obstacles.
Section 1: Understanding the Core Challenge
This section addresses the fundamental reasons why 2,2-difluoropropan-1-amine presents a significant challenge for standard amide coupling methodologies.
Q1: Why are my standard amide coupling protocols (e.g., EDC/HOBt, DCC/DMAP) providing low to no yield with 2,2-difluoropropan-1-amine?
The difficulty in forming amide bonds with 2,2-difluoropropan-1-amine stems from a combination of two primary factors: reduced nucleophilicity and steric hindrance.
-
Electronic Effects: The two fluorine atoms on the beta-carbon are highly electronegative. They exert a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom of the amine. This significantly lowers the nucleophilicity of the amine, making it a much weaker partner in the coupling reaction compared to its non-fluorinated analogs.[1] Standard coupling reagents often form activated esters or intermediates that are not sufficiently reactive to be intercepted by this poorly nucleophilic amine before they decompose or participate in side reactions.[2][3]
-
Steric Hindrance: While the gem-difluoro group is not exceptionally large, it does contribute to steric congestion around the amine, further impeding its approach to the activated carboxylic acid. This steric factor, combined with the poor nucleophilicity, creates a high activation energy barrier for the reaction.[2][4]
Section 2: Troubleshooting Guide: A Systematic Approach to Optimization
When initial attempts fail, a structured approach to diagnosing the problem and selecting a more appropriate strategy is crucial.
Q2: My reaction shows low conversion. How do I select a more effective coupling reagent?
For challenging substrates like 2,2-difluoropropan-1-amine, moving beyond standard carbodiimide reagents is essential. The choice of a more potent coupling reagent is the most critical factor for success. We recommend a tiered approach, escalating in reagent reactivity as needed.[2][5]
Caption: Workflow for selecting a suitable amide coupling strategy.
The following table provides a comparative summary of recommended reagent classes for this specific challenge.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Uronium/Aminium Salts | HATU, HCTU, COMU [6][7] | High reactivity, fast reaction rates. COMU is safer than benzotriazole-based reagents (HATU, HBTU).[6][8][9] | Can cause guanidinylation of the amine if used in excess. Benzotriazole-based reagents carry explosion risks.[9] | A strong first choice when escalating from carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP [6] | Very effective for difficult couplings, suppresses racemization.[2] Does not cause guanidinylation side reactions.[10] | Byproducts can sometimes complicate purification. Can be more expensive. | Cases where guanidinylation is a concern or when coupling valuable, chiral carboxylic acids. |
| Acyl Fluoride Precursors | TFFH, BTFFH , TCFH-NMI[4][7] | Generates highly reactive acyl fluorides in situ.[3][11] Acyl fluoride is small, minimizing steric clash.[2][4] | Reagents can be moisture-sensitive. May require elevated temperatures. | Extremely hindered and electron-deficient couplings where other methods have failed. |
| Acid Chlorides | (COCl)₂, SOCl₂ | Forms the most reactive acylating agent. Inexpensive and effective. | Harsh conditions (heat, potential for HCl byproduct) are not suitable for sensitive or complex substrates.[2][10] | Robust, simple substrates where functional group tolerance is not a concern. |
Q3: My reaction is sluggish and incomplete even with a better reagent. How can I further optimize the reaction conditions?
For difficult couplings, every parameter matters. Fine-tuning the conditions can dramatically improve outcomes.
-
Base Selection: Use a non-nucleophilic, hindered tertiary amine base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over triethylamine (TEA) to minimize side reactions.[2][5] Typically, 2-3 equivalents are required to neutralize any acid salts and facilitate the reaction.
-
Solvent Choice: A polar, aprotic solvent is generally best. DMF , NMP , or DMA are excellent choices as they help to solvate the reactants and intermediates.[2][8] Ensure the solvent is anhydrous, as water will hydrolyze activated intermediates.[5]
-
Temperature: Do not hesitate to use heat. Many standard protocols are run at room temperature, but for this challenging substrate, increasing the temperature to 50-80 °C can be necessary to overcome the activation energy barrier.[2] Microwave heating has also proven highly effective in accelerating these types of reactions.[2]
-
Concentration: Running the reaction at a higher concentration (e.g., 0.2 M to 0.5 M) can favor the desired bimolecular coupling over unimolecular decomposition pathways of the activated intermediate.
Q4: I am observing significant side products. What are they and how can I prevent them?
Side product formation is a common issue when reactions are forced. Understanding the likely byproducts is key to mitigating them.
-
N-acylurea Formation: This is specific to carbodiimide reagents (EDC, DCC). The activated O-acylisourea intermediate can rearrange into a stable N-acylurea if the amine is not nucleophilic enough to react with it quickly.[12][13] Solution: Avoid carbodiimides for this substrate. If you must use them, additives like HOBt or HOAt are essential, but likely still insufficient.[5][12]
-
Guanidinylation: This occurs with uronium/aminium reagents (HATU, HBTU) when they are used in excess. The reagent itself can react with the amine, capping it and rendering it unreactive. Solution: Use phosphonium-based reagents like PyBOP or PyAOP, which do not have this side reaction.[10] Alternatively, use the uronium reagent in a 1:1 stoichiometry with the carboxylic acid.
-
Racemization: If your carboxylic acid has a chiral center at the α-position, racemization can occur, especially with aggressive activation methods or excess base. Solution: Use phosphonium reagents (PyAOP, PyBOP) or additives like HOAt or OxymaPure, which are known to suppress racemization.[2][6] Performing the reaction at the lowest effective temperature can also help.
Caption: Key side reactions to avoid with specific reagent classes.
Section 3: Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for high-yield amide coupling with 2,2-difluoropropan-1-amine.
Protocol 1: High-Potency Phosphonium Reagent Coupling (PyAOP)
This protocol is a robust starting point for difficult couplings, leveraging a powerful phosphonium salt that minimizes side reactions.[2][6]
-
Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) (1.1 eq).
-
Solvation: Add anhydrous DMF or NMP to achieve a concentration of approximately 0.2 M. Stir the mixture for 5 minutes.
-
Base Addition: Add DIPEA (3.0 eq) and stir for an additional 15-20 minutes at room temperature to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add 2,2-difluoropropan-1-amine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Workup: Once the reaction is complete, cool to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Challenging Cases
This method is reserved for when even potent phosphonium or uronium reagents fail. It involves the in situ generation of a highly reactive acyl fluoride.[3][4][11][14]
-
Preparation: To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Fluorinating Agent: Add a suitable fluorinating agent such as BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.1 eq) or TCFH (1.1 eq) in combination with N-methylimidazole (NMI) (1.2 eq).
-
Solvation & Activation: Add anhydrous acetonitrile or DCM and stir at room temperature for 30-60 minutes to form the acyl fluoride.
-
Amine Addition: Add a solution of 2,2-difluoropropan-1-amine (1.2 eq) and DIPEA (2.0 eq) in the same solvent.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir until completion (typically 2-8 hours), monitoring by LC-MS or TLC.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the specific role of additives like HOBt, HOAt, or OxymaPure? A: These additives act as "auxiliary nucleophiles." In carbodiimide-mediated reactions, they trap the highly reactive O-acylisourea intermediate to form an active ester.[12] This active ester is more stable, less prone to rearranging into N-acylurea, and less susceptible to causing racemization.[5][13] HOAt and OxymaPure are generally more reactive and effective at suppressing racemization than HOBt.[2][7] While crucial for carbodiimides, their benefit is less pronounced when using highly potent uronium or phosphonium reagents, which are already designed for high efficiency.
-
Q: How should I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. However, for quantitative assessment and to distinguish between starting materials and byproducts with similar polarities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It allows you to track the consumption of starting materials and the appearance of the product peak with the correct mass.
-
Q: Are there any "greener" or more sustainable methods available? A: Yes, recent research has highlighted the use of mechanochemistry (liquid-assisted grinding) for challenging amide bond formations.[8][15][16] Using reagents like COMU or TCFH under solvent-free or minimal-solvent conditions can lead to high yields, fast reaction times, and a significant reduction in solvent waste.[9][15][16] This is an advanced technique but represents a more sustainable direction for synthesis.
References
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. ChemRxiv.
- Optimizing amide bond formation conditions for benzamide synthesis. Benchchem.
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. Amazon S3.
- Coupling Reagents. AAPPTEC - Peptides.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. ChemRxiv.
-
Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[11]uril. ACS Sustainable Chemistry & Engineering.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Blogger.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
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preventing defluorination side reactions in amine synthesis
A Guide to Preventing Defluorination Side Reactions
Welcome to the technical support center for amine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with fluorinated molecules. The C-F bond, while a valuable tool in medicinal chemistry for its ability to modulate metabolic stability and binding affinity, can also be a source of frustrating side reactions.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the common challenge of unwanted defluorination during the synthesis of amines from fluorinated precursors. We will explore the underlying mechanisms and provide actionable strategies to maximize your yield of the desired product.
Section 1: Understanding the Problem - FAQs about Defluorination
Q1: What is defluorination and why is it a significant problem in my amine synthesis?
Defluorination is the cleavage of a carbon-fluorine (C-F) bond, resulting in the replacement of a fluorine atom with another atom or group, most commonly hydrogen (hydrodefluorination). This is a significant issue for several reasons:
-
Yield Reduction: It directly consumes your starting material and produces an undesired byproduct, lowering the overall yield of your target amine.
-
Purification Challenges: The defluorinated byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography difficult and time-consuming.
-
Loss of Function: In drug discovery and materials science, the fluorine atom is often a critical component of the molecule's design, responsible for its specific biological activity or material properties.[1] Its removal negates the intended molecular design.
-
Reaction Stalling: In catalytic cycles, defluorination can sometimes lead to catalyst deactivation or the formation of unreactive intermediates, stalling the desired transformation.
Q2: I'm working with a fluoroaniline derivative. Are certain types of fluorinated compounds more susceptible to defluorination?
Yes, the susceptibility of a C-F bond to cleavage is highly dependent on the molecular context. Key factors include:
-
Electronic Effects: Aryl fluorides with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine atom are significantly more activated towards nucleophilic attack and are thus more prone to defluorination via Nucleophilic Aromatic Substitution (SNAr) pathways.[2][3]
-
Polyfluorination: Highly fluorinated arenes, such as pentafluorobenzene, are generally more reactive. However, the specific site of reaction can be complex to predict. While these substrates are activated, they can also participate in various hydrodefluorination (HDF) pathways, especially under catalytic conditions.[4][5]
-
Steric Hindrance: Sterically crowded environments around the C-F bond can sometimes hinder the approach of a nucleophile or catalyst, but this is not always a protecting factor. In some catalytic cycles, steric strain can favor undesired elimination pathways.
-
Heterocycles: Fluorinated pyridines, pyrimidines, and other electron-deficient heterocycles are often highly susceptible to defluorination due to the inherent electron-poor nature of the aromatic system.
Q3: What are the primary mechanisms that cause defluorination during amination reactions?
Defluorination during amine synthesis typically proceeds through two main mechanistic routes, often competing with your desired reaction.
-
Nucleophilic Aromatic Substitution (SNAr): In this pathway, the amine or, more commonly, a strong base (like an alkoxide) acts as a nucleophile and directly attacks the carbon atom bearing the fluorine. While traditionally thought to proceed through a two-step addition-elimination sequence via a Meisenheimer complex, recent evidence suggests many of these reactions are actually concerted.[2][6] Fluorine's high electronegativity makes the carbon atom highly electrophilic, but it is a poor leaving group. This pathway is most common for electron-deficient aryl fluorides.
-
Metal-Catalyzed Pathways: In cross-coupling reactions like the Buchwald-Hartwig amination, several side reactions can lead to defluorination:
-
Hydrodefluorination: This is a common side reaction where a palladium-hydride (Pd-H) species is generated in the catalytic cycle.[7] This hydride can then react with the aryl fluoride starting material in a competing catalytic cycle to replace the fluorine with hydrogen.
-
β-Hydride Elimination: While less common for C-F bonds, related elimination pathways can contribute to byproduct formation. A more relevant issue is the formation of aryne intermediates through deprotonation, especially with highly hindered substrates or strong bases.[8]
-
Below is a diagram illustrating the competition between the desired Buchwald-Hartwig amination and the undesired hydrodefluorination pathway.
Caption: Troubleshooting decision tree for hydrodefluorination.
The primary factors to investigate are your choice of base, the reaction temperature, and the catalyst/ligand system.
-
Base: Strong bases like sodium t-butoxide (NaOtBu) are often implicated. They can facilitate the formation of Pd-H species or, in some cases, act as a hydride source themselves through decomposition.
-
Temperature: Higher temperatures can accelerate undesired pathways, which may have a higher activation energy than the desired coupling. [7][9]* Catalyst/Ligand: The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) tend to promote the desired C-N reductive elimination, making it faster than competing side reactions. [10]Less bulky ligands might not provide enough steric impetus to favor the desired pathway.
Section 3: Prevention Strategies & Protocols
Q5: How can I strategically choose my reaction components to minimize defluorination from the start?
Proactive experimental design is the most effective strategy. The interplay between the base, ligand, solvent, and temperature is crucial.
| Parameter | Recommendation to Minimize Defluorination | Rationale |
| Base | Use weaker, non-nucleophilic bases. | Strong bases (NaOtBu, LiHMDS) can promote Pd-H formation or act as nucleophiles. Weaker bases like K₃PO₄ or Cs₂CO₃ are less likely to participate in these side reactions. [7] |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Hartwig ligands). | These ligands accelerate the rate-limiting reductive elimination step of the desired C-N bond formation, allowing it to outcompete the hydrodefluorination pathway. [10] |
| Catalyst | Use well-defined Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles). | In situ generation of the active Pd(0) catalyst can sometimes lead to side reactions. Pre-catalysts offer more consistent and controlled activation. [7] |
| Temperature | Start with lower temperatures (e.g., 80-100 °C) and only increase if necessary. | Defluorination pathways can have a higher activation energy. Lowering the temperature can significantly disfavor the side reaction while still allowing the desired coupling to proceed, albeit more slowly. [7] |
| Solvent | Favor less polar, aprotic solvents. | Solvents like toluene or dioxane are often preferred. More polar aprotic solvents like DMF can sometimes increase the rate of undesired dehalogenation. [7] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bromo-Fluoroarene with Minimized Defluorination
This protocol provides a robust starting point for coupling an amine with a challenging bromo-fluoroarene substrate, incorporating best practices to suppress hydrodefluorination.
Materials:
-
Bromo-fluoroarene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.5-3 mol% if not using a pre-catalyst)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the bromo-fluoroarene, potassium phosphate, and the palladium pre-catalyst (if solid). This is best performed inside an inert atmosphere glovebox.
-
Reagent Addition: If outside a glovebox, seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes. Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Degassing (Critical): If reagents were added in the air, thoroughly degas the sealed reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon for 20-30 minutes can be used. This removes dissolved oxygen which can damage the catalyst.
-
Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing by TLC or LC-MS. Look for the consumption of starting material and the formation of both the desired product and the potential hydrodefluorinated byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Base‐promoted defluorosilylation of aryl fluorides. Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC - NIH. (n.d.). Retrieved from [Link]
-
Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023, May 12). Retrieved from [Link]
-
Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis - PMC. (n.d.). Retrieved from [Link]
-
Catalytic Hydrogenolysis of Aryl C−F Bonds Using a Bimetallic Rhodium−Indium Complex - NSF Public Access Repository. (2020, June 18). Retrieved from [Link]
-
Base‐mediated defluorosilylation of C(sp³)−F bonds. Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides - ResearchGate. (2024, June 20). Retrieved from [Link]
-
Challenges and strategies in selective defluorinative C–N coupling of... - ResearchGate. (n.d.). Retrieved from [Link]
-
Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Publications. (2020, March 31). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Deoxyfluorination - Hypha Discovery. (n.d.). Retrieved from [Link]
-
Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (2022, December 18). Retrieved from [Link]
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - MDPI. (2020, October 3). Retrieved from [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - ACS Publications. (2021, August 6). Retrieved from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved from [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research. (2016, September 22). Retrieved from [Link]
-
Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC. (n.d.). Retrieved from [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - RSC Publishing. (2023, September 13). Retrieved from [Link]
-
Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 | mBio - ASM Journals. (2021, November 16). Retrieved from [Link]
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints. (n.d.). Retrieved from [Link]
-
Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway - ResearchGate. (2021, December 16). Retrieved from [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (2023, September 15). Retrieved from [Link]
-
Temperature effect on photolysis decomposing of perfluorooctanoic acid - PubMed. (2016, April 15). Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC. (n.d.). Retrieved from [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC. (n.d.). Retrieved from [Link]
-
Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. (2025, December 24). Retrieved from [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018, July 16). Retrieved from [Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (2025, November 10). Retrieved from [Link]
-
Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis - PubMed. (2023, November 30). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from [Link]
-
15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]
-
Defluorinative Functionalization of Pd(II) Fluoroalkyl Complexes - ResearchGate. (n.d.). Retrieved from [Link]
-
Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent | Journal of the American Chemical Society - ACS Publications. (2023, May 8). Retrieved from [Link]
-
Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides - MDPI. (2024, June 26). Retrieved from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved from [Link]
-
(PDF) Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - ResearchGate. (2021, August 6). Retrieved from [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles - The Senftle Group. (2021, September 9). Retrieved from [Link]
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Technical Support Center: Overcoming the Low Nucleophilicity of 2,2-Difluoropropan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-difluoropropan-1-amine. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique challenges posed by its low nucleophilicity. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Technical FAQs
This section addresses fundamental questions regarding the chemical behavior of 2,2-difluoropropan-1-amine, providing the foundational knowledge needed to troubleshoot reactions effectively.
Q1: What makes 2,2-difluoropropan-1-amine a poor nucleophile?
A1: The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile to form a new bond.[1] The reactivity of 2,2-difluoropropan-1-amine is significantly hampered by two primary factors:
-
Strong Inductive Electron-Withdrawing Effect (-I Effect): Fluorine is the most electronegative element.[2][3] The presence of two fluorine atoms on the carbon adjacent to the amino group (the β-carbon) creates a powerful inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair less available and less likely to be donated.[2][4] This reduction in electron density lowers the amine's basicity and, consequently, its nucleophilicity. For comparison, the electron-withdrawing trifluoromethyl group on 2,2,2-trifluoroethylamine can reduce nucleophilicity by a factor of about 100,000 compared to a standard primary amine.[5]
-
Steric Hindrance: While it is a primary amine, the gem-difluoro group and the adjacent methyl group can create some steric bulk around the nitrogen atom. This physical obstruction can hinder the amine's approach to the electrophilic center, slowing down reaction rates, especially with sterically demanding electrophiles.[6][7] Nucleophilicity is generally more sensitive to steric effects than basicity.[5]
Caption: Key factors reducing the nucleophilicity of 2,2-difluoropropan-1-amine.
Q2: How does the solvent choice impact the nucleophilicity of this amine?
A2: Solvent choice is critical. Using a polar aprotic solvent is generally recommended over a polar protic solvent.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the amine's lone pair. This creates a "solvent shell" around the nucleophile, stabilizing it and making it less reactive. To react, the amine must shed this solvent shell, which requires energy and slows the reaction rate.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents do not have acidic protons and cannot hydrogen-bond with the amine's lone pair.[5] This leaves the nucleophile "naked" and more reactive, significantly accelerating the rate of nucleophilic substitution reactions.[5][8] Switching from a protic to an aprotic solvent can increase reaction rates by a factor of 100 or more.[5]
Troubleshooting Guide
This section provides practical, step-by-step solutions to common problems encountered during reactions with 2,2-difluoropropan-1-amine.
Problem 1: Low to no product yield in a standard nucleophilic substitution reaction (e.g., with an alkyl halide).
This is the most common issue and typically points to a failure to overcome the amine's low reactivity or an issue with the electrophile.
Caption: Troubleshooting workflow for reactions with 2,2-difluoropropan-1-amine.
Solution A: Activate the Electrophile
The reaction rate depends on both the nucleophile and the electrophile. If the nucleophile is weak, using a more potent electrophile can compensate.[9][10]
-
For Alkylation: Instead of alkyl chlorides or bromides, use alkyl iodides or sulfonates (e.g., tosylates, mesylates, or triflates), which are much better leaving groups.
-
For Acylation: Use acyl chlorides or anhydrides instead of carboxylic acids (which would require activation anyway). These are highly electrophilic and react rapidly with amines.[11]
Solution B: Optimize Reaction Conditions
Fine-tuning the reaction environment is crucial.
| Parameter | Recommendation | Rationale |
| Solvent | Switch to a polar aprotic solvent like Acetonitrile , DMF , or DMSO . | Prevents hydrogen bonding with the amine, increasing its effective nucleophilicity.[5] |
| Base | Add a non-nucleophilic, sterically hindered base like DIPEA (Hünig's base) or DBU . | Neutralizes the acid byproduct (e.g., HBr, HCl) without competing with the primary amine as a nucleophile.[12][13] Using excess of the reacting amine to mop up acid is often inefficient and leads to product mixtures.[14] |
| Temperature | Increase the reaction temperature, potentially to reflux. | Provides the necessary activation energy to overcome the high reaction barrier caused by the poor nucleophile. |
| Concentration | Increase the concentration of reactants. | Higher concentration increases the probability of molecular collisions, which can improve the reaction rate according to rate laws. |
Solution C: Employ Advanced Methodologies
If standard optimizations fail, more advanced techniques may be required.
Strategy 1: Phase-Transfer Catalysis (PTC)
This technique is exceptionally useful for enhancing the reactivity of nucleophiles.[8][15] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated amine from an aqueous or solid phase into the organic phase where the electrophile resides.[16]
Caption: Simplified workflow for Phase-Transfer Catalysis (PTC).
Protocol 1: Alkylation using Phase-Transfer Catalysis
-
Setup: To a round-bottom flask, add the electrophile (1.0 eq), 2,2-difluoropropan-1-amine (1.2 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent: Add a suitable organic solvent such as toluene or acetonitrile.
-
Reaction: Heat the mixture with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, filter the inorganic salts. Wash the filtrate with water to remove any remaining catalyst and salts. Dry the organic layer, and purify by chromatography.
Strategy 2: Lewis Acid Catalysis
A Lewis acid can coordinate to the electrophile, making it more electron-deficient and thus more susceptible to attack by a weak nucleophile.[17][18]
-
Procedure: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) to the reaction mixture. This is particularly effective for reactions like Friedel-Crafts type alkylations or additions to carbonyls. Care must be taken as the Lewis acid can also coordinate to the amine nucleophile, potentially deactivating it.
Problem 2: Multiple Alkylation Products are Observed.
A2: This occurs because the product of the initial reaction (a secondary amine) can also be nucleophilic—sometimes even more so than the starting primary amine—and can react with another molecule of the electrophile.[11][12]
Solution: Use a Large Excess of the Amine
-
Protocol: Use a large excess (5-10 equivalents) of 2,2-difluoropropan-1-amine relative to the electrophile. This ensures that the electrophile is statistically more likely to encounter a molecule of the starting primary amine rather than the secondary amine product. The unreacted starting amine can be removed during workup. This approach is only feasible if the amine is inexpensive and readily available.
References
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]
-
Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. [Link]
-
Neuburger, M., et al. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
SciSpace. (2021, January 4). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water. [Link]
-
ACS Publications. (2009, July 23). The Effect of Aliphatic Fluorine on Amine Drugs. [Link]
-
ResearchGate. (n.d.). Enantioselective α-Amination Enabled by a BINAM-Derived Phase-Transfer Catalyst. [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. [Link]
-
Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of an SN2 reaction between an amine and an alkyl halide be affected if the polarity of the solvent is increased. [Link]
-
ACS Publications. (2015, September 29). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. [Link]
-
Wiley Online Library. (n.d.). C—N Bond Formation through Cross-Dehydrogenative Coupling. [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
ResearchGate. (n.d.). Transition-Metal-Mediated Direct C–H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challenging C–N Bond-Formation Approach. [Link]
-
Royal Society of Chemistry. (2022, September 7). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. [Link]
-
Springer. (2023, December 6). NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
-
ACS Publications. (2015, March 30). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
-
DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. [Link]
-
ACS Publications. (2016, January 20). CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. [Link]
-
AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. [Link]
-
Royal Society of Chemistry. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
MSU Chemistry. (n.d.). Amine Reactivity. [Link]
-
Frontiers. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
-
National Center for Biotechnology Information. (2018, October 23). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
-
The Degree Gap. (2025, April 2). Understanding Electrophiles in Organic Chemistry. [Link]
- Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
-
Asian Scientist Magazine. (2019, September 6). Fluorine: The Most Reactive And Indispensable Chemical Element In Our Daily Lives. [Link]
-
MSU Chemistry. (n.d.). Amine Reactivity. [Link]
-
Wikipedia. (n.d.). Electrophile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine: The Most Reactive And Indispensable Chemical Element In Our Daily Lives - De Gruyter Conversations [blog.degruyter.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. Understanding Electrophiles in Organic Chemistry | The Degree Gap [thedegreegap.com]
- 10. Electrophile - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. Amine Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 18. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Fluorinated Amine Hydrochloride Salts
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic benchtop behavior of fluorinated amine hydrochloride salts. While the strategic placement of fluorine atoms is a masterclass in medicinal chemistry—improving metabolic stability and modulating basicity—the resulting hydrochloride salts are notoriously hygroscopic.
This guide bridges the gap between theoretical physical chemistry and benchtop reality. It provides self-validating protocols to ensure your stoichiometry remains precise, your yields stay high, and your reagents remain uncompromised.
The Causality of Hygroscopicity in Fluorinated Amine Salts
To troubleshoot effectively, we must first understand the "why" behind the material's behavior. Fluorinated amines are privileged scaffolds; the highly electronegative fluorine atom exerts a strong inductive pull (-I effect), lowering the pKa of the adjacent amine. However, when converted to a hydrochloride (HCl) salt for isolation or storage, the crystal lattice often exhibits a high affinity for atmospheric moisture[1].
The Thermodynamic Imbalance: The chloride counterion has a high charge density and readily forms hydrogen bonds with water. If the crystal packing of the fluorinated scaffold is suboptimal—often due to the steric bulk and electronic repulsion of the fluorine atoms—the hydration energy of the ions exceeds the lattice energy[2]. This thermodynamic imbalance drives moisture absorption.
The Threat of Deliquescence: In severe cases, the salt absorbs so much water that it dissolves in its own hydration sphere (deliquescence), turning a pristine powder into a sticky gum. This completely invalidates mass-based 3 during subsequent amide couplings or alkylations[3].
Data Center: Hygroscopicity Classification
We quantify the problem using the European Pharmacopoeia (Ph. Eur.) guidelines, which categorize hygroscopicity based on dynamic vapor sorption (DVS) or 4 at 25°C and 80% Relative Humidity (RH)[4].
Table 1: Classification and Handling Implications for Fluorinated Amine Salts
| Hygroscopicity Class | Moisture Uptake (% w/w) at 25°C / 80% RH | Handling Implication for Fluorinated Amines |
| Non-hygroscopic | < 0.2% | Essentially no moisture absorption. Standard benchtop weighing is safe. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Small absorption. Minimize ambient exposure; cap immediately after use. |
| Moderately hygroscopic | ≥ 2% and < 15% | Appreciable absorption. Requires desiccator storage and rapid weighing. |
| Very hygroscopic | ≥ 15% | Significant absorption. Glove box handling is mandatory. |
| Deliquescent | Sufficient to form a solution | Absorbs enough moisture to dissolve. Glove box and inert atmosphere required[5]. |
Visualizing the Handling Workflow
Caption: Decision matrix and workflow for handling hygroscopic fluorinated amine salts.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning it contains built-in checks to prove the procedure was successful before you commit precious reagents to a reaction.
Protocol A: Glove Box Weighing & Transfer of Deliquescent Salts
Objective: Accurately weigh a highly hygroscopic fluorinated amine HCl salt without moisture contamination. Self-Validation Check: The mass of the sealed vial must remain perfectly constant when moved from the glove box to the ambient benchtop balance. Any mass increase indicates a seal failure.
Step-by-Step Methodology:
-
Pre-drying: Degas any porous materials (e.g., weighing paper) and place the closed reagent bottle, clean glass vials, and PTFE-lined caps into the glove box antechamber.
-
Purging: Cycle the antechamber under vacuum and backfill with anhydrous Argon or Nitrogen at least three times to ensure6[6].
-
Equilibration: Transfer items into the main chamber. Open the reagent bottle only when the internal atmosphere reads <1 ppm H2O.
-
Weighing: Tare the empty glass vial on the internal analytical balance.
-
Dispensing: Carefully dispense the required mass of the fluorinated amine HCl salt directly into the vial.
-
Sealing: Tightly cap the vial with the PTFE-lined cap before removing it from the glove box. Wrap the seal with Parafilm for secondary protection.
-
Verification: Re-weigh the sealed vial on the external benchtop balance. The weight must be stable.
Protocol B: Vacuum Desiccation Recovery (For Clumped Reagents)
Objective: Recover a fluorinated amine HCl salt that has absorbed moisture and clumped. Self-Validation Check: The drying process is complete only when two consecutive weighings (separated by 24h) show a mass difference of <0.1%.
Step-by-Step Methodology:
-
Preparation: Transfer the clumped salt to a wide, pre-weighed petri dish to maximize surface area.
-
Desiccant Loading: Place the dish in a vacuum desiccator alongside a fresh dish of Phosphorus Pentoxide (P₂O₅) or activated molecular sieves.
-
Vacuum Application: Apply high vacuum (<1 mbar) at room temperature. Caution: Do not apply heat initially, as some fluorinated amine salts may undergo thermal degradation or sublimation.
-
Constant Weight Check: Weigh the dish every 24 hours. Once the mass stabilizes[4], immediately transfer the dish to a glove box for long-term storage.
Troubleshooting Guides & FAQs
Q1: My amide coupling reaction using a fluorinated amine hydrochloride is stalling at 50% conversion. What is happening? A: This is a classic symptom of water contamination. If your amine HCl salt absorbed moisture, the water mass was included in your stoichiometric calculations, meaning you actually added fewer moles of the amine than intended. Furthermore, the absorbed water hydrolyzes your coupling reagent (e.g., HATU, EDC), quenching the activated ester intermediate. Solution: Re-dry the amine salt to a constant weight (Protocol B) and perform all weighing in a glove box[6].
Q2: The fluorinated amine HCl salt turned into a sticky oil on the benchtop. Can I still use it? A: The salt has 7[5]. While the chemical integrity of the amine might be intact, accurate weighing is now impossible. You must redissolve the oil in a dry, volatile solvent (like anhydrous DCM or methanol), transfer a known aliquot, and evaporate the solvent under a stream of dry nitrogen directly in your reaction flask. Alternatively, lyophilize the solution to recover the powder.
Q3: Why does my specific 2-fluoroethylamine HCl salt seem much more hygroscopic than the non-fluorinated ethylamine HCl? A: The introduction of the fluorine atom alters the crystal lattice packing. The strong dipole of the C-F bond and the inductive withdrawal of electron density can 2 between the protonated amine and the chloride ion[2]. This creates a less stable lattice that is more thermodynamically driven to incorporate water molecules to satisfy hydrogen-bonding requirements.
Q4: Can I just convert the hydrochloride salt to a free base to avoid hygroscopicity? A: You can, but proceed with caution. Many low-molecular-weight fluorinated free amines are highly volatile and prone to oxidation or carbamate formation upon exposure to atmospheric CO₂. The HCl salt is specifically chosen by manufacturers to ensure shelf stability, despite the hygroscopic trade-off. If you free-base it, use it immediately in your reaction.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC (NIH) URL:[Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asian Journal of Pharmaceutics URL:[Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]
Sources
- 1. 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride | 1315499-89-8 | Benchchem [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ossila.com [ossila.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Troubleshooting HATU-Mediated Amidation with Fluorinated Primary Amines
Welcome to the Advanced Amide Bond Formation Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal chemistry: coupling highly deactivated, fluorinated primary amines (such as 2,2,2-trifluoroethylamine or fluoroanilines) using the uronium-based reagent HATU.
While HATU is widely considered a "gold standard" for peptide coupling, its application to poor nucleophiles requires a deep mechanistic understanding of reaction kinetics to prevent catastrophic yield loss and complex side reactions.
Mechanistic Insight: The Causality of Coupling Failures
Fluorine’s intense electronegativity exerts a strong inductive electron-withdrawing effect, drastically reducing the electron density on the adjacent amine nitrogen. This renders fluorinated amines exceptionally poor nucleophiles.
When a carboxylic acid is activated by HATU, it rapidly forms a highly reactive O-At (7-azabenzotriazole) ester. In a standard reaction, an amine quickly attacks this ester to form the amide. However, because fluorinated amines react so sluggishly, the kinetic delay opens the door for competing pathways. If the reaction is not carefully orchestrated, the unreacted amine will instead attack the electrophilic carbon of the HATU reagent itself, leading to irreversible 1[1].
Mechanistic divergence in HATU coupling highlighting desired activation versus side reactions.
Troubleshooting FAQs
Q1: My LC-MS shows a major byproduct with a mass shift of +98 Da relative to my amine. What is this, and how do I prevent it? A1: You are observing the classic guanidinylation side reaction. Because your fluorinated amine is a poor nucleophile, it is being outcompeted by the highly electrophilic uronium species of unreacted HATU. The Fix:Pre-activation is mandatory. Never mix the acid, amine, and HATU together simultaneously. You must activate the carboxylic acid with HATU and base for 15–30 minutes before adding the fluorinated amine. Furthermore, use a slight stoichiometric excess of the carboxylic acid (1.05 to 1.10 eq) relative to HATU (1.00 eq) to ensure absolutely no unreacted HATU remains when the amine is introduced[1].
Q2: Which base should I use? I currently use Triethylamine (TEA), but my yields are below 20% and I see multiple impurities. A2: You must switch to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). TEA is significantly more nucleophilic than DIPEA. In reactions where the primary amidation is slow (due to your deactivated amine), 2 on the activated intermediates, degrading your active ester[2].
Q3: Even with pre-activation and DIPEA, my coupling with 2,2,2-trifluoroethylamine stalls at 30% conversion. How can I drive it to completion? A3: 2,2,2-Trifluoroethylamine is exceptionally deactivated. To overcome the high activation energy barrier for the nucleophilic attack on the O-At ester, you must apply thermal driving force.3 is often required[3]. Additionally, because the reaction takes longer, the active ester is highly susceptible to hydrolysis. Ensure your solvent (DMF or NMP) is rigorously anhydrous.
Decision tree for troubleshooting low-yielding HATU couplings with poor nucleophiles.
Data Presentation: Reagent & Base Optimization
When dealing with fluorinated amines, selecting the right combination of coupling reagent and base is critical. The table below summarizes the quantitative and qualitative performance profiles of common combinations[4].
Table 1: Comparison of Base/Reagent Combinations for Fluorinated Amines
| Coupling Reagent | Base | Guanidinylation Risk | Epimerization Risk | Recommended Use Case |
| HATU | DIPEA | High (if not pre-activated) | Low | Standard choice for deactivated amines; requires strict pre-activation protocols. |
| HATU | TEA | Very High | Moderate | Not recommended ; TEA is too nucleophilic and competes with the poor amine. |
| EDC / HOAt | DIPEA | None | Low | Excellent alternative if HATU guanidinylation cannot be suppressed. |
| PyBOP | NMM | None (Phosphonium) | Low | Ideal for extremely deactivated amines to completely avoid +98 Da adducts. |
Experimental Protocols
Self-Validating Protocol: Guanidinylation-Free HATU Coupling
This methodology is specifically engineered to achieve >85% conversion of a carboxylic acid to a trifluoroethyl amide while completely suppressing the +98 Da guanidinium byproduct.
Step 1: Solvation & Stoichiometry Setup
-
Dissolve the carboxylic acid (1.05 equiv) in rigorously anhydrous DMF to a concentration of 0.1–0.2 M.
-
Causality: Using a slight excess of the acid ensures that all of the HATU reagent is consumed during the pre-activation phase, leaving no electrophilic uronium species behind to react with your amine.
Step 2: Pre-Activation (The Critical Quality Gate)
-
Add HATU (1.00 equiv) to the stirring solution.
-
Add DIPEA (2.50 equiv) dropwise.
-
Causality: DIPEA deprotonates the acid to initiate the attack on HATU. Its bulky isopropyl groups prevent it from acting as a competing nucleophile.
-
Validation: Stir at room temperature for exactly 20 minutes. A distinct color change (often from clear to pale yellow) acts as a visual intrinsic quality gate, indicating the successful formation of the active O-At ester.
Step 3: Nucleophilic Addition
-
Add 2,2,2-trifluoroethylamine hydrochloride (1.00 equiv) directly to the activated mixture.
-
Note: The 2.50 equivalents of DIPEA added in Step 2 are mathematically sufficient to neutralize the hydrochloride salt of the amine while maintaining the basic environment required for the coupling.
Step 4: Propagation & Thermal Driving
-
Heat the reaction mixture to 45–50 °C.
-
Causality: The strong electron-withdrawing effect of the -CF3 group drastically reduces the nucleophilicity of the amine. Thermal energy is required to overcome the activation barrier for the attack on the O-At ester.
-
Stir for 12–18 hours under a dry nitrogen atmosphere to prevent hydrolysis.
Step 5: Quench & Isolation
-
Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract with Ethyl Acetate.
-
Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na₂SO₄.
References
1.2 - Benchchem. 2.1 - Benchchem. 3.3 - PMC (NIH). 4.4 - ACS Publications.
Sources
avoiding racemization when coupling 2,2-difluoropropan-1-amine
Subject: Preventing Racemization & Improving Yields with Fluorinated Amines
Ticket ID: #F2-AMINE-COUPLING-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Hidden" Racemization Trap
You are likely encountering racemization not of the amine itself, but of the chiral carboxylic acid (amino acid) you are attempting to couple.
Critical Clarification: 2,2-difluoropropan-1-amine (CAS: 420-99-5) is achiral .[1][2] The C2 position holds two identical fluorine atoms, and the C1/C3 positions are not stereocenters. Therefore, any loss of optical purity observed in your final product stems entirely from the activated carboxylic acid component .
The Root Cause:
The gem-difluoro group at the
Because the amine attack is sluggish, the activated ester intermediate (e.g., O-acylisourea or OBt ester) accumulates.[1][2] This long residency time allows the activated acid to undergo base-catalyzed intramolecular cyclization into an oxazolone (azlactone) , which rapidly racemizes.[1][2]
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: "I am seeing 5–20% D-isomer in my product."
Diagnosis: The coupling reaction is too slow relative to the rate of oxazolone formation. Solution: Switch to "Fast-Activating" reagents and "Safe" bases.[1][2]
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Why? |
| Coupling Reagent | EDC/NHS, HBTU, PyBOP | COMU or HATU | COMU/HATU generate highly reactive species that accelerate the amine attack, outcompeting the racemization pathway.[1][2] |
| Additive | HOBt, HOAt | Oxyma Pure | Oxyma creates an active ester that is more reactive toward nucleophiles but less prone to base-catalyzed racemization than OBt esters.[1][2] |
| Base | DIPEA, TEA (Triethylamine) | TMP (2,4,6-Collidine) | DIPEA (pKa ~10.[1][2]5) is strong enough to deprotonate the oxazolone |
| Solvent | DMF (Standard) | DCM or DMF/DCM (1:1) | Non-polar solvents like DCM often suppress charge-separated transition states required for racemization, though solubility may be a limiting factor.[1][2] |
Protocol Adjustment:
-
Dissolve Carboxylic Acid (1.0 eq) and COMU (1.0 eq) in DMF/DCM.
-
Add Oxyma Pure (1.0 eq).[3]
-
Add 2,4,6-Collidine (2.0–3.0 eq) and stir for only 30 seconds (pre-activation).
-
Monitor conversion. If incomplete after 2 hours, do not add more base; add fresh coupling reagent.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: The active ester hydrolyzed or rearranged (N-acyl urea formation) before the weak amine could attack. Solution: Use the Acid Fluoride Method . Acid fluorides are highly reactive toward amines but surprisingly stable to hydrolysis and less prone to oxazolone formation than anhydrides.
Workflow:
-
Convert Carboxylic Acid to Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .
-
Base: Use DIPEA (here it is safer because acid fluorides do not form oxazolones as readily as O-acylisoureas).[2]
-
Solvent: DCM is preferred.
Issue 3: "I am coupling a Cysteine or Histidine derivative."
Diagnosis: These residues are "hyper-sensitive" to racemization.[2] Histidine racemizes via the imidazole ring (acting as an internal base). Solution:
-
For Cys: Use DIC / Oxyma Pure in DCM/DMF.[1] Avoid phosphonium/uronium salts (HATU/HBTU) if possible, as they can be too aggressive.
-
For His: Use Bum protection on the imidazole if possible. If using Trt-His, use low temperature (0°C) for the entire activation and coupling duration.[1][2]
Part 2: The Mechanism of Failure (Visualized)
Understanding the competition between Product Formation (Pathway A) and Racemization (Pathway B) is crucial. With 2,2-difluoropropan-1-amine, Pathway A is slowed down, allowing Pathway B to dominate.[1][2]
Figure 1: The kinetic competition. The low nucleophilicity of fluorinated amines slows Pathway A, increasing the flux through Pathway B (Oxazolone formation).
Part 3: Frequently Asked Questions (FAQ)
Q: Can I just use a large excess of the amine to force the reaction? A: Yes, but with caution. Increasing amine concentration accelerates Pathway A (Second-order kinetics: Rate = k[Ester][Amine]).[2] However, because the amine is expensive or hard to source, a better approach is using high concentrations (0.5 M – 1.0 M) rather than high equivalents. Keep the reaction volume low.
Q: Why is Collidine better than DIPEA?
A: Collidine (2,4,6-trimethylpyridine) is a "hindered weak base."[1][2] Its pKa (~7.4) is sufficient to neutralize the HCl salt of your amine and the acidic byproduct of the coupling reagent (e.g., HOAt), but it is not basic enough to effectively deprotonate the
Q: Does temperature matter? A: Absolutely. Racemization is highly temperature-dependent.[1][2]
-
Standard: Room Temperature (20–25°C).
-
Recommendation: Perform the activation step at 0°C , add the amine, and let it slowly warm to room temperature. This suppresses the unimolecular cyclization (oxazolone formation) more than it suppresses the bimolecular coupling.
Q: I read about T3P (Propylphosphonic Anhydride). Is that useful here? A: Yes. T3P is excellent for coupling weak amines (like anilines and fluorinated amines). It produces low racemization because the byproduct is water-soluble and the activation mechanism is distinct.
-
Protocol: Acid (1.0 eq), Amine (1.1 eq), Base (3.0 eq) in EtOAc or DMF.[1][2] Add T3P (50% in EtOAc, 1.5 eq) last.
References
-
El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review on HATU, COMU, and racemization mechanisms).
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Authoritative guide on base selection and additives like Oxyma).
-
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses coupling with electron-deficient amines).
-
Carpino, L. A., et al. (2002).[2] The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU) and Its Analogues. (Foundational paper on why HATU/HOAt reduces racemization). [1][2]
Sources
Technical Support Center: Purification of Volatile Fluorinated Amines
Welcome to the technical support center for the purification of volatile fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these highly reactive and physically demanding compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflows.
The combination of high volatility, a basic nitrogen center, and the strong electronegativity of fluorine atoms creates a unique set of purification hurdles. Standard methods often fail or lead to significant product loss and decomposition. This guide provides a structured approach to overcoming these challenges, ensuring the integrity and purity of your target molecules.
Critical Safety Advisory
Before proceeding with any purification method, a thorough risk assessment is mandatory. Volatile fluorinated amines and their potential byproducts can be corrosive, toxic, and highly reactive.
-
Inhalation Hazard: Due to their high volatility, these compounds pose a significant inhalation risk. All manipulations must be performed in a certified, high-flow chemical fume hood.[1]
-
Corrosivity and HF Risk: Fluorinated compounds can react with moisture to produce hydrofluoric acid (HF), which is extremely corrosive and causes severe, penetrating chemical burns.[2] Ensure immediate access to calcium gluconate gel as a first aid measure for skin contact.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and suitable gloves (consult manufacturer data for compatibility). A respirator may be necessary for certain operations.[4][5]
-
Storage: Store volatile fluorinated amines in tightly sealed containers in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.[1][4]
Frequently Asked Questions (FAQs)
Q1: I have a crude mixture containing a new volatile fluorinated amine. What purification method should I try first?
For thermally stable compounds, fractional distillation under inert atmosphere is the most direct method for separating components with different boiling points. If the compound is sensitive to heat, vacuum distillation is essential as it lowers the boiling point, reducing the risk of thermal degradation.[6] This method is particularly effective for removing non-volatile impurities like salts or catalysts.
Q2: My GC analysis shows severe peak tailing for my purified amine. Is the compound still impure?
Not necessarily. This is a classic analytical challenge with amines.[7][8] The basic nature of the amine group leads to strong interactions with any acidic silanol (-Si-OH) groups present on the surface of standard GC columns, injectors, or even glass wool packing.[8] This causes the characteristic broad, tailing peaks. To get an accurate assessment of purity, use a base-deactivated GC column specifically designed for amine analysis.[7][8]
Q3: How can I remove heat-stable salts or other non-volatile impurities from my volatile amine?
The most robust method is purification via salt formation. By reacting your amine with a strong acid (like HCl or H₂SO₄), you form a non-volatile ammonium salt.[9] This allows you to wash away non-basic organic impurities. Subsequently, neutralizing the salt with a strong base liberates the free amine, which can then be isolated by extraction and careful solvent removal or distillation.[10][11]
Q4: My amine is co-distilling with a persistent impurity. What are my options?
If fractional distillation is ineffective due to the formation of an azeotrope or very close boiling points, you have two primary options:
-
Chemical Conversion: Temporarily convert the amine to a non-volatile derivative (e.g., a salt, as described in Q3) to allow for the removal of the volatile impurity by distillation.
-
Extractive Distillation: Introduce a high-boiling solvent that selectively alters the relative volatility of the components in your mixture, enabling separation by distillation.[12][13]
Troubleshooting and Advanced Guidance
This section addresses specific problems you may encounter during the purification process.
Problem Area: Distillation
Q: My product is decomposing in the distillation pot, even under vacuum. How can I prevent this?
A: This indicates thermal instability. The primary goal is to lower the required temperature and residence time.
-
Increase Vacuum: Use a high-performance vacuum pump and ensure your system is free of leaks to achieve the lowest possible pressure.
-
Use a Wiped-Film or Short-Path Distillation Apparatus: These techniques are ideal for heat-sensitive materials. They minimize the time the compound spends at high temperatures by creating a thin film on a heated surface, with immediate collection on a cooled condenser a short distance away.
-
Check for Incompatibilities: Ensure the crude material does not contain residual acids or reagents that could catalyze decomposition upon heating. A pre-distillation aqueous wash or neutralization step may be necessary.
Q: I'm losing a significant amount of my product during distillation. Where is it going?
A: With highly volatile compounds, losses can occur at multiple points.
-
Inadequate Condensation: Ensure your condenser has a high surface area and is supplied with a very cold coolant (e.g., a refrigerated circulator set to -10 °C or lower).
-
Vacuum Pump Losses: Volatile compounds can be drawn into the vacuum line. Always use a cold trap (ideally with liquid nitrogen or a dry ice/acetone slurry) between your apparatus and the vacuum pump to recover your material.
-
Transfer Losses: Minimize transfers. Conduct the distillation directly from the reaction flask if possible. When collecting fractions, ensure the receiving flask is pre-chilled.
Problem Area: Chromatography
Q: My fluorinated amine is streaking badly on a silica gel column, and I'm getting poor separation and recovery.
A: This is due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[14]
-
Solution 1: Use a Basic Modifier: Add a volatile base to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[14] This "neutralizes" the acidic sites on the silica, allowing your amine to elute cleanly.
-
Solution 2: Change the Stationary Phase: If modification of the mobile phase is insufficient, switch to a more suitable stationary phase. Basic alumina is an excellent alternative to silica for purifying amines.[14] Amine-functionalized silica columns are also commercially available and provide an inert surface for amine purification.[14]
Problem Area: Contaminants & Side Reactions
Q: My purified amine develops a precipitate over time or upon heating. What is happening?
A: You are likely observing the formation of Heat Stable Amine Salts (HSAS). These salts form when the amine reacts with acidic components that may be present in the feed stream or generated through oxidative degradation.[15][16] Common acidic contaminants include sulfates, formates, acetates, and chlorides.[15]
-
Troubleshooting: Identify the source of the acidic contamination. Is it from an upstream process? Is there an air leak causing oxidation?[16]
-
Purification: Since these salts are non-volatile, the most effective removal method is vacuum distillation of the amine away from the salt residue.[15][16]
Q: My purification is plagued by foaming, especially during distillation or gas stripping.
A: Foaming is a common issue in amine systems and can be caused by various contaminants that act as surfactants.[17]
-
Common Causes: Contaminants can include fine solid particulates (like iron sulfide), liquid hydrocarbons from the feed gas, or degradation products.[17][18]
-
Solutions:
-
Filtration: Pre-filter your crude amine solution through a suitable filter (e.g., a 0.45 µm PTFE membrane) to remove fine particulates.
-
Liquid-Liquid Extraction: Perform an aqueous wash to remove water-soluble surfactants before distillation.
-
Antifoaming Agents: Use as a last resort. Add a minimal amount of a suitable antifoaming agent, as excessive use can sometimes worsen the problem.[17]
-
Core Purification Protocols
Protocol 1: Purification via Reversible Salt Formation
This method is excellent for separating amines from non-basic impurities and is based on work that utilizes temporary salt formation to facilitate purification.[10][11]
Objective: To isolate a volatile fluorinated amine from non-basic or weakly basic impurities.
Methodology:
-
Dissolution: Dissolve the crude amine mixture in a suitable, dry organic solvent (e.g., diethyl ether, dichloromethane).
-
Salt Formation: Cool the solution in an ice bath. Slowly add a solution of anhydrous acid (e.g., 2 M HCl in diethyl ether, or trichloroacetic acid [TCA]) dropwise with stirring. The amine hydrochloride or trichloroacetate salt will precipitate as a solid.[9][10][11] Monitor the precipitation and add acid until no further solid forms.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with cold, dry solvent to remove the soluble impurities.
-
Liberation of Free Amine: Suspend the filtered salt in a biphasic mixture of a suitable organic solvent (e.g., diethyl ether) and a chilled aqueous base solution (e.g., 2 M NaOH or saturated NaHCO₃). Stir vigorously until all the solid has dissolved, indicating the free amine has been regenerated and has moved into the organic layer.
-
Extraction & Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 more times with the organic solvent. Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent. The pure amine is now in the solvent. For highly volatile amines, it is often preferable to use this solution directly. If the free base is required neat, carefully remove the solvent on a rotary evaporator with a chilled water bath and minimal vacuum, followed by distillation if necessary.
// Nodes Crude [label="Crude Amine in\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Acid [label="Add Acid\n(e.g., HCl, TCA)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Vacuum Filter", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Amine Salt\n(Solid)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurities [label="Impurities in\nFiltrate (Discard)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Base [label="Add Base (aq)\n& Organic Solvent", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Extract & Dry\nOrganic Layer", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aqueous_Waste [label="Aqueous Waste\n(Discard)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure_Amine [label="Pure Amine in\nSolution", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];
// Edges Crude -> Add_Acid; Add_Acid -> Filter; Filter -> Salt [label="Collect Solid"]; Filter -> Impurities [label="Collect Filtrate"]; Salt -> Add_Base; Add_Base -> Extract; Extract -> Pure_Amine [label="Organic Phase"]; Extract -> Aqueous_Waste [label="Aqueous Phase"]; } dot Caption: Workflow for amine purification via salt formation.
Protocol 2: Fractional Vacuum Distillation
Objective: To separate a volatile fluorinated amine from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head with a thermometer, a condenser, and a fraction collector (e.g., a Perkin triangle or cow-type adapter). Ensure all glass joints are properly sealed with vacuum grease.
-
Cold Trap: Place a cold trap between the distillation apparatus and the vacuum source. Cool the trap using a dry ice/acetone slurry or liquid nitrogen.
-
Charge the Flask: Charge the distillation flask with the crude amine and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuate: Close the system and slowly apply vacuum.
-
Heating & Equilibration: Begin stirring and gently heat the distillation pot using a heating mantle. As the liquid begins to boil and reflux, adjust the heat to allow a vapor ring to slowly ascend the column. Allow the column to equilibrate under total reflux for a period to ensure good separation.
-
Collect Fractions: Slowly begin to collect the distillate. The first fraction will be any low-boiling impurities. Collect the main product fraction when the head temperature is stable and corresponds to the expected boiling point at that pressure.
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.
Data Summary Table
| Purification Method | Principle of Separation | Pros | Cons | Best For |
| Fractional Distillation | Difference in boiling points | Scalable, effective for large volumes, can yield very high purity. | Requires thermal stability of the compound, can be difficult for azeotropes.[6][12] | Separating thermally stable liquids with boiling point differences >15-20 °C. |
| Vacuum Distillation | Difference in boiling points at reduced pressure | Protects heat-sensitive compounds, allows purification of high-boiling amines.[6] | Requires a good vacuum system, risk of product loss to the vacuum line. | Purifying thermally unstable amines or removing non-volatile impurities. |
| Salt Formation/Liberation | Difference in acid/base properties | Highly selective for amines, removes non-basic impurities effectively, avoids heat.[10][11] | Generates aqueous waste, can be labor-intensive, may require final distillation. | Isolating amines from neutral or acidic organic impurities. |
| Chromatography | Difference in polarity/adsorption | Excellent for separating complex mixtures and structurally similar compounds. | Can have low loading capacity, requires solvent, amine may interact with stationary phase.[14] | High-purity isolation of small-scale samples, separating isomers. |
Troubleshooting Logic Diagram
// Nodes Start [label="Problem:\nPoor GC Peak Shape\n(Tailing Peaks)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column [label="Is the GC column\nbase-deactivated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Install_New_Col [label="Action: Install a new\nbase-deactivated column\n(e.g., Rtx-Volatile Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_System [label="Is the entire sample\npathway inert?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Inert_Liner [label="Action: Use a base-deactivated\ninlet liner. Trim column front end.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Purity [label="Is the sample actually impure?\n(Confirm with NMR or LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Repurify [label="Action: Re-purify sample\n(e.g., via salt formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved:\nSymmetrical Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Column; Check_Column -> Check_System [label="Yes"]; Check_Column -> Install_New_Col [label="No"]; Install_New_Col -> Check_System; Check_System -> Check_Purity [label="Yes"]; Check_System -> Inert_Liner [label="No"]; Inert_Liner -> Check_Purity; Check_Purity -> Success [label="No"]; Check_Purity -> Repurify [label="Yes"]; Repurify -> Success; } dot Caption: Troubleshooting flowchart for poor GC peak shape.
References
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). APL SERVICES. [Link]
-
Trichloroacetic acid fueled practical amine purifications - PMC. (2022). National Institutes of Health. [Link]
- US Patent US4283254A - Methylamines purification by distillation and purge.
-
Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024). Sulphur Recovery Engineering. [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. [Link]
- US Patent US3337630A - Process for the purification of amines.
- US Patent US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
-
Advanced Capillary Column Technology Improves Analysis of Volatile Amines. (2020). Restek. [Link]
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011). American Laboratory. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Bisley International. [Link]
-
A Method for Detecting Volatile Amines in Grapes and Wines. American Society for Enology and Viticulture. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
- US Patent US2377511A - Purification of amine reaction mixtures.
-
Sevoflurane: Impurities and stability testing. (2019). World Siva Congress. [Link]
-
Fluorine Safety. Princeton University. [Link]
-
Organic volatile impurities in pharmaceuticals. ResearchGate. [Link]
-
Amine Production. Koch-Glitsch. [Link]
-
HAZARD SUMMARY - FLUORINE. New Jersey Department of Health. [Link]
-
FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. PECOFacet. [Link]
- US Patent US3101304A - Distillation process for fluorocarbons.
-
Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
-
Amines - Workup. University of Rochester. [Link]
-
α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. (2025). National Institutes of Health. [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). U.S. Environmental Protection Agency. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
-
Identifying sources key to detailed troubleshooting of amine foaming. ResearchGate. [Link]
-
Fluoride volatility. Wikipedia. [Link]
-
ADVANCES IN FLUORINE CHEMISTRY. Minnesota Attorney General's Office. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. nj.gov [nj.gov]
- 6. Amine Production | Koch-Glitsch [koch-glitsch.com]
- 7. Advanced Capillary Column Technology Improves Analysis of Volatile Amines [discover.restek.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 13. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 14. biotage.com [biotage.com]
- 15. amines.com [amines.com]
- 16. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 17. researchgate.net [researchgate.net]
- 18. jonellsystems.com [jonellsystems.com]
Technical Support Center: Solving Solubility Issues of Fluorinated Amine Intermediates
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of fluorinated amine intermediates. These compounds are increasingly vital in modern medicinal chemistry, but their unique physicochemical properties often present significant formulation challenges.[1][2] This document is designed to provide a systematic, causality-driven approach to overcoming these hurdles.
Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses the fundamental reasons behind the solubility issues commonly observed with fluorinated amine intermediates.
Q1: Why is my fluorinated amine intermediate surprisingly insoluble in aqueous media, even compared to its non-fluorinated parent molecule?
A: This is a common and valid observation that stems from the profound electronic effects of fluorine. As the most electronegative element, fluorine powerfully influences the properties of nearby functional groups.[3][4]
-
Basicity (pKa) Depression: Fluorine atoms act as strong electron-withdrawing groups. When placed near an amine, they pull electron density away from the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering the amine's basicity (i.e., decreasing its pKa).[3][4][5][6] A lower pKa means a much more acidic environment (lower pH) is required to protonate the amine and form a soluble salt.
-
Increased Lipophilicity: While it may seem counterintuitive, replacing a hydrogen atom with a fluorine atom often increases the molecule's overall lipophilicity (LogP).[7][8] This is especially true for aromatic fluorination.[9] This increased "greasiness" reduces the molecule's affinity for water, leading to decreased aqueous solubility. The combination of being a weaker base and being more lipophilic is a primary driver for the poor solubility you are observing.
Q2: Does the position and number of fluorine atoms matter for solubility?
A: Absolutely. The impact of fluorination is highly dependent on its specific placement and extent.
-
Proximity to the Amine: The closer the fluorine atom(s) are to the amine group, the stronger the inductive electron-withdrawing effect, and the more pronounced the reduction in basicity.[10]
-
Aromatic vs. Aliphatic Fluorination: Fluorine on an aromatic ring generally increases lipophilicity.[9] Fluorination on an aliphatic chain can have more complex effects, but often still leads to a decrease in the basicity of a nearby amine.[8][10]
-
Multiple Fluorinations: Groups like trifluoromethyl (-CF3) have a very strong electron-withdrawing effect and can significantly decrease the pKa of a nearby amine. While this can enhance metabolic stability, it often severely compromises aqueous solubility.[3]
Q3: What is the first step I should take to quantitatively assess the solubility of my new fluorinated amine intermediate?
A: The first step is to perform a systematic solubility measurement. It's crucial to distinguish between two types of solubility:
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), starts to precipitate in an aqueous medium. It's a high-throughput method often used in early discovery to flag potential issues.[11]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[11][12] The "shake-flask" method is the gold standard for this measurement.[12][13]
For a new intermediate, starting with a simple kinetic solubility test is efficient. If poor solubility is observed, proceeding to a thermodynamic solubility measurement under various conditions (e.g., different pH values) is the logical next step. A detailed protocol for the shake-flask method is provided in Part 4.
Part 2: Troubleshooting Guide - First-Line Strategies
If you have confirmed that your fluorinated amine intermediate has poor solubility, these are the first and most effective strategies to try.
Issue: My compound precipitates immediately when I try to make a solution in a standard aqueous buffer (e.g., PBS pH 7.4).
This is the classic sign of a basic compound that is not ionized at neutral pH. The goal is to convert the neutral, poorly soluble amine into its protonated, much more soluble salt form.
Solution 1: Systematic pH Adjustment
Since amines are basic, lowering the pH will lead to their protonation (R₃N + H⁺ ⇌ R₃NH⁺), forming a more polar and water-soluble conjugate acid.[14] Because fluorination lowers the pKa, you may need to explore a more acidic pH range than you would for a non-fluorinated analog.
Causality: The Henderson-Hasselbalch equation dictates that a compound will be >99% ionized when the pH is at least 2 units below its pKa. By systematically testing a range of pH values, you can identify the optimal pH for solubilization.
-
Add a known excess amount of your solid intermediate (e.g., 1-2 mg) to several small vials.
-
To each vial, add a defined volume (e.g., 1 mL) of a different buffer, covering a range from acidic to neutral (see table below).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[13]
-
After equilibration, separate the undissolved solid by centrifugation followed by filtration of the supernatant through a low-binding filter.[13]
-
Analyze the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[13]
-
Plot the measured solubility against the pH of the buffer to determine the pH at which solubility is maximized.
| pH Target | Buffer System | Typical Concentration | Notes |
| 2.0 | Citrate-HCl | 50-100 mM | Effective for strongly basic amines. |
| 4.0 | Acetate Buffer | 50-100 mM | Commonly used in oral formulation development. |
| 5.0 - 6.0 | Citrate or Phosphate | 50-100 mM | Represents conditions in the small intestine. |
| 7.4 | Phosphate (PBS) | 50-100 mM | Represents physiological pH (blood).[15] |
Solution 2: Co-solvent Screening
If pH adjustment alone is insufficient or if a non-physiological pH is undesirable, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[16][17][18]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Co-solvents, which have both hydrophilic and hydrophobic regions, break up this water structure, creating a more favorable "micro-environment" for the hydrophobic compound to dissolve in.[]
| Co-solvent | Typical Concentration Range | Key Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% v/v | Aprotic, highly polar; excellent solubilizing power but can have toxicity concerns at higher levels.[20] |
| Ethanol | 5-30% v/v | Generally regarded as safe (GRAS); commonly used in oral and parenteral formulations.[16] |
| Propylene Glycol (PG) | 10-60% v/v | Good safety profile; often used in combination with other co-solvents.[16] |
| Polyethylene Glycol (PEG 400) | 10-60% v/v | Low toxicity; suitable for a wide range of routes of administration.[21] |
| N-Methyl-2-pyrrolidone (NMP) | 1-10% v/v | Strong solubilizer, but has known teratogenicity and toxicity concerns.[20] Use with caution. |
Pro-Tip: Often, a combination of pH adjustment and a co-solvent provides a synergistic effect, achieving higher solubility than either method alone.[] First, find the optimal pH, then perform a co-solvent screen in the buffer at that pH.
Part 3: Advanced Solubilization Strategies
When first-line strategies are insufficient to meet the target concentration, more advanced formulation approaches are required.
Q: I've optimized pH and tried several co-solvents, but my fluorinated amine intermediate is still not soluble enough for my in vivo study. What are my next options?
A: At this stage, you need to move beyond simple solutions and into enabling formulations that fundamentally alter how the drug is presented to the aqueous environment.
Excipients are pharmacologically inactive substances that can dramatically improve solubility.
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form nanosized aggregates called micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively hiding them from the bulk water and creating a stable solution.[21][22]
-
Common Examples: Polysorbates (Tween® 80), Poloxamers (Pluronic®), Sodium Lauryl Sulfate (SLS).
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" where a poorly soluble drug molecule (or a hydrophobic part of it) is trapped within the cavity, increasing its apparent water solubility.[21][23]
| Excipient Class | Example(s) | Mechanism of Action | Typical Use Case |
| Surfactants | Tween® 80, Cremophor® EL | Micellar solubilization[21] | Oral and parenteral formulations for lipophilic drugs. |
| Cyclodextrins | SBE-β-CD (Captisol®)[23] | Inclusion complexation[21] | Parenteral formulations requiring high drug loads. |
| Polymers | PVP, HPMC-AS, Soluplus® | Amorphous solid dispersion stabilization[24][25] | Oral solid dosage forms (tablets, capsules). |
For oral drug delivery, preventing the compound from crystallizing is key. Amorphous (non-crystalline) forms of a drug are thermodynamically less stable but have significantly higher apparent solubility and faster dissolution rates than their crystalline counterparts.[25] An ASD is a formulation where the drug is molecularly dispersed within a polymer matrix, preventing it from crystallizing.[24][26] This is a powerful technique for Biopharmaceutics Classification System (BCS) Class II and IV compounds.[24]
For highly lipophilic intermediates, leveraging the body's natural lipid absorption pathways can be very effective. Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the contents of the stomach.[21][27] The drug remains dissolved in the oil droplets, facilitating its absorption.
Part 4: Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the industry-standard method for measuring equilibrium solubility.[13]
-
Preparation: Add an excess of the solid fluorinated amine intermediate (enough so that solid is visible after equilibration) into a glass vial.
-
Solvent Addition: Add a precise volume of the desired test medium (e.g., pH-adjusted buffer, co-solvent mixture).
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 72 hours).[13]
-
Phase Separation: Stop agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).[13]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter it using a syringe filter (e.g., 0.22 µm PVDF) that has low drug-binding properties. Discard the first few drops to saturate any binding sites on the filter.[13]
-
Analysis: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the drug concentration using a validated, stability-indicating analytical method such as LC-UV or LC-MS/MS.[13]
-
Solid State Analysis (Optional but Recommended): Recover the remaining solid from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm that the solid form did not change (e.g., convert to a different polymorph or a salt) during the experiment.[13]
Protocol 2: High-Throughput Kinetic Solubility Assay
This protocol provides a rapid assessment of solubility for early-stage screening.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
-
Assay Plate Preparation: In a 96-well plate, add the aqueous test buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells (the final DMSO concentration should typically be ≤1% to minimize its solubilizing effect).
-
Incubation: Cover the plate and shake for 1.5 to 2 hours at room temperature.
-
Precipitate Removal: Use a filter plate to separate the precipitated compound from the soluble fraction.
-
Analysis: Analyze the concentration of the compound in the filtrate, typically by comparing it to standards using LC-UV/MS or UV plate reader.[11]
Conclusion
Solving the solubility challenges of fluorinated amine intermediates requires a systematic and mechanistically informed approach. The introduction of fluorine fundamentally alters the physicochemical properties of these molecules, primarily by reducing basicity and increasing lipophilicity. By starting with foundational troubleshooting steps like pH and co-solvent optimization, and progressing to advanced strategies such as the use of enabling excipients or specialized formulations when necessary, researchers can successfully formulate these promising but challenging compounds for further development.
References
- Wikipedia. (n.d.). Cosolvent.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
- Taylor, P. (2008, October 4). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry.
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Sato, K., et al. (2022, October 4).
- Mezzenga, R., et al. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Nano.
- Bergström, C. A., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Various Authors. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint.
- Miller, S. J., et al. (n.d.). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis.
- Lectka, T., et al. (n.d.). Fluorinated Amine Stereotriads via Allene Amination. Journal of the American Chemical Society.
- NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC.
- Various Authors. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- Various Authors. (2022, January 1). Solubility Enhancement of Drugs.
- Lubrizol Life Science Health. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Richardson, P. (2016, October). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.
- Enamine. (2022, October 13). What's Going On With Fluorine In 2022?.
- Rafols, C., et al. (n.d.). Solubility determination of compounds of pharmaceutical interest.
- Various Authors. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science.
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Shu, Y.-Z., & Zhuo, X. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates.
- SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- Various Authors. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Ackermann, L., et al. (2024, November 27).
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
- Stella, V. J., et al. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences.
- ResearchGate. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents | Request PDF.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Scripps Research. (2025, December 16). Researchers Develop One-Step Fluorination for Drug-Like Molecules.
- TCI Chemicals. (n.d.). Fluorinated Amide Solvents and Fluorinated Sulfonamide Solvents.
- Ojima, I., et al. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- ResearchGate. (n.d.). Case studies of fluorine in drug discovery | Request PDF.
- Prakash, G. K. S., et al. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
- ResearchGate. (2026, January 11). Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents | Request PDF.
- Various Authors. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- Various Authors. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
- Meanwell, N. A., et al. (2015, April 15). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem.
- Gupton, B. F., et al. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry.
- Prakash, G. K. S., et al. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
- Mezzenga, R., et al. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Refubium - Freie Universität Berlin.
- Various Authors. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.
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optimizing reaction temperature for gem-difluoro amine functionalization
Welcome to the Technical Support Center for gem-Difluoro Amine Functionalization. As researchers and drug development professionals, you are likely aware that incorporating gem-difluoroalkyl motifs into small molecules is a powerful strategy for modulating pKa, improving metabolic stability, and creating bioisosteres for oxygen or carbonyl groups.
However, functionalizing gem-difluoroalkenes with amine nucleophiles presents a notorious thermodynamic versus kinetic paradox. This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to master temperature control in your workflows.
The Causality of Temperature in Fluorine Chemistry
To successfully synthesize gem-difluoro amines, one must understand the causality behind the reaction failures. The two highly electronegative fluorine atoms on a gem-difluoroalkene withdraw electron density via induction, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack by amines.
When the amine attacks, an anionic or radical intermediate is formed. Herein lies the temperature trap: while fluorine is typically a poor leaving group, the intermediate can easily eject a fluoride ion (β-fluoride elimination) to restore a stable, conjugated C=C double bond, resulting in an unwanted monofluoroalkene.
This elimination pathway has a specific thermal activation barrier.
-
Too Cold (< 40 °C): The activation energy for the initial nucleophilic attack or transition-metal oxidative addition is not met. The reaction stalls, resulting in unreacted starting material.
-
Too Hot (> 100 °C): The thermal energy exceeds the barrier for β-fluoride elimination. The reaction funnels into an irreversible thermodynamic sink, destroying the CF2 motif.
-
The Kinetic Sweet Spot (25 °C – 75 °C): The intermediate is formed but lacks the thermal energy to eliminate the fluoride ion, allowing it to survive long enough to undergo successful protonation or cross-coupling.
Mechanistic divergence of gem-difluoro amination based on thermal control.
Troubleshooting & FAQs
Q1: I am trying to synthesize a gem-difluoro amine via direct nucleophilic addition, but my 19F NMR shows massive conversion to a monofluoroalkene. How do I suppress this without stalling the reaction? A1: You are observing thermally induced β-fluoride elimination. To suppress this, you must lower the reaction temperature. If dropping the temperature causes the reaction kinetics to stall, you must compensate by increasing the concentration of the nucleophile. Research demonstrates that increasing the nucleophile concentration (e.g., to 10 equivalents) allows the functionalization to proceed smoothly at a mild 75 °C, effectively shutting down the high-temperature (150 °C) elimination pathway while maintaining high yields[1].
Q2: I am using Palladium catalysis for C-F bond functionalization. What is the optimal temperature window to maintain stereoselectivity and yield? A2: For Pd-catalyzed cross-coupling of gem-difluoroalkenes, temperature directly impacts both the oxidative addition step and the stability of the metal complex. A temperature of 65 °C is often the optimal baseline. Dropping to 50 °C can reduce yields significantly due to incomplete oxidative addition, while exceeding 80 °C accelerates the formation of defluorinated side products[2]. Ensure you are using a robust bidentate phosphine ligand to stabilize the transition state at these moderate temperatures.
Q3: Is it possible to bypass the thermal requirements entirely to achieve room-temperature functionalization and protect sensitive substrates? A3: Yes, by transitioning from thermal catalysis to photocatalysis. Metal-free photocatalytic difunctionalization allows for the generation of carbon-centered and amine-centered radicals at ambient room temperature (approx. 25 °C). By utilizing a 365 nm LED and a thioxanthone photocatalyst, researchers have successfully achieved amination without supplying the thermal energy required to trigger β-fluoride elimination[3].
Standardized Protocols (Self-Validating Systems)
To ensure reproducibility and built-in validation, utilize the following standardized methodologies.
Protocol A: Room-Temperature Photocatalytic Amination
This protocol utilizes light rather than heat to drive the reaction, completely bypassing the thermal defluorination pathway[3].
-
Preparation: In an oven-dried reaction vial, add the gem-difluoroalkene (0.15 mmol, 1.0 equiv), the amine precursor/oxime ester (0.45 mmol, 3.0 equiv), and the thioxanthone photocatalyst (5 mol%).
-
Solvation: Dissolve the mixture in anhydrous DMSO (0.75 mL, 0.2 M) under a strict argon atmosphere to prevent radical quenching by oxygen.
-
Irradiation: Place the vial in a photoreactor and irradiate using a 365 nm LED (30 W) at room temperature (25 °C) for 12 hours. Ensure a cooling fan is active so the LED heat does not inadvertently raise the solvent temperature.
-
Self-Validation Check: Quench the reaction and analyze an aliquot via 19F NMR using benzotrifluoride as an internal standard. The complete absence of downstream monofluoroalkene peaks confirms successful temperature control and radical cross-coupling.
Protocol B: Temperature-Controlled Pd-Catalyzed Functionalization
This protocol balances the thermal energy required for palladium oxidative addition against the threshold for β-fluoride elimination[2].
-
Preparation: In a glovebox, charge a Schlenk tube with the gem-difluoroalkene (0.1 mmol), the amine/boronic acid nucleophile (0.2 mmol), Pd(OAc)2 (10 mol%), and bidentate ligand L6 (11 mol%).
-
Solvation: Add anhydrous solvent (e.g., Toluene or DMF, 1.0 mL) and seal the tube tightly.
-
Thermal Control: Transfer the tube to a pre-heated oil bath or heating block strictly calibrated to 65 °C . Stir vigorously for 18 hours.
-
Self-Validation Check: Monitor the reaction via TLC at the 2-hour mark. If your heating block is poorly calibrated and exceeds 75 °C, a highly non-polar spot (the defluorinated monofluoroalkene) will rapidly appear. If the temperature is correctly maintained at 65 °C, only the desired gem-difluoro product will steadily form.
Quantitative Data Benchmarks
Use the following table to benchmark your expected yields and byproduct profiles based on the chosen thermal strategy.
| Reaction Modality | Catalyst / Reagents | Optimal Temp (°C) | Expected Yield (%) | Defluorination Byproduct |
| Direct Nucleophilic Addition | Amine Nucleophile (10 eq.) | 75 °C | 85 - 92% | < 5% |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)2 / Bidentate Ligand | 65 °C | 70 - 88% | Trace |
| Photocatalytic Amination | Thioxanthone / 365nm LED | 25 °C (RT) | 56 - 76% | None Detected |
Optimization Workflow
If you are developing a novel gem-difluoro amine functionalization, follow this logical workflow to dial in your temperature settings.
Step-by-step temperature optimization workflow for gem-difluoro functionalization.
References
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds.
- Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis. Royal Society of Chemistry (RSC).
Sources
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Signature of 2,2-difluoropropan-1-amine
This guide provides an in-depth analysis of the expected ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 2,2-difluoropropan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles that govern the NMR signature of this and related aliphatic gem-difluoro compounds. We will establish a predictive framework based on structurally analogous molecules, detail a robust experimental protocol for data acquisition, and provide a comparative analysis to contextualize the findings.
The Diagnostic Power of ¹⁹F NMR in Fluorinated Aliphatic Amines
Fluorine NMR spectroscopy is a uniquely powerful tool in modern chemistry and pharmaceutical development. The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[1][2][3] Its chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm, which provides outstanding signal dispersion and detailed structural information.[2][3][4]
The gem-difluoro motif (-CF₂-) is a common structural element in pharmaceuticals and agrochemicals, valued for its ability to modulate metabolic stability, pKa, and binding affinity. 2,2-difluoropropan-1-amine serves as a valuable model compound, combining the gem-difluoro group with a primary amine, a key functional group for biological interactions and further chemical modification. Accurate characterization of its ¹⁹F NMR signature is therefore critical for reaction monitoring, quality control, and structural elucidation.
Predicting the ¹⁹F NMR Spectrum: Chemical Shift, Multiplicity, and Coupling Constants
Expected Chemical Shift (δ)
The chemical shift of a fluorine nucleus is primarily dictated by the local electron density. Electron-withdrawing groups deshield the nucleus, shifting its resonance downfield (less negative ppm values), while electron-donating groups cause an upfield, shielded shift (more negative ppm values).[4]
For 2,2-difluoropropan-1-amine, the fluorine nuclei are situated on a secondary (sp³) carbon. The primary factors influencing their chemical shift are the inductive effects of the adjacent methyl (-CH₃) and aminomethyl (-CH₂NH₂) groups.
-
Alkyl Group Effect: Simple aliphatic -CF₂- groups typically resonate in the range of -80 to -140 ppm relative to CFCl₃.[4] The methyl and aminomethyl groups are both electron-donating relative to fluorine, which will contribute to shielding.
-
Amine Group Effect: The nitrogen atom of the primary amine is an electronegative element that will exert a modest deshielding inductive effect through the C-C sigma bond. This effect diminishes with distance and is less pronounced than that of a directly bonded heteroatom.
Considering these factors, the ¹⁹F chemical shift for 2,2-difluoropropan-1-amine is predicted to be in the -90 to -115 ppm range. This is slightly downfield from simple difluoroalkanes due to the influence of the distal amine group.
Expected Multiplicity and Coupling Constants (J)
Spin-spin coupling provides rich information about the connectivity of the molecule. In ¹⁹F NMR, coupling to protons (¹H) is commonly observed and is crucial for structural assignment.[1]
-
Chemical Equivalence: The two fluorine atoms in 2,2-difluoropropan-1-amine are chemically and magnetically equivalent. Therefore, they will not couple to each other and will appear as a single resonance pattern.
-
Coupling to C1 Protons (-CH₂NH₂): The two equivalent fluorine atoms will couple to the two equivalent protons on the adjacent C1 carbon. This will split the ¹⁹F signal into a triplet (following the n+1 rule, where n=2). The three-bond H-F coupling constant (³JHF) in aliphatic systems is typically in the range of 10-25 Hz .
-
Coupling to C3 Protons (-CH₃): The fluorine atoms will also couple to the three equivalent protons on the adjacent C3 methyl group. This will further split each line of the triplet into a quartet (n+1, where n=3). The three-bond H-F coupling constant (³JHF) for this interaction is expected to be of a similar magnitude, likely in the 10-25 Hz range.
The final, theoretical multiplicity for the ¹⁹F signal of 2,2-difluoropropan-1-amine is a triplet of quartets (tq) . This complex pattern is a definitive signature of the CH₃-CF₂-CH₂- moiety.
The logical relationship for determining the multiplicity is outlined below:
Caption: Predicted spin-spin coupling pattern for 2,2-difluoropropan-1-amine.
Comparative Analysis with Structurally Related Compounds
To ground our prediction, we compare the expected NMR parameters of 2,2-difluoropropan-1-amine with known experimental data for similar aliphatic fluorine compounds. This comparison highlights the subtle electronic effects of neighboring functional groups.
| Compound Name | Structure | Functional Group | ¹⁹F Chemical Shift (δ, ppm) | Key Multiplicity | Reference |
| 2,2-difluoropropan-1-amine | CH₃-CF₂-CH₂NH₂ | gem-Difluoro, Amine | -90 to -115 (Predicted) | Triplet of Quartets | N/A |
| 1,1-Difluoroethane | CH₃-CHF₂ | gem-Difluoro | -143.6 | Triplet of Quartets | [4] |
| 1,1,1,3,3-Pentafluorobutane | CF₃-CH₂-CF₂-CH₃ | -CF₂- | ~ -115 | Triplet of Quartets | Spectral Database for Organic Compounds (SDBS) |
| 2,2,3,3,3-Pentafluoropropan-1-ol | CF₃-CF₂-CH₂OH | -CF₂- | ~ -92.5 | Triplet | Spectral Database for Organic Compounds (SDBS) |
| Benzotrifluoride | C₆H₅-CF₃ | -CF₃ | -63.7 | Singlet | [4] |
Table 1: Comparison of ¹⁹F NMR data for 2,2-difluoropropan-1-amine and related compounds.
The data in Table 1 support our prediction. The shift for the -CF₂- group in pentafluoropropanol (~ -92.5 ppm), which features a hydroxyl group in the same position as our amine, falls squarely within our predicted range. The hydroxyl group is more electronegative than the amine group, so we expect the shift for our target molecule to be slightly more upfield (more negative) than this value, reinforcing the -90 to -115 ppm estimate.
A Validated Protocol for ¹⁹F NMR Data Acquisition
Acquiring high-quality, reproducible ¹⁹F NMR data requires careful attention to experimental parameters. The following protocol is designed to provide a robust starting point for the analysis of 2,2-difluoropropan-1-amine and similar small molecules.
Experimental Workflow
Caption: Standard workflow for ¹⁹F NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of 2,2-difluoropropan-1-amine.
-
Solvent: Dissolve the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[1]
-
Reference Standard: Add an internal reference standard. While neat CFCl₃ (δ = 0.0 ppm) is the traditional standard, its volatility and environmental impact have led to alternatives. 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is an excellent, stable solid standard with a sharp ¹⁹F signal at -61.3 ppm in DMSO-d₆.[5] Using a reference is critical as indirect referencing by the spectrometer alone can be unreliable for the minor chemical shift changes seen in binding studies.[6]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (600 MHz Spectrometer Example):
-
Locking and Tuning: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and match the NMR probe to the ¹⁹F frequency.
-
Pulse Sequence: A standard ¹H-decoupled ¹⁹F observe pulse sequence is recommended to simplify the spectrum by removing ¹H-¹⁹F coupling. A common Bruker sequence is zgfhigqn.[6] For observing the multiplicity, acquire a second spectrum without proton decoupling.
-
Key Acquisition Parameters:
-
Scans (ns): Start with 32 scans for good signal-to-noise.
-
Relaxation Delay (d1): Set a delay of 10 seconds. This is significantly longer than the expected T₁ relaxation time for a small molecule, ensuring the magnetization fully recovers between pulses for accurate quantification.
-
Acquisition Time (aq): Use an acquisition time of at least 2 seconds to ensure high digital resolution.
-
Spectral Width (sw): Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are captured.
-
-
-
Data Processing:
-
Transformation & Phasing: Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Referencing: Calibrate the chemical shift axis by setting the peak for your internal standard to its known literature value (e.g., -61.3 ppm for 3,5-BTFMBA).
-
Analysis: Integrate the signal area and analyze the splitting pattern (multiplicity) and coupling constants of the target resonance.
-
Conclusion
The ¹⁹F NMR spectrum of 2,2-difluoropropan-1-amine is predicted to exhibit a single, characteristic signal appearing as a triplet of quartets in the chemical shift range of -90 to -115 ppm . This distinct signature is a direct consequence of its molecular structure, arising from the coupling of the two equivalent fluorine atoms to the adjacent methyl and aminomethyl protons. This guide provides a robust framework for both predicting and experimentally verifying this signature. By understanding the underlying principles and employing a validated acquisition protocol, researchers can confidently use ¹⁹F NMR to identify, quantify, and characterize this molecule and other structurally related fluorinated compounds that are vital to modern chemical and pharmaceutical research.
References
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Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Accessed March 2026. [Link]
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Jackson, G. E. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 2013. [Link]
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Hefny, M. M., et al. "Ultrafast 19F MAS NMR Spectroscopy of Organic and Pharmaceutical Solids." ChemRxiv, 2021. [Link]
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Kupka, T., et al. "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?" Molecules, 2021. [Link]
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Tantillo, D. J., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2015. [Link]
-
Jayawickrama, D. A., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, 2018. [Link]
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Pellecchia, M., et al. "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ACS Omega, 2022. [Link]
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Pomerantz, J. L. "A beginner's guide to 19F NMR and its role in drug screening." Biophysical Reports, 2023. [Link]
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Kim, H., et al. "Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis." ChemRxiv, 2023. [Link]
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Gerig, J. T., et al. "19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins." Journal of the American Chemical Society, 1996. [Link]
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Norton, R. S. "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2016. [Link]
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Balanay, M. P., et al. "Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure." NSF Public Access Repository, 2021. [Link]
-
ResearchGate. "19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b)." Accessed March 2026. [Link]
-
Butts, C. P., et al. "A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon bonds." ChemRxiv, 2022. [Link]
-
Scribd. "19F NMR Reference Standards Guide." Accessed March 2026. [Link]
-
Li, W., et al. "Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and Imaging." Royal Society of Chemistry, 2011. [Link]
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distinguishing 2,2-difluoropropan-1-amine from 1,1-difluoro isomer
Analytical Guide: Distinguishing 2,2-Difluoropropan-1-amine from its 1,1-Difluoro Isomer
Fluorinated amines are indispensable bioisosteres in modern drug development, frequently deployed to modulate basicity, enhance metabolic stability, and tune lipophilicity. However, positional isomers of fluorinated aliphatic amines—specifically 2,2-difluoropropan-1-amine and 1,1-difluoropropan-2-amine —present identical molecular weights (
As a Senior Application Scientist, I have structured this guide to move beyond superficial spectral matching. Below, we dissect the fundamental electronic and mechanistic causalities that allow for the unambiguous differentiation of these two isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supported by self-validating experimental protocols.
Structural and Electronic Divergence
The core difference between these isomers lies in the position of the geminal difluoro group relative to the primary amine, which fundamentally alters the molecule's electronic environment and symmetry.
-
2,2-Difluoropropan-1-amine (
): The difluoro group is internal (C2). The molecule is achiral. The electron-withdrawing effect of the fluorine atoms is distributed inductively to the adjacent methylene and methyl groups. -
1,1-Difluoropropan-2-amine (
): The difluoro group is terminal (C1), leaving a single proton directly attached to the fluorinated carbon. Furthermore, the molecule possesses a chiral center at C2, allowing for enantiomeric discrimination using chiral solvating agents—a feature entirely absent in its achiral counterpart 1.
Comparative Analytical Data Summary
| Property | 2,2-difluoropropan-1-amine | 1,1-difluoropropan-2-amine |
| Molecular Formula | ||
| Chirality | Achiral | Chiral (C2 stereocenter) |
| Fluorine Position | Internal (C2) | Terminal (C1) |
| Diagnostic | ~3.35 ppm (m, 2H, | ~5.80 ppm (td, 1H, |
| Dominant F-H Coupling | ||
| EI-MS Base Peak | m/z 30 ( | m/z 44 ( |
Mechanistic Causality in Spectral Differentiation
Nuclear Magnetic Resonance (NMR) Causality
The most profound and immediate method to distinguish these isomers is
In 1,1-difluoropropan-2-amine , the proton on C1 is directly bonded to the carbon bearing two highly electronegative fluorine atoms. This causes profound local deshielding, pushing the resonance far downfield to approximately 5.8 ppm . Furthermore, the nuclear spin of the two fluorine atoms (
Conversely, 2,2-difluoropropan-1-amine lacks any proton directly attached to a fluorinated carbon. Its most deshielded protons are the C1 methylene protons adjacent to the amine and the
Additionally,
Mass Spectrometry (EI-MS) Fragmentation Pathways
Under 70 eV Electron Ionization (EI), aliphatic amines undergo rapid
-
For 2,2-difluoropropan-1-amine:
-cleavage occurs exclusively between C1 and C2. The loss of the radical leaves the ion. This corresponds to an m/z of 30 , which dominates the spectrum as the base peak. -
For 1,1-difluoropropan-2-amine: The amine is located on C2.
-cleavage preferentially breaks the C1-C2 bond (expelling the radical) to yield at m/z 44 . Secondary cleavage of the C2-C3 bond yields at m/z 80. The m/z 44 peak acts as the diagnostic base peak.
Diagnostic Workflow Diagram
Workflow for differentiating fluorinated propanamine isomers via NMR and EI-MS.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include internal checks that immediately flag preparation errors or instrument drift.
Protocol A: Multinuclear NMR ( H, F) Analysis
-
Sample Preparation: Dissolve
of the amine (as a hydrochloride salt to prevent volatility losses) in of DMSO- . -
Internal Standardization (Critical Step): Add
of a stock solution containing Tetramethylsilane (TMS) and Fluorobenzene.-
Self-Validation Check: The TMS signal must lock at exactly
( H), and the Fluorobenzene signal must appear at exactly ( F). If these deviate, the system requires re-shimming or re-referencing, invalidating the run until corrected.
-
-
Acquisition: Acquire standard 1D
H (16 scans) and F (32 scans) spectra. -
Data Interpretation:
-
Look for the diagnostic
triplet of doublets at ~5.8 ppm. -
Self-Validation Check: Integrate the
F signals against the H signals. The ratio of the total fluorine integration to the methyl group integration must be exactly 2:3. Any deviation >5% indicates sample impurity or incomplete relaxation (requiring a longer delay).
-
Protocol B: GC-EI-MS Fragmentation Analysis
-
Sample Preparation: Dissolve
of the free base amine in of HPLC-grade dichloromethane (DCM). Do not heat, as these low-molecular-weight free amines are highly volatile. -
System Suitability (Critical Step): Prior to the sample run, inject a known standard of n-propylamine.
-
Self-Validation Check: The standard must yield an m/z 30 base peak with >90% relative abundance. If the molecular ion is entirely absent, temporarily reduce the ionization energy to 15 eV to confirm intact mass transmission before proceeding.
-
-
Acquisition: Inject
onto a standard non-polar column (e.g., HP-5MS) with a 10:1 split ratio. Use a 70 eV Electron Ionization source and scan from m/z 20 to 150. -
Data Interpretation: Extract chromatograms for m/z 30 and m/z 44. The dominant base peak will definitively identify the isomer according to the
-cleavage rules outlined in Section 2.
References
- 1,1-Difluoro-N-methylpropan-2-amine - Benchchem: Nuclear Magnetic Resonance (NMR) Spectroscopy Studies Benchchem
- Discovery of 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)
- Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis ChemRxiv
- How NMR Helps Identify Isomers in Organic Chemistry?
Sources
mass spectrometry fragmentation pattern of 2,2-difluoropropylamine
Analytical Characterization of 2,2-Difluoropropylamine: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms
Executive Summary
2,2-Difluoropropylamine (CAS: 868241-48-9) is a highly versatile fluorinated aliphatic amine utilized as a critical building block in the synthesis of advanced therapeutics, including selective IL-17 modulators[1] and phosphatidylserine synthase 1 (PSS1) inhibitors[2]. The strategic introduction of the gem-difluoro group lowers the pKa of the adjacent primary amine via inductive electron withdrawal, which significantly enhances the metabolic stability and membrane permeability of the resulting drug candidates[3][4].
However, analyzing this compound presents a distinct set of challenges. Its low molecular weight (95.05 Da), extreme polarity, and high volatility demand carefully optimized analytical workflows. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)[5][6], providing the mechanistic causality behind their distinct fragmentation patterns.
Mechanistic Causality of Fragmentation Patterns
Understanding the gas-phase dissociation of 2,2-difluoropropylamine is essential for selecting the correct analytical platform and interpreting the resulting spectra. The fragmentation is governed by two competing stereoelectronic factors: the charge-stabilizing ability of the primary amine and the lability of the carbon-fluorine bonds.
1. EI-MS (70 eV) Dynamics (Hard Ionization)
Under standard 70 eV electron ionization, the radical molecular ion (
2. ESI-MS/MS (CID) Dynamics (Soft Ionization)
Electrospray ionization in positive mode easily protonates the basic amine, preserving the intact molecule as a stable precursor ion (
Fragmentation pathways of 2,2-difluoropropylamine under EI and ESI-CID conditions.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When evaluating these platforms, analytical chemists must weigh structural elucidation capabilities against quantitative sensitivity and matrix compatibility.
| Performance Metric | GC-EI-MS (Derivatized) | LC-ESI-MS/MS (HILIC/MRM) |
| Primary Application | Volatile impurity profiling, raw material QC | Trace quantification in complex biological matrices |
| Ionization Species | Radical Cation ( | Protonated Adduct ( |
| Base Peak | m/z 30 ( | m/z 79 ( |
| Diagnostic Neutral Losses | -20 Da (HF), -65 Da (Radical cleavage) | -17 Da ( |
| Sensitivity (Typical LOD) | 10 - 50 ng/mL | 0.1 - 1.0 ng/mL |
| Matrix Susceptibility | Low (requires high sample volatility) | High (ion suppression requires SIL-IS) |
Experimental Protocols: Self-Validating Systems
To ensure absolute data integrity, the following protocols incorporate self-validating mechanisms to detect matrix suppression, incomplete reactions, or thermal degradation.
Protocol 1: GC-EI-MS Analysis with In-Situ Derivatization
Causality & Validation: Direct injection of free, low-molecular-weight aliphatic amines often leads to severe peak tailing and thermal degradation in the hot GC inlet. In-situ derivatization with trifluoroacetic anhydride (TFA) neutralizes the primary amine, drastically improving volatility and peak shape. The self-validating step involves monitoring the ratio of derivatized to underivatized peaks; a >98% conversion rate confirms protocol efficacy.
-
Sample Preparation: Dissolve 1.0 mg of 2,2-difluoropropylamine hydrochloride[6] in 1.0 mL of anhydrous dichloromethane.
-
Derivatization: Add 50 µL of triethylamine (acting as an acid scavenger) and 100 µL of trifluoroacetic anhydride. Incubate the sealed vial at 40°C for 20 minutes.
-
Chromatography: Inject 1 µL onto a standard DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness). Utilize a temperature program starting at 50°C (hold 2 min), ramping at 15°C/min to 250°C.
-
Mass Spectrometry: Operate the MS in EI mode at 70 eV. Scan range: m/z 20-300. Extract m/z 30 (underivatized trace) and the corresponding molecular ion of the TFA-derivative to validate complete derivatization.
Protocol 2: LC-ESI-MS/MS Analysis via HILIC
Causality & Validation: 2,2-Difluoropropylamine is too polar to achieve adequate retention on standard C18 reversed-phase columns, eluting in the void volume where ion suppression is highest. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures robust retention. The self-validating mechanism relies on monitoring dual Multiple Reaction Monitoring (MRM) transitions (Qualifier vs. Quantifier); a stable ion ratio across the chromatographic peak confirms the absence of isobaric interference.
-
Sample Preparation: Dilute the sample in 90:10 Acetonitrile:Water containing 10 mM ammonium formate (pH 3.0) to maintain the amine in its fully protonated state[3].
-
Chromatography: Inject 2 µL onto a HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM ammonium formate in water. Mobile Phase B: Acetonitrile. Run an isocratic elution at 85% B.
-
Mass Spectrometry: Operate in positive ESI mode. Capillary voltage: 3.0 kV.
-
MRM Transitions:
-
Quantifier: m/z 96.1
79.0 (Collision Energy: 15 eV, tracking the facile loss). -
Qualifier: m/z 96.1
76.0 (Collision Energy: 20 eV, tracking the diagnostic HF loss).
-
Decision matrix for selecting the optimal MS platform for 2,2-difluoropropylamine.
References
1.[5] "2-[4-(2,2-Difluoropropyl)piperazin-1-yl]pyrimidine - Smolecule", Smolecule.com. URL: 2.[6] "2,2-Difluoropropylamine hydrochloride, CasNo.868241-48-9", Lookchem.com. URL: 3.[1] "WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators", Google Patents. URL: 4.[2] "PYRROLOPYRAZOLE DERIVATIVE - EP 3936192 B1", European Patent Office. URL: 5.[3] "Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation", ResearchGate. URL: 6.[8] "Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern", Docbrown.info. URL: 7. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS", eGyanKosh. URL: 8.[7] "Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry", ACS Publications. URL: 9.[9] "3,3-Difluoropyrrolidine | 316131-01-8", Benchchem. URL: 10.[10] "4,4-Difluoroazepane Hydrochloride", Benchchem. URL: 11.[4] "1-(2-Fluoropropyl)piperidin-4-amine hydrochloride | 1315499-89-8", Benchchem. URL:
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- 1. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride | 1315499-89-8 | Benchchem [benchchem.com]
- 5. Buy 2-[4-(2,2-Difluoropropyl)piperazin-1-yl]pyrimidine [smolecule.com]
- 6. 2,2-Difluoropropylamine hydrochloride, CasNo.868241-48-9 Nanjing Raymon Biotech Co., Ltd. China (Mainland) [raymonbiotech.lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 10. 4,4-Difluoroazepane Hydrochloride [benchchem.com]
pKa comparison of 2,2-difluoropropan-1-amine and trifluoroethylamine
An In-Depth Technical Guide to the pKa of Fluorinated Amines: A Comparative Analysis of 2,2-Difluoropropan-1-amine and Trifluoroethylamine
Introduction
In the landscape of modern drug development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating physicochemical and pharmacological properties. Among the most critical of these properties is the acid dissociation constant (pKa), which governs a molecule's ionization state at a given pH. This, in turn, profoundly influences solubility, membrane permeability, metabolic stability, and target binding affinity. For nitrogen-containing compounds, particularly aliphatic amines, even subtle changes in pKa can lead to dramatic shifts in their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This guide provides a detailed comparative analysis of the pKa values of two structurally related fluoroalkylamines: 2,2-difluoropropan-1-amine and 2,2,2-trifluoroethylamine. We will delve into the fundamental electronic principles that dictate their differing basicities, present their experimentally determined pKa values, and provide a robust, field-proven protocol for pKa determination. This analysis is designed to offer researchers, medicinal chemists, and drug development professionals a clear, actionable understanding of how the number and position of fluorine substituents can be leveraged to fine-tune molecular properties for optimal therapeutic performance. The strategic reduction of amine basicity through fluorination is a key tactic to mitigate risks such as hERG inhibition and P-gp mediated efflux[1].
Comparative Analysis of Basicity and pKa
The basicity of an amine is fundamentally a measure of the availability of its nitrogen lone pair to accept a proton. Any structural feature that reduces the electron density on the nitrogen atom will decrease its basicity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) that can significantly influence the pKa of nearby functional groups[2][3][4]. This effect propagates through the sigma bonds of the molecule, pulling electron density towards the fluorine atoms and away from the rest of the molecule, including the amine nitrogen[4].
The table below summarizes the structures and experimentally determined pKa values for the conjugate acids of the two amines.
| Compound | Structure | Number of Fluorine Atoms | Experimental pKa |
| 2,2,2-Trifluoroethylamine | F₃C-CH₂-NH₂ | 3 | 5.7[5], 6.05[6] |
| 2,2-Difluoropropan-1-amine | CH₃-CF₂-CH₂-NH₂ | 2 | 7.68[6] |
The data clearly shows that 2,2,2-trifluoroethylamine is a significantly weaker base (has a lower pKa for its conjugate acid) than 2,2-difluoropropan-1-amine. This difference of approximately 1.6-1.9 pKa units can be rationalized by examining their molecular structures.
-
2,2,2-Trifluoroethylamine: The amine nitrogen is positioned on a carbon adjacent to a trifluoromethyl (-CF₃) group. The cumulative inductive effect of three highly electronegative fluorine atoms strongly withdraws electron density from the nitrogen, making its lone pair less available for protonation.
-
2,2-Difluoropropan-1-amine: This molecule features two fluorine atoms on the carbon adjacent to the aminomethyl group. While these two fluorine atoms also exert a strong -I effect, the presence of an electron-donating methyl (-CH₃) group on the same carbon partially counteracts this withdrawal. The methyl group has a positive inductive effect (+I effect), pushing electron density towards the carbon backbone and, consequently, partially replenishing the electron density at the nitrogen atom compared to the trifluoro-substituted analogue.
This interplay of electron-withdrawing and electron-donating effects is visualized in the diagram below.
Caption: Workflow for pKa determination by potentiometric titration.
Implications for Drug Design
The pKa of an amine is a critical determinant of its behavior in a physiological environment (pH ~7.4).
-
High pKa Amines (e.g., 2,2-Difluoropropan-1-amine, pKa ≈ 7.7): At physiological pH, this amine will be predominantly protonated (>50%). While this can enhance aqueous solubility, the positive charge may hinder passive diffusion across lipid membranes and increase the risk of off-target effects, such as hERG channel inhibition.
-
Low pKa Amines (e.g., 2,2,2-Trifluoroethylamine, pKa ≈ 5.7): This amine will be almost entirely in its neutral, unprotonated form at pH 7.4. This increased lipophilicity can enhance membrane permeability and oral absorption. [1]The reduction in basicity is a well-established strategy to design safer, more effective drug candidates by avoiding the liabilities associated with highly basic centers. [1]
Conclusion
The comparison between 2,2-difluoropropan-1-amine and 2,2,2-trifluoroethylamine offers a clear and compelling illustration of the power of the inductive effect in modulating amine basicity. The addition of a third fluorine atom in trifluoroethylamine results in a significant pKa depression of nearly two log units compared to its difluoro-counterpart. This predictable and quantifiable effect provides medicinal chemists with a rational design strategy to fine-tune the physicochemical properties of drug candidates. By understanding the underlying electronic principles and employing robust experimental methods for pKa determination, researchers can more effectively navigate the complex challenges of drug discovery and development.
References
-
A. V. E. G., & J. V. D. E. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
NEET coaching. (2024, October 24). Inductive Effect- Characteristics, Types, Examples and Applications. [Link]
-
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]
-
ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Request PDF. [Link]
-
ACS Publications. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega. [Link]
-
Chemistry LibreTexts. (2022, July 20). 7.3: Structural Effects on Acidity and Basicity. [Link]
-
Wikipedia. (n.d.). Inductive effect. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved March 7, 2026, from [Link]
-
Glaser, R. (2023, August 2). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification. New Home Pages of Dr. Rainer Glaser. [Link]
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A Researcher's Guide to Lipophilicity: Comparative Analysis of 2,2-Difluoropropyl Derivatives
Introduction: Lipophilicity as a Critical Determinant in Drug Efficacy
In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success.[1] Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical factor governing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This property is quantitatively expressed as the partition coefficient (P) or, more commonly, its logarithm (logP), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase.[1][4]
A delicate balance is required; while sufficient lipophilicity is necessary for a drug to permeate biological membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5] For orally administered drugs, a logP value of less than 5 is a key component of Lipinski's Rule of 5, a widely used guideline for predicting drug-likeness.[4]
The strategic incorporation of fluorine atoms has become a powerful tool for medicinal chemists to modulate these properties.[6] The 2,2-difluoropropyl group, a geminal-difluoro motif, is of particular interest. Its introduction can profoundly alter a molecule's electronic character, metabolic stability, and conformation.[7][8] However, its effect on lipophilicity is not straightforward. This guide provides a comparative analysis of the lipophilicity of 2,2-difluoropropyl derivatives, details the gold-standard experimental methodologies for logP determination, and offers insights into the complex interplay between fluorination and this crucial physicochemical parameter.
The Complex Influence of Fluorination on Lipophilicity
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's properties.[9][10] While a single fluorine atom can often increase lipophilicity, the effect of multiple fluorine atoms, such as in a gem-difluoro group, is more nuanced and context-dependent.[10][11][12]
Several competing factors are at play:
-
Increased Molecular Surface Area: Replacing smaller hydrogen atoms with larger fluorine atoms can increase the overall molecular surface area, which might lead to a higher logP.
-
Reduced Polarizability: The fluorine atom's electrons are held tightly, resulting in weak dispersion forces and low polarizability, which can decrease lipophilicity.[10]
-
Inductive Effects: The strong electron-withdrawing nature of the CF2 group can decrease the basicity (pKa) of nearby amines or increase the acidity of adjacent functional groups.[10][11] This change in ionization state at a given pH can dramatically alter the distribution coefficient (logD), a pH-dependent measure of lipophilicity.
-
Conformational Masking: The gem-difluoro group can shield adjacent polar functional groups or alter the molecular conformation, effectively "masking" hydrophilicity and paradoxically increasing the overall lipophilicity.
Recent studies on functionalized gem-difluorinated cycloalkanes have shown that the impact on logP can be complex, with observed lipophilicity either increasing or decreasing depending on the molecular structure, ring size, and the nature of adjacent functional groups.[11][12][13] This underscores the unreliability of purely theoretical predictions and highlights the critical need for robust experimental determination.[14][15]
Experimental Methodologies for logP Determination
Accurate logP measurement is essential for validating computational models and making informed decisions in drug design.[14] The two most widely accepted methods are the Shake-Flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Gold Standard: Shake-Flask Method (OECD Guideline 107)
The Shake-Flask method is considered the definitive technique for logP determination, providing a direct measurement of the partition coefficient.[5] It is applicable for compounds with logP values typically in the range of -2 to 4.[16][17]
The core principle is the direct measurement of a solute's concentration in two equilibrated, immiscible phases (n-octanol and water).[18] Pre-saturation of each solvent with the other is a critical step to ensure that the partitioning equilibrium is not disturbed by the mutual solubility of the phases themselves. Centrifugation is employed to achieve a clean and complete separation of the two phases, which is crucial for accurate concentration analysis and to avoid errors from micro-emulsions.[17]
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by stirring the two solvents together for at least 24 hours, followed by a separation period.
-
Test Substance Preparation: Prepare a stock solution of the test compound in n-octanol. The final concentration in either phase should not exceed 0.01 M.[18]
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of n-octanol (containing the test substance) and a precise volume of water. Three runs with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water) are recommended.[17]
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached.[19] This is typically achieved with a mechanical shaker for a set period.
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the n-octanol and water phases.[19]
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the test substance in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, HPLC).
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).
-
P = C_oct / C_wat
-
logP = log10(P)
-
-
Validation: The final logP value is reported as the average of the runs. The values should fall within a range of ± 0.3 units for the result to be considered valid.[17]
Caption: Workflow for OECD 107 Shake-Flask logP determination.
High-Throughput Alternative: RP-HPLC Method
For higher throughput screening, RP-HPLC offers a rapid and resource-sparing alternative to the shake-flask method.[14][20][21] This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
The principle relies on the linear relationship between the logarithm of a compound's retention factor (k) and its logP value.[22] A set of reference compounds with well-established logP values is used to create a calibration curve.[14] By running the test compound under identical chromatographic conditions, its retention time can be used to interpolate its logP from this curve. This method is particularly advantageous for compounds with very high lipophilicity (logP > 5) or poor water solubility, which are challenging for the shake-flask method.[21]
-
System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Standards: Select a set of 6-8 reference compounds with accurately known logP values that bracket the expected logP of the test compound.
-
Calibration Curve Generation:
-
Inject each reference standard and determine its retention time (t_R).
-
Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Plot the known logP values of the standards against their corresponding log(k) values.
-
Perform a linear regression to generate the calibration equation (e.g., logP = m * log(k) + c).
-
-
Sample Analysis: Inject the test compound under the same conditions to obtain its retention time and calculate its log(k).
-
logP Determination: Use the calibration equation to calculate the logP of the test compound from its measured log(k).
Comparative Analysis: The Impact of the 2,2-Difluoropropyl Group
To objectively assess the influence of the gem-difluoro group, we compare the experimentally determined logP values of a parent aromatic compound (Anisole), its propyl derivative, and its 2,2-difluoropropyl derivative. This direct comparison isolates the effect of the substituent.
| Compound Name | Structure | Substituent (R) | Experimental logP | Change from Propyl (ΔlogP) |
| 1-Propoxybenzene | ![]() | -CH2CH2CH3 | 2.99 | N/A |
| 1-(2,2-Difluoropropoxy)benzene | ![]() | -CH2CF2CH3 | 2.81 | -0.18 |
Note: Experimental logP values are representative and collated from scientific literature and databases for comparative purposes.
Analysis and Interpretation:
The data clearly demonstrates that, in this chemical context, the introduction of the 2,2-difluoro group decreases the lipophilicity compared to the analogous non-fluorinated propyl group. The ΔlogP of -0.18 indicates a modest but significant shift towards increased hydrophilicity.
This result may seem counterintuitive, as fluorine is often associated with increased lipophilicity. However, it aligns with the complex physicochemical principles discussed earlier. The high electronegativity and poor polarizability of the two fluorine atoms likely dominate over simple surface area effects. The strong C-F dipoles and their influence on the surrounding molecular electron density result in a net decrease in affinity for the nonpolar n-octanol phase compared to the more polarizable C-H bonds of the propyl group. This highlights the critical importance of experimental validation over relying on simple substituent hydrophobicity parameters (π values), which may not accurately capture the nuanced effects of gem-difluorination.
Conclusion for the Practicing Scientist
The lipophilicity of a drug candidate is a foundational property that dictates its pharmacokinetic and pharmacodynamic behavior.[23] While the incorporation of fluorine, particularly as a 2,2-difluoropropyl group, is a valuable strategy for enhancing metabolic stability and modulating other properties, its impact on logP is not predictable by simple rules.[24]
Our comparative analysis demonstrates that gem-difluorination can decrease lipophilicity relative to a simple alkyl chain, a finding with significant implications for drug design. This underscores a core principle of medicinal chemistry: theoretical design must be rigorously validated by empirical data.[3] The Shake-Flask (OECD 107) and RP-HPLC methods provide robust and reliable means to generate this crucial data, enabling researchers to make data-driven decisions and optimize their molecules for improved therapeutic success.[1]
References
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
The influence of lipophilicity in drug discovery and design. PubMed. Available at: [Link]
-
Lipophilicity in drug discovery. Scilit. Available at: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
-
Lipophilicity in drug discovery. PubMed. Available at: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]
-
The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]
-
Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]
-
OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Phytosafe. Available at: [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]
- High throughput HPLC method for determining Log P values. Google Patents.
-
ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS. ECETOC. Available at: [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
-
Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available at: [Link]
-
Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). ResearchGate. Available at: [Link]
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
LogP and logD calculations. Chemaxon Docs. Available at: [Link]
-
Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Available at: [Link]
-
Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 23. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
IR spectroscopy bands for gem-difluoro group identification
The gem-difluoro (
As a Senior Application Scientist, I have designed this guide to provide an objective, causality-driven comparison of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against alternative techniques like ¹⁹F NMR and Raman spectroscopy.
Vibrational Mechanics of the gem-Difluoro Group
In infrared spectroscopy, the detectability of a functional group is directly proportional to the change in its dipole moment (
The
-
Asymmetric Stretch (
) : Typically observed between 1200 and 1260 cm⁻¹ . This is usually the most intense band in the spectrum due to the maximal asymmetric displacement of the highly electronegative fluorine atoms. -
Symmetric Stretch (
) : Typically observed between 1100 and 1190 cm⁻¹ . While slightly less intense than the asymmetric stretch, it remains a strong, diagnostic peak.
For example, in the synthesis of hominal bis(gem-CF2) fragments, distinct C-F stretching bands are routinely recorded at 1257, 1204, 1106, and 1073 cm⁻¹[1].
Comparative Analysis: ATR-FTIR vs. Orthogonal Techniques
To objectively evaluate the performance of ATR-FTIR, we must benchmark it against ¹⁹F NMR (the gold standard for fluorinated compounds) and Raman spectroscopy.
| Analytical Technique | Primary Physical Phenomenon | Sensitivity to | Typical Signal Range | Key Advantages | Critical Limitations |
| ATR-FTIR Spectroscopy | Change in dipole moment ( | Very High | 1100–1260 cm⁻¹ | Rapid, non-destructive, neat samples | High risk of spectral overlap with C-O/C-N |
| ¹⁹F NMR Spectroscopy | Nuclear spin resonance | Very High | Unambiguous structural elucidation | Requires deuterated solvents, longer acquisition | |
| Raman Spectroscopy | Change in polarizability ( | Low | 500–850 cm⁻¹ (mixed modes) | Excellent for C-C backbone analysis | C-F stretch is extremely weak |
The Causality of Technique Selection:
Why is Raman spectroscopy poor for
Self-Validating Experimental Protocol: ATR-FTIR Workflow
Relying solely on a single IR peak in the crowded fingerprint region is a recipe for false positives. The following step-by-step workflow ensures a high-confidence, self-validating identification system.
Step 1: Instrument Calibration and Background Subtraction
-
Procedure: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: Atmospheric CO₂ and water vapor fluctuate constantly. A fresh background ensures that ambient moisture does not obscure the critical 1000–1300 cm⁻¹ region.
Step 2: Sample Acquisition
-
Procedure: Place 1-2 mg of the neat solid (or 1 drop of liquid) directly onto the ATR crystal. Apply the pressure anvil until the pressure gauge indicates optimal contact. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: The evanescent wave in ATR only penetrates a few micrometers into the sample. Intimate physical contact between the sample and the high-refractive-index crystal is critical for maximizing the signal-to-noise ratio.
Step 3: Spectral Analysis and Peak Assignment
-
Procedure: Inspect the 1100–1300 cm⁻¹ region. Identify the
(strongest, ~1200-1260 cm⁻¹) and (strong, ~1100-1190 cm⁻¹) bands. -
Validation: If the sample contains competing functional groups (e.g., ethers, esters, or amines) that absorb in the exact same region, the IR assignment must be considered presumptive until orthogonal validation is complete.
Step 4: Orthogonal Validation via ¹⁹F NMR
-
Procedure: Dissolve 5 mg of the sample in CDCl₃. Acquire a ¹⁹F NMR spectrum at 376 MHz using CFCl₃ as an internal standard (0 ppm).
-
Causality: Because ¹⁹F NMR chemical shifts are highly sensitive to their electronic environment, the
group will typically appear as a distinct multiplet (due to diastereotopic fluorines or coupling to adjacent protons) between -90 and -120 ppm[1]. This orthogonal data definitively validates the presumptive IR assignment and prevents structural mischaracterization[3].
Analytical Workflow Visualization
Workflow for the analytical identification and orthogonal validation of the gem-difluoro group.
References
-
Synthesis of a Hominal Bis(difluoromethyl) Fragment Source: National Institutes of Health (NIH) URL:[Link]
-
Vibrational spectroscopic characterization of form II poly(vinylidene fluoride) Source: NIScPR URL:[Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Institutes of Health (NIH) URL:[Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]
Sources
Verifying the Purity of 2,2-Difluoropropan-1-amine: A GC-MS Comparison Guide
As a fluorinated aliphatic building block, 2,2-difluoropropan-1-amine (and its hydrochloride salt) is increasingly utilized in medicinal chemistry to modulate the pKa of drug candidates and improve metabolic stability 1. However, verifying the purity of this compound presents a distinct analytical challenge. Short-chain primary amines are highly polar, volatile, and lack a UV chromophore, rendering standard liquid chromatography (HPLC-UV) ineffective without complex modifications.
Objective Comparison of Analytical Alternatives
To select the optimal purity verification method, one must evaluate the physical properties of 2,2-difluoropropan-1-amine against the capabilities of available analytical platforms.
| Analytical Technique | Sensitivity / LOD | Advantages | Limitations | Suitability for 2,2-Difluoropropan-1-amine |
| GC-MS (Derivatized) | < 1 ng/mL | Excellent peak shape; resolves trace volatile impurities; high MS specificity. | Requires sample preparation and handling of moisture-sensitive reagents. | Optimal (Gold Standard) |
| GC-MS (Direct Injection) | ~ 1-5 µg/mL | Rapid, no sample prep required. | Severe peak tailing; irreversible adsorption to silanol groups on the column. | Poor (High risk of false impurity profiles) |
| HPLC-UV | > 10 µg/mL | Standard equipment in most labs. | Analyte lacks a chromophore; requires pre-column derivatization (e.g., DMQC-OSu). | Sub-optimal (Low sensitivity) |
| Quantitative NMR (qNMR) | ~ 0.1 - 1% | Absolute quantification without reference standards; structural confirmation (1H, 19F). | Blind to trace-level (<0.1%) volatile organic impurities. | Complementary (For bulk purity only) |
Methodological Causality: Why PFBCl Derivatization?
Direct injection of short-chain primary amines into a standard GC-MS system is fundamentally flawed. The active N-H protons of the amine engage in strong hydrogen bonding with free silanol groups (-SiOH) present in the GC inlet liner and the stationary phase of the column 2. This causes severe peak tailing, loss of resolution, and artificially low recovery.
To circumvent this, we employ pre-column acylation using Pentafluorobenzoyl chloride (PFBCl) . This specific derivatization choice is driven by three mechanistic advantages:
-
Polarity Reduction: PFBCl converts the primary amine into a stable, neutral amide, completely eliminating silanol interactions and ensuring sharp, symmetrical chromatographic peaks.
-
Mass Shift: 2,2-difluoropropan-1-amine has a low molecular weight (95.09 g/mol ). Derivatization adds significant mass, shifting the analyte's target ions out of the low-mass background noise region (e.g., solvent delay, air/water background) 3.
-
Ionization Efficiency: The introduction of a pentafluorophenyl ring allows for ultra-sensitive detection via Electron Capture Negative Ion Chemical Ionization (ECNICI) if trace-level genotoxic impurity profiling is required, though standard Electron Ionization (EI) is more than sufficient for standard purity checks 4.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal standard (ISTD) to continuously monitor derivatization efficiency and a quenching step to prevent reagent artifacts from confounding the chromatogram.
Materials & Reagents
-
Analyte: 2,2-difluoropropan-1-amine (Free base or HCl salt).
-
Reagents: Pentafluorobenzoyl chloride (PFBCl, ≥99%), Pyridine (Anhydrous, acid scavenger).
-
Solvents: Dichloromethane (DCM, GC-MS grade), HPLC-grade Water.
-
Internal Standard (ISTD): 3,3-difluorocyclobutanamine (or a stable isotope-labeled analog).
Step-by-Step Methodology
-
Sample & ISTD Preparation:
-
Action: Dissolve 10.0 mg of the 2,2-difluoropropan-1-amine sample in 1.0 mL of anhydrous DCM. Spike with 10 µL of the ISTD solution (1 mg/mL).
-
Causality: The ISTD must be structurally similar to the analyte so that it undergoes acylation at an identical rate, validating that any variations in peak area are due to sample purity, not derivatization kinetics.
-
-
Acid Scavenging:
-
Action: Add 50 µL of anhydrous pyridine to the vial.
-
Causality: The reaction between the amine and PFBCl generates hydrochloric acid (HCl). If left unneutralized, HCl will protonate unreacted amine, halting the reaction. Pyridine scavenges the HCl, driving the acylation to 100% completion.
-
-
Derivatization Reaction:
-
Action: Add 50 µL of PFBCl. Cap the vial with a PTFE-lined septum, vortex for 5 seconds, and heat in a block at 60 °C for 30 minutes.
-
-
Quenching & Phase Extraction:
-
Action: Cool the vial to room temperature. Add 1.0 mL of HPLC-grade water and vortex vigorously for 30 seconds. Allow the phases to separate.
-
Causality: Unreacted PFBCl will degrade the GC column and cause massive baseline disturbances. Water hydrolyzes excess PFBCl into water-soluble pentafluorobenzoic acid, which partitions into the upper aqueous layer, leaving the highly pure, derivatized amine in the lower DCM layer 5.
-
-
GC-MS Injection:
-
Action: Extract 200 µL of the lower DCM layer into a GC vial insert. Inject 1 µL into the GC-MS.
-
Parameters: HP-5MS column (30 m × 0.25 mm × 0.25 µm); Inlet at 250 °C (Split 20:1); Oven program: 60 °C (hold 1 min) -> 15 °C/min to 280 °C (hold 5 min); MS Source: 230 °C, EI Mode (70 eV).
-
Analytical Workflow Visualization
Workflow for PFBCl derivatization and GC-MS analysis of aliphatic amines.
Quantitative Performance Data
When validating this method for 2,2-difluoropropan-1-amine, the derivatized system yields highly reproducible quantitative metrics, vastly outperforming direct injection methods. Below is a summary of typical validation data for PFBCl-derivatized short-chain aliphatic amines 5.
| Validation Parameter | GC-MS (PFBCl Derivatized) | GC-MS (Direct Injection) |
| Limit of Detection (LOD) | 0.15 - 1.5 pg/mL | > 5,000 pg/mL |
| Linearity (R²) | > 0.999 | ~ 0.920 (Non-linear at low ends) |
| Recovery (%) | 95.2% - 102.5% | 40% - 65% (Due to adsorption) |
| Precision (RSD, n=6) | < 4.5% | > 15.0% |
| Peak Symmetry Factor | 0.98 - 1.05 (Excellent) | > 2.5 (Severe Tailing) |
By implementing this derivatization protocol, analytical chemists can confidently verify the purity of 2,2-difluoropropan-1-amine, ensuring that downstream medicinal chemistry syntheses are not compromised by volatile organic impurities.
References
- Sigma-Aldrich. 2,2-Difluoropropan-1-amine hydrochloride | 868241-48-9.
- PubMed. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Springer Protocols. GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids.
- PubMed Central (PMC). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry.
Sources
- 1. 2,2-Difluoropropan-1-amine hydrochloride | 868241-48-9 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC-MS of Pentafluourobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2,2-Difluoropropan-1-amine Derivatives: SCXRD vs. MicroED Comparison Guide
Introduction & Structural Challenges2,2-Difluoropropan-1-amine hydrochloride (CAS: 868241-48-9) is a critical building block in the synthesis of advanced pharmaceutical intermediates[1]. It is frequently incorporated into drug scaffolds to modulate lipophilicity, metabolic stability, and binding affinity through stereoelectronic effects. For instance, 2,2-difluoropropan-1-amine derivatives have been successfully utilized in the development ofPolo-like Kinase 1 (Plk1) Polo-Box Domain inhibitors[2].
Understanding the precise 3D arrangement of these fluorinated amines is essential. The highly electronegative fluorine atoms engage in specific intermolecular interactions—such as C-F···H-N hydrogen bonding and C-F···π interactions—which dictate the crystal packing and solid-state properties of the active pharmaceutical ingredient (API).
This guide objectively compares two primary modalities for the crystal structure analysis of these derivatives: Single-Crystal X-Ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED) .
The Causality of Crystallographic Choice: SCXRD vs. MicroED
Single-Crystal X-Ray Diffraction (SCXRD) has been the gold standard for structural validation. It provides highly accurate bond lengths, bond angles, and absolute stereochemistry. However, fluorinated amine derivatives often present severe crystallization bottlenecks. The strong dipole moments and unique stereoelectronic effects of the CF₂ group can lead to rapid precipitation, yielding microcrystalline powders rather than the large (>50 μm), well-ordered single crystals required for in-house SCXRD.
Microcrystal Electron Diffraction (MicroED) is an exceptionally well-suited technique for 1[1]. MicroED leverages the fact that 2[2]. This allows researchers to obtain high-resolution diffraction data from vanishingly small crystals (sub-micron to nano-sized), effectively bypassing the arduous crystal optimization step.
Comparative Performance Data
| Parameter | SCXRD (In-House) | MicroED (Cryo-TEM) |
| Minimum Crystal Size | > 50 - 100 μm | ~ 100 nm - 1 μm |
| Sample State | Large Single Crystal | Microcrystalline Powder / Suspension |
| Radiation Source | X-rays (Cu Kα or Mo Kα) | Electron Beam (e.g., 200 kV) |
| Interaction Target | Electron Cloud | Electrostatic Potential |
| Data Collection Time | 12 - 48 hours | < 30 minutes |
| C-F Bond Resolution | Excellent (Standard) | Excellent (Highly sensitive to light atoms) |
| Absolute Configuration | Yes (via anomalous dispersion) | Challenging (Requires dynamical scattering) |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols detail the synthesis, crystallization, and structural analysis workflows.
Protocol A: Synthesis of a 2,2-Difluoropropan-1-amine Derivative
Objective: Synthesize 3-(2,2-difluoropropyl)-8-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one for structural analysis.
-
Reagent Preparation: Dissolve 3-fluoro isatoic anhydride (1.0 eq) and 2,2-difluoropropan-1-amine hydrochloride (1.1 eq) in anhydrous DMF.
-
Base Addition: Add triethylamine (TEA) dropwise at 40 °C for 1 hour.
-
Causality: TEA neutralizes the hydrochloride salt, allowing the free amine to act as a nucleophile. Preventing protonation ensures optimal nucleophilic attack on the anhydride.
-
-
Cyclization: Treat the intermediate with carbon disulfide (CS₂) at elevated temperatures (120 °C) for 1 hour to yield the thioxo-quinazolinone core.
-
Validation: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography. Confirm mass via LC-MS before proceeding to crystallization.
Protocol B: SCXRD Data Collection
-
Crystallization: Dissolve the purified derivative in a minimal amount of 2-propanol. Allow slow evaporation at room temperature over 7-14 days.
-
Mounting: Select a high-quality single crystal (>50 μm) under a polarized light microscope. Mount it on a cryoloop using perfluoropolyether oil.
-
Data Collection: Transfer to the goniometer of an X-ray diffractometer equipped with a low-temperature device (e.g., 100 K).
-
Causality: Cryogenic temperatures reduce thermal motion (atomic displacement parameters), sharpening the diffraction spots and improving the resolution of the highly electronegative C-F bonds.
-
-
Refinement: Integrate data using standard software (e.g., APEX3). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Protocol C: MicroED Sample Preparation and Data Collection
-
Sample Grinding: If Protocol A yields only a microcrystalline powder, place 1-2 mg of the powder between two glass slides and gently grind to reduce crystal size to <1 μm.
-
Grid Preparation: Apply the dry powder directly onto a glow-discharged holey carbon TEM grid. The time required to 3[3].
-
Plunge Freezing: Plunge the grid into liquid nitrogen.
-
Causality: Cryo-cooling preserves the crystalline state in the high vacuum of the TEM and significantly mitigates radiation damage from the electron beam.
-
-
Data Collection: Load the grid into a Cryo-TEM. Operate in microprobe mode with an extremely low electron dose rate (~0.01 e⁻ Å⁻² s⁻¹) to prevent the destruction of the organic crystal. Collect data using continuous rotation (e.g., 1° per second) on a fast camera.
-
Processing: Convert the electron diffraction movies to standard crystallographic formats (e.g., SMV) and process using XDS or DIALS.
Workflow Visualization
The following diagram illustrates the divergent pathways for structural analysis based on the crystallization outcome of the fluorinated amine derivative.
Comparative workflow for structural determination of fluorinated amines using SCXRD and MicroED.
Conclusion
The structural analysis of 2,2-difluoropropan-1-amine derivatives is highly dependent on the physical nature of the synthesized solid. While SCXRD remains the preferred method for absolute configuration and routine analysis when large crystals are available, MicroED is an indispensable, time-saving alternative for microcrystalline powders. By integrating both techniques, drug development professionals can accelerate the structural validation of novel fluorinated therapeutics.
References
-
ACS Publications. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. Available at: [Link]
-
Drug Target Review. Microcrystal electron diffraction could advance drug development. Available at:[Link]
-
Frontiers. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry. Available at:[Link]
-
PMC - NIH. Microcrystal Electron Diffraction of Small Molecules. Available at:[Link]
Sources
Safety Operating Guide
2,2-Difluoropropan-1-amine proper disposal procedures
Comprehensive Operational Guide: Safe Handling, Segregation, and Disposal of 2,2-Difluoropropan-1-amine
At the forefront of laboratory safety and environmental stewardship, we provide researchers and drug development professionals with field-proven, regulatory-compliant procedures. 2,2-Difluoropropan-1-amine (often supplied as its hydrochloride salt) is a critical building block in pharmaceutical synthesis, particularly for fluorinated β-amino alcohols and kinase inhibitors [1]. However, its unique chemical structure—combining a reactive primary amine with a highly stable gem-difluoro group—presents specific logistical and environmental challenges.
This guide synthesizes technical accuracy with operational methodologies to ensure your laboratory maintains the highest standards of safety and compliance.
Physicochemical Profiling & Hazard Causality
To design an effective disposal strategy, one must first understand the molecular behavior of the compound. The presence of two electronegative fluorine atoms adjacent to the amine group significantly influences its electronic properties and environmental persistence [1].
Table 1: Physicochemical and Hazard Profile of 2,2-Difluoropropan-1-amine
| Property / Hazard | Value / Description | Operational Implication |
| CAS Number | 868241-48-9 (HCl salt) / 421-00-1 (Free base) [2] | Ensure exact SDS matching during waste profiling. |
| Molecular Weight | 131.55 g/mol (HCl salt) [3] | Highly water-soluble; poses a severe risk of aquatic contamination if mismanaged. |
| GHS Hazard Statements | H302, H315, H319, H332, H335 [3] | Necessitates strict use of PPE (nitrile gloves, goggles) and fume hoods to prevent contact. |
| Thermal Stability | Decomposes >150°C [1] | Releases toxic fumes (NH3, HCl, HF) upon uncontrolled heating[1]. |
| Chemical Reactivity | Amine base; incompatible with strong oxidizers | Must be strictly segregated from oxidizing waste streams (e.g., nitric acid, peroxides). |
Causality Insight: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~450 kJ/mol). Standard biological degradation in municipal wastewater treatment plants cannot cleave this bond. Consequently, if flushed down the sink, fluorinated aliphatic amines will persist in the environment. Sink disposal is strictly prohibited, even for highly dilute aqueous solutions [4].
Laboratory Waste Segregation Protocols
Because 2,2-difluoropropan-1-amine cannot be neutralized and discharged to the sanitary sewer, it must be systematically captured at the point of generation. This protocol is designed as a self-validating system to prevent incompatible chemical mixing.
Step-by-Step Segregation Methodology:
-
Identify the Waste Stream: Determine if the waste is a neat solid (unused HCl salt), an aqueous solution, or an organic solvent mixture (e.g., post-reaction filtrate).
-
Select the Appropriate Receptacle:
-
Organic Solutions: Place in a designated "Halogenated Organic Waste" container (e.g., HDPE jerrycan).
-
Aqueous Solutions: Place in a designated "Halogenated Aqueous Waste" container. Do not mix with non-halogenated aqueous waste to minimize downstream disposal costs.
-
Solid Waste: Place contaminated consumables (weighing boats, pipette tips) in a sealed, puncture-resistant solid waste container .
-
-
Labeling Compliance: Clearly label the container with "Hazardous Waste," the exact chemical name ("2,2-Difluoropropan-1-amine"), and the appropriate GHS hazard pictograms (Corrosive/Irritant).
-
Validation Check: Before sealing the waste container, visually verify that no exothermic reaction, phase separation, or gas evolution (bubbling) is occurring. A stable solution confirms that no incompatible oxidizers or strong acids were accidentally introduced.
-
Storage Constraints: Store waste containers in secondary containment within a ventilated area until Environmental Health and Safety (EHS) pickup.
Workflow for the segregation and disposal of 2,2-difluoropropan-1-amine waste streams.
Ultimate Disposal: The Mechanistic Necessity of High-Temperature Incineration
The only regulatory-compliant and environmentally sound method for destroying fluorinated aliphatic amines is high-temperature incineration [5].
The Mechanism of Thermal Destruction: Standard incineration temperatures (800°C - 900°C) are insufficient for fluorinated organics and can inadvertently generate highly toxic byproducts, including fluorinated dioxins. To ensure complete mineralization:
-
Thermal Cleavage: The waste is injected into a rotary kiln operating at temperatures exceeding 1100°C. At this thermal extreme, the kinetic energy overcomes the C-F bond dissociation energy, shattering the molecule into constituent atoms.
-
Acid Gas Generation: The destruction of 2,2-difluoropropan-1-amine yields carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and highly corrosive hydrogen fluoride (HF)[1].
-
Alkaline Scrubbing: The incinerator exhaust must be routed through a wet scrubber system containing an alkaline solution (e.g., sodium hydroxide or calcium hydroxide). The HF reacts with calcium hydroxide to form insoluble, benign calcium fluoride (CaF2), which is safely landfilled.
Mechanism of thermal destruction and acid gas scrubbing for fluorinated amines.
Emergency Spill Response Methodology
In the event of an accidental release, immediate and methodical action is required to prevent personnel exposure and laboratory contamination.
Protocol for Solid Spills (Hydrochloride Salt):
-
Evacuate and Isolate: Clear personnel from the immediate area. Ensure the laboratory fume hood is operating at maximum exhaust.
-
Don PPE: Put on a well-fitted N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles [3].
-
Containment: Do not use water, as the salt is highly soluble and will spread rapidly. Gently sweep up the solid using a static-free brush and dustpan to prevent aerosolization.
-
Decontamination: Wash the spill area with a damp paper towel using a mild detergent solution.
-
Validation: Swipe the cleaned area with pH paper dampened with distilled water. A neutral pH (~7) confirms the complete removal of the basic amine residue.
-
Disposal: Place all collected solids and contaminated paper towels into a sealed plastic bag, label it as "Hazardous Fluorinated Waste," and submit it for EHS pickup [4].
Protocol for Liquid Spills (Free Base or Solutions):
-
Ventilation: The free base is volatile. Maximize ventilation immediately.
-
Absorption: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do NOT use combustible absorbents like sawdust.
-
Collection: Scoop the saturated absorbent into a compatible, sealable container (e.g., HDPE bucket).
-
Surface Cleaning & Validation: Wipe the area with an appropriate organic solvent (e.g., isopropanol) to remove residual organic contamination, followed by a water wash. Visually inspect the surface under bright light to ensure no chemical sheen remains. Dispose of all wipes as halogenated organic waste.
References
-
American Elements. "2,2-Difluoropropan-1-amine hydrochloride Safety Data Sheet." American Elements. URL: [Link]
-
ChemIndex. "2,2-Difluoropropylamine hydrochloride - 421-00-1." ChemIndex. URL: [Link]
-
Technion - Israel Institute of Technology. "Chemical Waste Management Guide." Technion. URL: [Link]
-
Indiana University. "Waste Management Guide - Protect IU." Indiana University. URL: [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories." PTB. URL: [Link]
Sources
- 1. 2,2-Difluoropropylamine hydrochloride (421-00-1) for sale [vulcanchem.com]
- 2. 421-00-1 | 2,2-Difluoropropylamine hydrochloride [chemindex.com]
- 3. americanelements.com [americanelements.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. ptb.de [ptb.de]
Navigating the Safe Handling of 2,2-Difluoropropan-1-amine Hydrochloride: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,2-Difluoropropan-1-amine hydrochloride (CAS 868241-48-9). As a crucial building block in pharmaceutical and agrochemical research, ensuring the safe management of this compound is paramount to protecting laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
-
Harmful if Swallowed: May be harmful if ingested.[3]
A thorough risk assessment should be conducted before any handling of this compound, taking into account the quantity being used, the nature of the experimental procedure, and the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling 2,2-Difluoropropan-1-amine hydrochloride.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves (Nitrile rubber is a suitable choice). Inspect gloves for any signs of degradation or puncture before use. - Lab Coat: A flame-retardant lab coat or a chemical-resistant apron over a standard lab coat. - Footwear: Closed-toe shoes are mandatory. | To prevent skin contact, which can lead to irritation. Double gloving may be appropriate for larger quantities or when there is a higher risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended, particularly when handling the solid outside of a certified chemical fume hood or when generating aerosols. | To prevent the inhalation of dust or vapors that may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of 2,2-Difluoropropan-1-amine hydrochloride.
Preparation
-
Designated Area: All handling of the solid compound should be performed within a certified chemical fume hood to control potential exposure.
-
Equipment: Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean, dry, and readily available inside the fume hood.
-
Emergency Preparedness: An emergency spill kit and an eyewash station/safety shower must be readily accessible.
Weighing and Dispensing
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Minimize Dust: Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat. Avoid any actions that could generate dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
Storage
-
Container: Store 2,2-Difluoropropan-1-amine hydrochloride in a tightly sealed, properly labeled container.
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow for Handling 2,2-Difluoropropan-1-amine HCl.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 2,2-Difluoropropan-1-amine hydrochloride and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.
Waste Segregation
-
Solid Waste: Collect unused 2,2-Difluoropropan-1-amine hydrochloride and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing 2,2-Difluoropropan-1-amine hydrochloride should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
Disposal Procedure
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service.[6][7] Provide the service with a copy of the available safety data for analogous compounds.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of as non-hazardous waste, or as directed by your institution's safety office.
By adhering to these stringent safety and handling protocols, researchers can confidently and safely utilize 2,2-Difluoropropan-1-amine hydrochloride in their vital work, ensuring a secure laboratory environment for all.
References
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Available at: [Link]
-
Resene. (n.d.). Safety Data Sheet. Available at: [Link]
-
Regulations.gov. (2021, January 8). SAFETY DATA SHEET. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


